O-(2-Methoxyethyl)hydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-(2-methoxyethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c1-5-2-3-6-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOQGWUUYLYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620255 | |
| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82172-73-4 | |
| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of O-(2-Methoxyethyl)hydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers
Introduction: The Strategic Importance of O-(2-Methoxyethyl)hydroxylamine Hydrochloride in Modern Chemistry
This compound is a pivotal reagent in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a flexible methoxyethyl chain attached to an aminooxy group, imparts desirable pharmacokinetic properties to parent molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not only detailed protocols but also the underlying chemical principles and strategic considerations essential for its successful laboratory and industrial-scale production.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound predominantly revolves around the O-alkylation of a hydroxylamine equivalent. The key challenge lies in achieving selective O-alkylation over the competing N-alkylation. To this end, several strategic approaches have been developed, each with distinct advantages and limitations.
O-Alkylation of N-Protected Hydroxylamines: The Workhorse of Versatility
This widely employed strategy involves the use of a protecting group on the nitrogen atom of hydroxylamine to sterically and electronically disfavor N-alkylation, thereby directing the alkylating agent to the oxygen atom.
The selection of the protecting group is critical and is dictated by factors such as stability, ease of introduction and removal, and compatibility with reaction conditions. Common N-protecting groups include phthalimide, succinimide, and di-tert-butoxycarbonyl ((Boc)2).
This traditional method involves the reaction of 2-methoxyethyl bromide with N-hydroxyphthalimide or N-hydroxysuccinimide, followed by deprotection.[1][2] While reliable, the deprotection step often requires the use of hydrazine, a hazardous reagent.[1][2]
A more contemporary approach utilizes N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) as the hydroxylamine source.[1][2] This method offers a significant advantage by circumventing the need for hydrazine in the deprotection step.[1][2] The reaction proceeds via an SN2 displacement of a suitable leaving group on the 2-methoxyethyl moiety, followed by acidic cleavage of the Boc groups.
Experimental Protocol: Synthesis via the (Boc)2NOH Method [1][2]
-
Alkylation: To a stirred solution of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) and 1-bromo-2-methoxyethane in a suitable aprotic solvent such as DMF, add a non-nucleophilic base (e.g., DBU or DIPEA) at room temperature.
-
Heat the reaction mixture to approximately 50°C and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N,N'-di-tert-butoxycarbonyl-O-(2-methoxyethyl)hydroxylamine.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution), to cleave the Boc protecting groups.
-
The product, this compound, will precipitate from the solution and can be isolated by filtration, washed with a cold non-polar solvent, and dried.
The Mitsunobu Reaction: Direct Conversion of 2-Methoxyethanol
The Mitsunobu reaction offers an elegant and direct route to O-alkylated hydroxylamines from the corresponding alcohol.[3][4] This one-pot process involves the reaction of 2-methoxyethanol with N-hydroxyphthalimide in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4]
The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then nucleophilically attacked by the N-hydroxyphthalimide. Subsequent hydrazinolysis liberates the desired O-(2-methoxyethyl)hydroxylamine.
Experimental Protocol: Mitsunobu Reaction [4]
-
To a cooled (0°C) solution of 2-methoxyethanol, N-hydroxyphthalimide, and triphenylphosphine in an anhydrous ethereal solvent (e.g., THF), add the azodicarboxylate reagent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify the intermediate N-(2-methoxyethoxy)phthalimide by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol) and treat with hydrazine hydrate to cleave the phthalimide group.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct and form the hydrochloride salt of the product in solution.
-
Filter to remove the precipitate and concentrate the filtrate. The crude this compound can be purified by recrystallization.
O-Alkylation of Oximes: An Industrial Perspective
For large-scale synthesis, the O-alkylation of an oxime, such as acetone oxime or butanone oxime, followed by hydrolysis is an economically viable route.[5][6] The oxime serves as a readily available and inexpensive protected form of hydroxylamine.
The oxime is first deprotonated with a base to form the corresponding oximate anion, which then acts as a nucleophile to displace a leaving group on the 2-methoxyethyl electrophile. The resulting O-alkylated oxime is subsequently hydrolyzed under acidic conditions to liberate this compound and the corresponding ketone.[5][7]
Experimental Protocol: O-Alkylation of an Oxime (General Procedure) [5][6]
-
Oximation (if starting from hydroxylamine): React hydroxylamine hydrochloride with a ketone (e.g., butanone) in the presence of a base to form the corresponding ketoxime.[8]
-
O-Alkylation: To a solution of the ketoxime in a suitable solvent, add a base (e.g., sodium hydroxide) to generate the oximate. Then, add the alkylating agent, such as 2-methoxyethyl bromide or a sulfate derivative.
-
Heat the reaction mixture to drive the alkylation to completion.
-
Hydrolysis: After the alkylation is complete, add a strong acid, such as hydrochloric acid, to the reaction mixture. Heat to hydrolyze the O-alkylated oxime.
-
The ketone byproduct can be removed by distillation. The remaining aqueous solution contains the desired this compound, which can be isolated by evaporation of water and subsequent purification.[7]
Quantitative Data Summary
| Synthesis Pathway | Typical Yields | Key Advantages | Key Disadvantages | Scale |
| (Boc)2NOH Method | High | Rapid, avoids hydrazine, high purity | Cost of (Boc)2NOH | Lab-scale |
| Mitsunobu Reaction | Moderate to High | Direct from alcohol, one-pot alkylation | Use of stoichiometric phosphine and azodicarboxylate reagents, byproduct removal | Lab-scale |
| O-Alkylation of Oximes | High | Cost-effective, suitable for large scale | Multi-step, hydrolysis can be slow | Industrial |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations described in this guide.
Caption: Comparative overview of the main synthetic routes.
Conclusion: A Pathway to Purity and Potency
The synthesis of this compound is a well-established yet evolving field. For laboratory-scale synthesis where purity and efficiency are paramount, the (Boc)2NOH method offers a superior profile due to its safety and high yields. The Mitsunobu reaction provides a convenient, direct route from the parent alcohol. For industrial applications, the O-alkylation of oximes remains a cost-effective and scalable strategy. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, balancing factors of cost, scale, safety, and desired purity.
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Chavan, S. P., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347. Available at: [Link]
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ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Available at: [Link]
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Chavan, S. P., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347. Available at: [Link]
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An In-Depth Technical Guide to O-(2-Methoxyethyl)hydroxylamine Hydrochloride: Properties, Reactivity, and Applications in Bioconjugation
Introduction
In the landscape of modern drug development, particularly in the field of bioconjugation, the demand for precise, stable, and versatile chemical tools is paramount. O-(2-Methoxyethyl)hydroxylamine hydrochloride (CAS No. 82172-73-4) has emerged as a critical reagent, valued for its dual functionality. It combines a highly reactive aminooxy group with a short, hydrophilic polyethylene glycol (PEG)-like linker. This structure makes it an ideal candidate for covalently linking molecules to aldehydes or ketones, a cornerstone of modern bioconjugate chemistry.
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its core chemical properties, delve into the mechanism of its primary reaction—oxime ligation—and detail its practical applications, complete with experimental protocols. The objective is to provide not just a list of properties, but a deeper understanding of why this molecule is a superior choice for specific applications, grounded in authoritative scientific principles.
Section 1: Core Physicochemical Properties
This compound is supplied as a stable, crystalline solid. The hydrochloride salt form significantly enhances its stability and solubility in aqueous buffers, which is a critical attribute for biological applications.[1] Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Number | 82172-73-4 | [1] |
| Molecular Formula | C₃H₁₀ClNO₂ | [1] |
| Molecular Weight | 127.57 g/mol | [1] |
| Synonyms | Aminooxy-PEG1-methane (HCl salt) | [1] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Solubility and Stability:
The molecule is highly soluble in polar solvents such as water, ethanol, and methanol.[3] This high aqueous solubility, conferred by the methoxyethyl group and the hydrochloride salt, is a distinct advantage over more hydrophobic linkers, as it minimizes aggregation during bioconjugation reactions.
While the hydrochloride salt provides good shelf-life under recommended storage conditions, solutions should be prepared fresh before use.[3] Like its parent compound, hydroxylamine hydrochloride, it can be sensitive to moisture and air over prolonged periods.[4]
Spectroscopic Data:
-
¹H NMR: While a specific spectrum for this exact compound is not publicly available, data for the closely related Methoxyamine Hydrochloride (CH₃ONH₂·HCl) in D₂O shows a characteristic singlet for the methoxy protons (O-CH₃) at approximately 3.88 ppm.[5] For this compound, one would expect characteristic peaks for the methoxy group (CH₃O-), the adjacent methylene group (-OCH₂-), and the methylene group next to the aminooxy function (-CH₂ONH₂).
-
IR Spectroscopy: Oximes, the product of this reagent's reaction, typically show characteristic bands around 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O).[6] The parent compound, hydroxylamine hydrochloride, exhibits distinct peaks in its IR spectrum that can be used for identification.[7]
Section 2: Core Reactivity - The Mechanism of Oxime Ligation
The primary utility of this compound stems from the reaction of its aminooxy group with a carbonyl group (an aldehyde or ketone) to form a highly stable oxime bond. This reaction is a cornerstone of chemoselective ligation, allowing for the specific joining of two molecules in a complex biological environment.
The Causality of the Reaction:
The reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by mild acid (pH ~4-6).[8][9]
-
Acid Catalysis and Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen. This step is crucial as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a potent nucleophile and attacks the activated carbonyl carbon. The enhanced nucleophilicity of alkoxyamines like this one is attributed to the "alpha effect," where the adjacent electronegative oxygen atom destabilizes the ground state of the nitrogen's lone pair, making it more reactive.
-
Formation of Tetrahedral Intermediate: This attack forms a protonated hemiaminal (a tetrahedral intermediate).
-
Dehydration and Oxime Formation: A series of proton transfers facilitates the elimination of a water molecule. The final deprotonation of the nitrogen atom yields the stable C=N oxime bond.
The diagram below illustrates this multi-step process.
Section 3: Applications in Drug Development and Research
The unique structure of this compound makes it a powerful tool in constructing complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[10][11]
Role as a Hydrophilic Linker in ADCs:
In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody.[12][13] The properties of this linker are critical to the overall efficacy and safety of the drug. The methoxyethyl moiety of this molecule serves as a short, discrete PEG linker.
-
Expertise & Experience Insight: The inclusion of this PEG-like structure is a deliberate design choice. It imparts hydrophilicity to the linker-payload complex, which can mitigate the aggregation issues often seen with highly hydrophobic cytotoxic drugs.[11] This improved solubility and stability are crucial for developing a viable therapeutic with predictable pharmacokinetics.[11][13]
The general workflow for creating an ADC using this type of chemistry involves two key stages: introducing a carbonyl handle onto the antibody and then conjugating the aminooxy-functionalized payload.
Experimental Protocol: Oxime Ligation for Protein Conjugation
This protocol describes a general, self-validating method for conjugating an aminooxy-functionalized molecule to a protein containing an aldehyde group.
1. Materials and Reagents:
-
Aldehyde-modified Protein (e.g., 5 mg/mL solution in 100 mM phosphate buffer, pH 7.4)
-
O-(2-Methoxyethyl)hydroxylamine-Payload Conjugate (10 mM stock in DMSO)
-
Aniline (1 M stock in DMSO, as catalyst)
-
Conjugation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent Size Exclusion Chromatography (SEC) setup.
2. Protocol Steps:
-
Buffer Exchange (Self-Validating Checkpoint 1):
-
Equilibrate a desalting column with Conjugation Buffer.
-
Exchange the buffer of the aldehyde-modified protein into the Conjugation Buffer.
-
Causality: The reaction is acid-catalyzed; moving to a pH of ~4.5 is essential for efficient ligation.[8]
-
Measure the protein concentration (e.g., A280) post-exchange to ensure minimal loss.
-
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, add the buffer-exchanged protein to a final concentration of 2 mg/mL.
-
Add the O-(2-Methoxyethyl)hydroxylamine-Payload stock to achieve a 20-fold molar excess over the protein.
-
Causality: A molar excess drives the reaction equilibrium towards the product, ensuring high conjugation efficiency.
-
Add aniline catalyst to a final concentration of 20 mM.
-
Insight: While the reaction proceeds without it, aniline has been shown to significantly accelerate oxime formation, allowing for shorter reaction times and potentially milder conditions.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or 37°C for slower reactions) for 2-4 hours with gentle mixing.
-
The reaction progress can be monitored by analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to observe the formation of species with a higher Drug-to-Antibody Ratio (DAR).
-
-
Purification (Self-Validating Checkpoint 2):
-
Remove unreacted payload and catalyst by buffer exchanging the reaction mixture back into a neutral storage buffer (e.g., PBS, pH 7.4) using a desalting column or SEC.
-
Causality: This step is critical to remove toxic small molecules and ensure the final product is suitable for biological assays.
-
-
Characterization:
-
Determine the final protein concentration (A280).
-
Characterize the conjugate by UV-Vis spectroscopy, MS, and/or HIC-HPLC to determine the average DAR and the percentage of unconjugated antibody.
-
Trustworthiness: A successful conjugation is validated by a shift in retention time on HIC (more hydrophobic) and an increase in mass corresponding to the attached linker-payloads.
-
Section 4: Safety, Handling, and Storage
Safe handling and proper storage are critical for maintaining the integrity of this compound and ensuring researcher safety. The following information is based on data for the parent compound, hydroxylamine hydrochloride, and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the O-(2-Methoxyethyl) derivative.[14][15]
| Parameter | Guideline | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | To prevent skin and eye irritation.[15] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid creating dust. | The substance can be harmful if inhaled or absorbed through the skin.[16][17] |
| Incompatibilities | Strong oxidizing agents, strong bases, metals. | Can react vigorously with oxidizing agents. May be corrosive to metals.[4][14][18] |
| Storage | Store in a cool, dry, dark place. Tightly sealed under an inert atmosphere (e.g., argon). Recommended temperature: -20°C. | The compound is hygroscopic and sensitive to air and moisture.[1][4][14] Low temperature minimizes degradation. |
| Stability | Heating may cause explosive decomposition (noted for parent compound). | The N-O bond is weak. Do not heat the solid material unless specified by a validated procedure.[14] |
IMPORTANT CAVEAT: The hazard profile of this compound may differ from its parent compound. Always consult the manufacturer-provided Safety Data Sheet (SDS) prior to handling, storage, or disposal.[14][15]
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool that enables precision in the complex field of bioconjugation. Its value lies in the synergy of its components: a highly reactive aminooxy group for stable oxime formation, a hydrophilic linker that enhances solubility and reduces aggregation, and a stable salt form that simplifies handling. For researchers in drug development, understanding the underlying chemical principles of this molecule—from the acid-catalyzed mechanism of ligation to the deliberate inclusion of a PEG-like spacer—is key to leveraging its full potential in creating next-generation therapeutics like Antibody-Drug Conjugates.
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An In-depth Technical Guide to the Mechanism and Application of O-(2-Methoxyethyl)hydroxylamine Hydrochloride
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of O-(2-Methoxyethyl)hydroxylamine hydrochloride, focusing on its core mechanism of action, practical applications, and the underlying chemical principles that make it a valuable tool in modern molecular sciences. We will move beyond simple definitions to explore the causality behind its reactivity and its strategic deployment in proteomics, bioconjugation, and therapeutic development.
Core Chemical Identity and Properties
This compound is the salt form of an alkoxyamine derivative.[1] Its structure, featuring a terminal aminooxy group (–O–NH₂), is the key to its specific reactivity. The hydrochloride salt form enhances its stability and solubility in aqueous buffers, making it well-suited for biological applications. The free base is more prone to oxidation, so solutions should typically be prepared fresh before use.
The defining feature of this molecule is the presence of the hydroxylamine moiety, where the nitrogen atom is bonded to an oxygen atom. This arrangement results in the "alpha effect," where the lone pair of electrons on the adjacent oxygen atom increases the nucleophilicity of the nitrogen, making it significantly more reactive toward specific electrophiles than a standard primary amine.[2]
The Core Mechanism: Oxime Ligation
The primary mechanism of action for O-(2-Methoxyethyl)hydroxylamine is its highly chemoselective condensation reaction with carbonyl compounds—specifically aldehydes and ketones—to form a stable oxime bond.[3][4] This reaction, often referred to as oxime ligation, is a cornerstone of bioorthogonal chemistry, meaning it can proceed in a complex biological environment without interfering with native functional groups.[3][5]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophilic nitrogen of the aminooxy group attacks the electrophilic carbon of the carbonyl group.[2][6] This forms a tetrahedral intermediate known as a hemiaminal.[2]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable C=N oxime bond.[2][3]
The overall reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product under typical aqueous conditions.[3][7]
Critical Reaction Parameters: The Role of pH
The rate of oxime formation is highly dependent on pH. The reaction is most efficient in a slightly acidic environment, typically between pH 4 and 5.[3] This is a critical insight for experimental design.
-
Causality: At this pH, a sufficient concentration of the carbonyl group is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack.[3] However, if the pH is too low (pH < 4), the aminooxy group of the hydroxylamine becomes protonated (forming R-ONH₃⁺), rendering it non-nucleophilic and halting the reaction.[2] Conversely, at higher pH, there is insufficient acid to catalyze the crucial dehydration step.[8] Therefore, a pH of ~4.5 represents the optimal balance for maximizing the reaction rate.
Accelerating the Reaction: Aniline Catalysis
While oxime ligation proceeds under mild conditions, its rate can be insufficient for applications requiring rapid conjugation, such as radiolabeling. The reaction can be accelerated by orders of magnitude through the use of nucleophilic catalysts, with aniline and its derivatives being the most common.[4][5][9]
The catalyst functions by first reacting with the carbonyl to form a protonated imine (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the alkoxyamine than the original carbonyl. After the alkoxyamine attacks the iminium ion, the aniline catalyst is regenerated, completing the catalytic cycle.
Field Applications & Experimental Protocols
The reliability and specificity of oxime ligation make O-(2-Methoxyethyl)hydroxylamine a versatile tool for researchers.
Application in Proteomics: Labeling Carbonyl Modifications
In proteomics, identifying post-translational modifications is crucial. Oxidative stress can lead to the formation of aldehyde and ketone groups on protein side chains. O-(2-Methoxyethyl)hydroxylamine, often functionalized with a reporter tag (like biotin or a fluorescent dye), can be used to specifically label these carbonyl sites for detection and quantification.[10][11] Additionally, it is used in specialized workflows to cleave specific peptide bonds (Asn-Gly) for protein characterization.[12][13][14]
Experimental Protocol: General Protein Carbonyl Labeling
This protocol provides a self-validating framework for labeling carbonyl groups on a protein sample using a biotin-tagged alkoxyamine for subsequent enrichment and analysis.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Biotin-tagged O-(2-Methoxyethyl)hydroxylamine derivative in DMSO.
-
Prepare a 1 M Sodium Acetate buffer and adjust the pH to 4.7.
-
Prepare your protein sample in a compatible buffer (e.g., PBS). A typical protein concentration is 1-5 mg/mL.
-
-
Labeling Reaction:
-
Rationale: The reaction is performed at a slightly acidic pH to maximize the rate of oxime formation as previously described.
-
In a microcentrifuge tube, combine 100 µL of your protein sample with 20 µL of the 1 M Acetate buffer (final concentration ~167 mM).
-
Add the biotin-tagged alkoxyamine stock solution to a final concentration of 2-5 mM.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Self-Validation Control: Run a parallel reaction without the alkoxyamine reagent to serve as a negative control for non-specific binding during enrichment.
-
-
Removal of Excess Reagent:
-
Rationale: Excess, unreacted labeling reagent must be removed to prevent interference in downstream applications.
-
Use a desalting column (e.g., SpinOUT™ GT-600) equilibrated with PBS to separate the labeled protein from the small-molecule reagent. Follow the manufacturer's instructions.
-
-
Enrichment and Analysis:
-
The purified, labeled protein sample is now ready for downstream applications, such as incubation with streptavidin-coated beads for affinity purification, followed by SDS-PAGE or mass spectrometry analysis.
-
Application in Drug Development: Bioconjugation and ADCs
In drug development, oxime ligation is a powerful method for creating stable bioconjugates, such as antibody-drug conjugates (ADCs).[15][16] An antibody can be engineered or modified to contain an aldehyde or ketone group at a specific site. A potent cytotoxic drug, functionalized with an alkoxyamine group like O-(2-Methoxyethyl)hydroxylamine, can then be attached to the antibody.
The exceptional stability of the resulting oxime bond is a major advantage in this context, ensuring that the toxic payload remains attached to the antibody in circulation until it reaches the target cancer cell.[3] This contrasts with less stable linkages like hydrazones, which may be more prone to hydrolysis.[5]
Quantitative Data Summary
The choice of reactants and conditions significantly impacts the speed and efficiency of the ligation.
| Reactants | Catalyst (100 mM) | pH | Second-Order Rate Constant (k₁) | Reference |
| Peptide-Aminooxy + Benzaldehyde | Aniline | 7.0 | 8.2 ± 1.0 M⁻¹s⁻¹ | [17] |
| Peptide-Hydrazine + Benzaldehyde | Aniline | 7.0 | ~160 M⁻¹s⁻¹ | [17] |
| General Alkoxyamine + Ketone | None | 4.5 | Slow | [4] |
| General Alkoxyamine + Ketone | Aniline (10-100 mM) | 4.5 | Up to 400-fold increase | [5] |
Table 1: Comparison of approximate reaction rates for imine-forming ligations. Note that while hydrazone formation can be faster, the resulting oxime bond is generally more stable.[17]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for precision molecular engineering. Its mechanism of action, centered on the robust and highly selective oxime ligation, provides scientists with a reliable method for modifying carbonyl-containing molecules. Understanding the core principles of its reactivity—particularly the influence of pH and the power of catalysis—is essential for leveraging its full potential in research, proteomics, and the development of next-generation therapeutics like ADCs.
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- van der Heden van Noort, G. J., et al. (2017). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Scientific Reports, 7(1), 1285.
- Kölmel, D. K., & Kool, E. T. (2017).
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The Alchemical Linker: A Technical Guide to O-(2-Methoxyethyl)hydroxylamine Hydrochloride in Modern Drug Development
For the discerning researcher in the vanguard of therapeutic innovation, the precision of molecular assembly is paramount. The covalent linkage of disparate molecular entities—a potent cytotoxic agent to a targeting antibody, for instance—is not merely a synthetic step but the very cornerstone of efficacy and safety. It is in this demanding context that O-(2-Methoxyethyl)hydroxylamine hydrochloride (CAS No. 82172-73-4) has emerged as a critical tool, a sophisticated linker enabling the chemoselective construction of complex bioconjugates. This guide provides an in-depth exploration of this reagent, moving beyond a simple recitation of protocols to a deeper understanding of its chemical principles, strategic applications, and the subtle yet crucial nuances that govern its successful implementation in the laboratory.
Part 1: Foundational Chemistry and Physicochemical Profile
This compound is a derivative of hydroxylamine, engineered to offer a balance of reactivity and desirable physical properties. The core of its utility lies in the aminooxy group (-ONH₂), a powerful nucleophile that exhibits exquisite chemoselectivity for aldehydes and ketones. This reactivity profile is the basis for one of the most robust and widely adopted bioconjugation strategies: oxime ligation.
Physicochemical Characteristics
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The following table summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 82172-73-4 | [1][2] |
| Molecular Formula | C₃H₁₀ClNO₂ | [1] |
| Molecular Weight | 127.57 g/mol | [1] |
| Appearance | White to off-white solid or liquid | [3] |
| Solubility | Soluble in polar solvents such as water, ethanol, and methanol. | [4][5] |
| Storage Conditions | 2-8°C, desiccated. | [1] |
Note: Specific values for melting point, boiling point, and density are not consistently reported across publicly available safety data sheets and supplier information. It is recommended to consult the certificate of analysis for a specific lot.
The presence of the 2-methoxyethyl group is a deliberate design choice. This small polyethylene glycol (PEG)-like motif enhances the hydrophilicity of the reagent and the resulting conjugates.[6] This increased water solubility can be advantageous in preventing aggregation of bioconjugates, a common challenge in the development of antibody-drug conjugates (ADCs).[6]
Part 2: The Cornerstone of Application: Oxime Ligation
The primary application of this compound is in the formation of stable oxime linkages with carbonyl-containing molecules. This reaction is a cornerstone of modern bioconjugation due to its high chemoselectivity, proceeding efficiently in aqueous environments under mild pH conditions, and the exceptional stability of the resulting oxime bond compared to other linkages like hydrazones.[7][8]
Reaction Mechanism and Kinetics
The formation of an oxime is a nucleophilic addition-elimination reaction. The nitrogen atom of the aminooxy group acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N-O linkage. The reaction is typically most efficient at a slightly acidic pH (around 4.5-5), which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[8]
Caption: General mechanism of oxime bond formation.
While the reaction can proceed without a catalyst, the rate can be significantly enhanced by the addition of nucleophilic catalysts such as aniline or its derivatives.[6][9] These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then rapidly attacked by the aminooxy reagent.[10] Second-order rate constants for oxime ligations are typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, but with aniline catalysis, these rates can be accelerated up to 40-fold at neutral pH.[6][11]
Part 3: Synthesis and Handling
Synthetic Route
While detailed proprietary synthesis methods are not always publicly available, the general and established route to O-alkylhydroxylamines involves the N-alkylation of a protected hydroxylamine followed by deprotection, or the direct O-alkylation of hydroxylamine. A plausible and commonly referenced method for preparing this compound involves the reaction of 2-methoxyethanol with hydroxylamine hydrochloride.[12][13][14] A more detailed, generalized procedure based on known hydroxylamine chemistry would be as follows:
-
Preparation of the Alkylating Agent: 2-Methoxyethanol can be converted to a more reactive electrophile, such as 2-methoxyethyl chloride or bromide, by reaction with a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
-
Alkylation of Hydroxylamine: A protected form of hydroxylamine, such as acetone oxime, is often used to prevent over-alkylation. The protected hydroxylamine is deprotonated with a base (e.g., sodium hydroxide) and then reacted with the 2-methoxyethyl halide.
-
Hydrolysis and Salt Formation: The resulting O-(2-methoxyethyl)ated oxime is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to cleave the protecting group and yield O-(2-Methoxyethyl)hydroxylamine as its hydrochloride salt.[15] The product can then be purified by recrystallization.
Caption: Plausible synthetic workflow for the target compound.
Safety and Handling
This compound, like other hydroxylamine derivatives, should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not consistently available, the data for hydroxylamine hydrochloride provides a strong basis for safe handling procedures. It is crucial to treat this compound as potentially harmful if swallowed or in contact with skin, and as a potential skin and eye irritant.[7][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C and desiccated.[1]
Part 4: Experimental Protocols and Best Practices
The true measure of a reagent's value is its performance in a well-designed experiment. The following section provides a detailed protocol for the conjugation of a payload to an antibody, a common application for this compound in the development of ADCs.
Protocol: Site-Specific Antibody-Drug Conjugation via Oxime Ligation
This protocol describes the conjugation of an aminooxy-functionalized payload to an antibody that has been engineered to contain a site-specific aldehyde or ketone group.
Materials:
-
Aldehyde- or ketone-functionalized monoclonal antibody (mAb)
-
This compound (or a pre-functionalized payload containing this linker)
-
Aniline (catalyst)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.0
-
Quenching Solution: Acetone
-
Purification System: Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC)
-
Analytical Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (for DAR determination)
Procedure:
-
Antibody Preparation:
-
If not already in the desired buffer, exchange the antibody into the Reaction Buffer using a desalting column or tangential flow filtration.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of the aminooxy-payload (functionalized with O-(2-Methoxyethyl)hydroxylamine) in an appropriate solvent (e.g., DMSO).
-
Prepare a fresh stock solution of aniline in the Reaction Buffer.
-
-
Conjugation Reaction:
-
To the antibody solution, add the aminooxy-payload stock solution to achieve a 10-50 fold molar excess relative to the antibody. The optimal excess should be determined empirically.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. Monitor the progress of the reaction by analyzing small aliquots.
-
-
Quenching the Reaction (Optional):
-
Add a small amount of acetone to the reaction mixture to consume any unreacted aminooxy groups.
-
-
Purification of the ADC:
-
Remove unreacted payload, catalyst, and other small molecules by HIC, SEC, or tangential flow filtration. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs).[]
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[] Mass spectrometry provides a more precise determination of the distribution of different DAR species.[17]
-
Purity and Aggregation Analysis: Use SEC to assess the level of aggregation in the final ADC product.
-
Confirmation of Oxime Bond Formation: While mass spectrometry confirms the mass of the conjugate, techniques like FTIR can show the disappearance of the carbonyl peak and the appearance of the C=N stretch, providing direct evidence of oxime bond formation.
-
Caption: A streamlined workflow for ADC production using oxime ligation.
Field-Proven Insights and Troubleshooting
-
Causality of Reagent Excess: A significant molar excess of the aminooxy-payload is used to drive the reaction to completion, especially when dealing with low concentrations of the antibody.
-
pH Optimization: The optimal pH is a balance. While acidic conditions activate the carbonyl, a pH that is too low will protonate the aminooxy nucleophile, rendering it unreactive. Empirical optimization of the pH within the 4.5-5.5 range is often necessary.
-
Catalyst Concentration: Higher concentrations of aniline can lead to faster reaction rates, but aniline can also be toxic to cells and may need to be thoroughly removed. Newer, more efficient and less toxic catalysts are also being developed.[9]
-
Troubleshooting Low Conjugation Efficiency:
-
Verify Carbonyl Presence: Ensure that the aldehyde or ketone functionality on the antibody is present and accessible.
-
Optimize pH and Catalyst: Systematically vary the pH and aniline concentration.
-
Increase Reaction Time or Temperature: If the reaction is slow, extending the incubation time or moderately increasing the temperature can improve yields.
-
Check Reagent Quality: Ensure that the this compound has been stored properly and is not degraded.
-
Part 5: Concluding Remarks
This compound is more than just a chemical reagent; it is an enabler of precision in the complex world of bioconjugate chemistry. Its ability to forge stable, chemoselective linkages under biocompatible conditions has cemented its role in the development of next-generation therapeutics, particularly antibody-drug conjugates. By understanding the fundamental principles of its reactivity, handling it with the requisite care, and applying it within meticulously optimized protocols, researchers can harness the full potential of this alchemical linker to construct novel molecular entities with the power to transform medicine. The insights and protocols provided in this guide are intended to serve as a robust foundation for both novice and experienced scientists, empowering them to confidently and successfully employ this compound in their pursuit of scientific discovery.
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Boyarskiy, V. P., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(6), 5134. [Link]
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Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(3), 333-337. [Link]
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Boyarskiy, V. P., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PubMed. [Link]
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Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(63), 8836-8839. [Link]
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Pharmaffiliates. This compound. Accessed January 12, 2026. [Link]
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Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]
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AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. Accessed January 12, 2026. [Link]
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Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]
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D'Ayala, G. G., et al. (2021). This compound - 生产厂家:达阳化工(杭州)有限公司. 化工网. [Link]
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ResearchGate. ChemInform Abstract: Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs. Accessed January 12, 2026. [Link]
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Sciencemadness.org. Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. Accessed January 12, 2026. [Link]
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Le, H., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics, 15(6), 2165-2174. [Link]
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Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]
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G-Biosciences. Hydroxylamine·HCl. Accessed January 12, 2026. [Link]
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Agilent. Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Accessed January 12, 2026. [Link]
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Junutula, J. R., et al. (2008). Methods for site-specific drug conjugation to antibodies. Nature Biotechnology, 26(8), 925-932. [Link]
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An In-Depth Technical Guide to O-(2-Methoxyethyl)hydroxylamine Hydrochloride: Properties, Applications, and Protocols for Advanced Bioconjugation and Drug Development
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of O-(2-Methoxyethyl)hydroxylamine Hydrochloride.
This whitepaper provides a detailed exploration of this compound, a critical reagent in modern bioconjugation and pharmaceutical sciences. Authored for the discerning scientific professional, this guide moves beyond basic specifications to deliver field-proven insights into its application, underpinned by a commitment to scientific integrity and reproducibility.
Core Introduction: The Strategic Advantage of the Methoxyethyl Moiety
This compound has emerged as a valuable tool for chemists and biologists engaged in the precise modification of biomolecules. Its utility is primarily centered on the formation of stable oxime linkages with carbonyl groups (aldehydes and ketones), a cornerstone of bioorthogonal chemistry. The presence of the 2-methoxyethyl group confers specific advantages over simpler alkoxyamines, such as O-methylhydroxylamine hydrochloride, including enhanced solubility and potentially favorable pharmacokinetic properties in resulting bioconjugates.[1] This guide will delve into the nuanced chemical properties and practical applications that distinguish this reagent.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 127.57 g/mol | [2] |
| Molecular Formula | C₃H₁₀ClNO₂ | [2] |
| CAS Number | 82172-73-4 | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [6] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions for hydroxylamine derivatives are applicable. These compounds are known to be potential skin and eye irritants.[7][8][9][10]
General Handling Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
The Chemistry of Oxime Ligation: A Cornerstone of Bioconjugation
The primary application of this compound lies in its ability to react with aldehydes and ketones to form a stable oxime bond. This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems, making it an ideal tool for labeling and modifying proteins, peptides, and other biomolecules.[11][12]
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. The rate of this reaction is pH-dependent, with optimal conditions typically in the slightly acidic to neutral range. The use of catalysts, such as aniline, can significantly accelerate the reaction at physiological pH.[11]
Caption: The two-step mechanism of oxime ligation.
Field-Proven Experimental Protocol: Protein Conjugation via Oxime Ligation
The following protocol provides a robust, self-validating framework for the conjugation of this compound to a protein containing a carbonyl group. This protocol is adapted from established methods for oxime ligation.[11][13]
Materials:
-
Protein containing an aldehyde or ketone group (1-10 mg/mL)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0
-
Catalyst (optional): 100 mM Aniline in DMSO or aqueous buffer
-
Purification System (e.g., size-exclusion chromatography, dialysis)
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The causality here is to ensure the protein is well-solvated and the reactive sites are accessible.
-
Reagent Addition: Add a 10- to 50-fold molar excess of this compound to the protein solution. A molar excess drives the reaction equilibrium towards the product.
-
Catalyst Addition (Optional): To enhance the reaction rate, particularly at near-neutral pH, add the aniline catalyst to a final concentration of 10-20 mM. Aniline acts as a nucleophilic catalyst, accelerating the dehydration step.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C for 2-16 hours. The optimal time and temperature will depend on the reactivity of the specific carbonyl group.
-
Monitoring the Reaction: The progress of the conjugation can be monitored by analytical techniques such as LC-MS to observe the mass shift corresponding to the addition of the methoxyethyl-aminooxy moiety, or by SDS-PAGE, which will show a change in the molecular weight of the protein.
-
Purification: Upon completion, purify the protein conjugate from unreacted reagents and catalyst using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS). This step is critical for downstream applications.
Caption: Experimental workflow for protein conjugation.
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable reagent in the pharmaceutical industry.
-
Antibody-Drug Conjugates (ADCs): The stable oxime linkage is highly desirable for attaching cytotoxic drugs to antibodies, ensuring that the payload remains attached until it reaches the target cell.[14]
-
PEGylation: The methoxyethyl group can be considered a short PEG linker, which can improve the solubility and pharmacokinetic profile of therapeutic proteins and peptides.
-
Diagnostic Imaging Agents: This reagent can be used to link imaging agents (e.g., PET or SPECT isotopes) to targeting molecules for in vivo imaging applications.
-
Hydrogel Formation: The formation of oxime bonds can be used to crosslink polymers to form hydrogels for drug delivery and tissue engineering.[12]
Conclusion: A Versatile Tool for Precision Bioconjugation
This compound is a powerful and versatile reagent for researchers and drug development professionals. Its ability to form stable oxime bonds under mild conditions, coupled with the favorable properties imparted by the methoxyethyl group, makes it an excellent choice for a wide range of bioconjugation applications. By understanding its chemical principles and employing robust, validated protocols, scientists can leverage this reagent to advance their research and develop novel therapeutics and diagnostics.
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Introduction: Contextualizing a Key Synthetic Intermediate
An In-depth Technical Guide to the Solubility Profile of O-(2-Methoxyethyl)hydroxylamine hydrochloride
This compound (CAS No. 82172-73-4) is a specialized hydroxylamine derivative that serves as a critical building block in modern organic synthesis.[1][2] For researchers in medicinal chemistry and drug development, its utility lies in its bifunctional nature, enabling the construction of complex molecular architectures essential for novel therapeutic agents. Similar to other hydroxylamine intermediates, it is integral to the synthesis of various Active Pharmaceutical Ingredients (APIs), where its purity and handling characteristics directly influence the quality and yield of the final product.[3]
A fundamental, yet often unpublished, parameter governing the utility of such a reagent is its solubility. Understanding the solubility profile of this compound is not merely an academic exercise; it is a prerequisite for efficient reaction design, process optimization, formulation development, and ultimately, ensuring reproducible results. This guide provides a comprehensive analysis of the theoretical solubility principles governing this compound and presents a robust, field-proven experimental protocol for its precise quantitative determination.
Physicochemical Properties and Solubility Rationale
As a hydrochloride salt of an amine, this compound is an ionic, polar compound.[4] This molecular structure is the primary determinant of its solubility behavior. The presence of the charged ammonium group and the ether linkage dictates strong dipole-dipole interactions and the capacity for hydrogen bonding.
Causality of Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The polar water or alcohol molecules can effectively solvate the chloride anion and the protonated amine cation through strong ion-dipole interactions. Furthermore, the hydrogen atoms on the hydroxyl and ammonium groups can act as hydrogen bond donors, while the oxygen atoms of the ether and hydroxyl groups act as acceptors, leading to a stable solvation shell.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected. While these solvents cannot act as hydrogen bond donors, their large dipole moments allow for effective solvation of the ionic species.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted.[4] These solvents lack the polarity and hydrogen bonding capability to overcome the strong electrostatic forces of the crystal lattice of the salt.[6] Dissolving an ionic compound in a nonpolar solvent is energetically unfavorable.
The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development specifically to enhance aqueous solubility and improve stability.[7][8]
Quantitative Solubility Profile
While extensive quantitative data for this compound is not widely available in public literature, the following table summarizes its expected solubility based on first principles. Researchers must experimentally verify these qualitative predictions for their specific applications.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Strong ion-dipole interactions and extensive hydrogen bonding.[5] |
| Methanol | Polar Protic | High | Similar to water, effective solvation of ions. |
| Ethanol | Polar Protic | High | Good polarity and hydrogen bonding capabilities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows for effective ion solvation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong dipole moment facilitates dissolution of salts. |
| Acetone | Polar Aprotic | Low to Moderate | Lower polarity compared to DMSO/DMF, less effective at solvating ions. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | Insufficient polarity to dissolve the ionic salt. |
| Diethyl Ether | Nonpolar Aprotic | Insoluble | Nonpolar nature cannot overcome the crystal lattice energy.[6] |
| Toluene | Nonpolar Aprotic | Insoluble | Aromatic hydrocarbon with very low polarity.[4] |
| Hexane | Nonpolar Aprotic | Insoluble | Aliphatic hydrocarbon, classic nonpolar solvent.[4] |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To establish a definitive, quantitative solubility value, the isothermal equilibrium method (or shake-flask method) is the gold standard.[4] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Objective:
To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity >99%)
-
Analytical grade solvents
-
Thermostatic shaker bath or incubator
-
Analytical balance (4-decimal place)
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed vials (in triplicate for each solvent). "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Add a precise, known volume of the chosen solvent to each vial.
-
Causality: Using a visible excess of solid is the only way to guarantee that the resulting solution is truly saturated and in equilibrium with the solid phase.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period, typically 24 to 72 hours.[4]
-
Causality: Constant temperature is vital as solubility is temperature-dependent.[5] Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A preliminary time-course experiment (measuring concentration at 12, 24, 48, 72 hours) is recommended to empirically determine the time required to reach a stable plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same controlled temperature for several hours to permit the settling of undissolved solid.
-
To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[4]
-
Causality: Centrifugation is a crucial step to pellet fine particulates that may not settle by gravity alone. Failure to do so would lead to artificially inflated solubility measurements due to the presence of solid particles in the sample.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial. Do not disturb the solid pellet.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a quick pre-rinse of the filter with a small amount of the solution to saturate any binding sites on the filter membrane.
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Causality: Filtration removes any remaining microparticulates. A validated, stability-indicating HPLC method provides the necessary precision and accuracy for quantifying the analyte concentration.
-
-
Data Analysis and Reporting:
-
Quantify the concentration of the diluted sample using the HPLC system and a pre-established calibration curve.
-
Calculate the original solubility using the measured concentration and the dilution factor.
-
The final solubility should be reported as the mean ± standard deviation of the triplicate measurements, expressed in units such as mg/mL or mol/L.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
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O-(2-Methoxyethyl)hydroxylamine hydrochloride safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling and Use of O-(2-Methoxyethyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable reagent in modern drug discovery and chemical synthesis, prized for its utility in forming stable oxime ethers. Its specific chemical properties, however, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing practical, field-tested insights to ensure its safe and effective use in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Core Principles of Safe Handling
The safe use of any chemical reagent is predicated on a closed loop of hazard identification, risk assessment, implementation of control measures, and emergency preparedness. This guide is structured to walk you through this process for this compound.
Hazard Identification and Risk Assessment
The foundational step in safe handling is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents several potential risks that must be managed.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |
| Source: AK Scientific, Inc. Safety Data Sheet[1] |
Expert Insight: The primary hazards are irritant in nature. The hydrochloride salt form can contribute to its irritancy upon contact with moist tissues (skin, eyes, respiratory tract). The methoxyethyl group, while generally considered to be of low toxicity, does not mitigate the irritant properties of the hydroxylamine moiety.
Visualizing the Risk Assessment Process
A logical workflow for risk assessment is crucial before any experiment.
Caption: Risk assessment workflow for using this compound.
Engineering and Personal Protective Controls
Based on the identified hazards, a multi-layered approach to protection is required, prioritizing engineering controls and supplementing them with appropriate personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Fume Hood: All weighing and handling of solid this compound, as well as all reactions involving it, must be conducted in a certified chemical fume hood.[1] This is the primary engineering control to mitigate the risk of respiratory irritation from dust or vapors.[1]
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): Essential for Direct Contact
The selection of PPE is not a matter of preference but a requirement based on the specific hazards of the chemical.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and subsequent irritation (H315).[1] |
| Eye Protection | Chemical safety goggles. | Protects against dust particles and splashes, preventing serious eye irritation (H319).[1] |
| Skin and Body Protection | Laboratory coat. | Protects skin on arms and body from accidental contact.[1] |
Expert Insight: While a standard lab coat is sufficient for most applications, if there is a significant risk of splashing (e.g., when transferring large quantities of a solution), a chemically resistant apron should be worn over the lab coat. Always inspect gloves for tears or pinholes before use.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical to preventing exposures and maintaining the integrity of the reagent.
Handling
-
Work Area: Designate a specific area within the fume hood for handling this reagent.
-
Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Avoid breathing any dust that may be generated.[1]
-
After Handling: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]
Storage
-
Container: Keep the container tightly closed to prevent absorption of moisture and potential degradation.[1]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[1]
-
Segregation: Store away from strong oxidizing agents.
Emergency Procedures: A Self-Validating System
Preparedness is the cornerstone of a trustworthy safety system. In the event of an exposure or spill, a clear, practiced response is essential.
First-Aid Measures
The following protocols are based on the recommendations from the authoritative Safety Data Sheet.[1]
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Move the victim to fresh air. 2. Keep the person at rest in a position comfortable for breathing. 3. If feeling unwell, call a POISON CENTER or doctor.[1] |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water. 2. If skin irritation occurs, seek medical advice/attention. 3. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | 1. Rinse mouth. 2. Call a POISON CENTER or doctor if you feel unwell. |
Spill Response
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the material, avoiding dust generation.
-
Place into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent the spill from entering drains.
-
Proceed with cleanup only if trained and equipped to do so.
-
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Waste Generation: Dispose of contents and container to an approved waste disposal plant.[1]
-
Contaminated Packaging: Treat as hazardous waste. Do not reuse empty containers.
Conclusion
This compound is a key enabling reagent for the modern medicinal chemist and drug development professional. Its safe and effective use is not a barrier to innovation but rather a prerequisite for it. By understanding its specific hazards—skin, eye, and respiratory irritation—and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely leverage its synthetic utility. This commitment to a culture of safety, grounded in scientific principles, ensures the well-being of laboratory personnel and the integrity of the research itself.
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An In-depth Technical Guide to the Stability and Storage of O-(2-Methoxyethyl)hydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the stability and handling of reagents is paramount to ensuring the integrity and reproducibility of experimental outcomes. O-(2-Methoxyethyl)hydroxylamine hydrochloride (CAS 81745-68-4), a key building block in medicinal chemistry and bioconjugation, is no exception. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and a framework for conducting robust stability assessments.
Introduction: Chemical Identity and Core Applications
This compound is an O-alkylated hydroxylamine derivative. Its chemical structure, featuring a methoxyethyl group attached to the oxygen of hydroxylamine, imparts specific solubility and reactivity characteristics. This compound is primarily utilized in the formation of stable oxime linkages with aldehydes and ketones. This reactivity is a cornerstone of bioconjugation techniques, enabling the labeling of proteins, carbohydrates, and other biomolecules.[1] Furthermore, O-alkylhydroxylamines are explored as potential enzyme inhibitors in drug discovery programs.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its inherent chemical structure and external environmental factors. While specific degradation studies on this molecule are not extensively published, we can infer its stability profile from the well-documented behavior of hydroxylamine and its derivatives. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and thermal decomposition.
Hydrolysis: The O-N bond in O-alkylhydroxylamines can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-methoxyethanol and hydroxylamine. The hydrochloride salt form provides some initial acidic character to aqueous solutions.
Oxidation: The nitrogen atom in the hydroxylamine moiety is susceptible to oxidation. Oxidizing agents or exposure to atmospheric oxygen can potentially lead to the formation of corresponding nitroso or nitro compounds. The rate of oxidation can be influenced by the presence of metal ions, which can catalyze such reactions.[2]
Thermal Decomposition: Hydroxylamine and its salts are known to be thermally unstable, with decomposition potentially becoming significant at elevated temperatures.[3] For hydroxylamine hydrochloride, decomposition can begin at temperatures above 60°C.[3] The decomposition of this compound is likely to be exothermic and could produce various gaseous byproducts.
Below is a diagram illustrating the potential degradation pathways for this compound.
Caption: Potential degradation routes for this compound.
Recommended Storage and Handling: A Self-Validating System
To maintain the integrity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are designed to mitigate the risks of degradation outlined above.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally between 2-8°C.[2] | Minimizes thermal decomposition and slows down potential hydrolytic and oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric oxygen, thereby reducing the risk of oxidative degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. The use of a desiccant is recommended.[2] | The compound is hygroscopic, and moisture can accelerate decomposition.[4] |
| Light | Protect from light by using an opaque or amber container.[2] | While not as critical as moisture and temperature, prolonged light exposure can contribute to degradation. |
| Container | Use original, tightly sealed containers. Avoid metal containers.[5] | Prevents contamination and reaction with incompatible materials. Some metals can catalyze decomposition. |
For handling, it is advised to work in a well-ventilated area, preferably under a fume hood.[6] Personal protective equipment, including gloves and safety glasses, should be worn to avoid skin and eye contact.[7] Solutions of this compound should be prepared fresh for optimal performance.[8]
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[10]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours). Also, reflux the stock solution at 60°C for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
Sample Analysis
Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique, typically a stability-indicating HPLC method.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for conducting a forced degradation study.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[11] The development of such a method is a critical component of any stability study.
Key Considerations for Method Development:
-
Column Chemistry: A reversed-phase C18 or C8 column is a common starting point. The choice will depend on the polarity of the parent compound and its degradants.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all components. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection is standard. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying the optimal wavelength for detection of both the parent compound and any degradants.
-
Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[12]
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its potential degradation pathways and implementing rigorous storage and handling protocols, scientists can ensure the quality and reliability of this important reagent. The framework for a forced degradation study and the development of a stability-indicating HPLC method provided in this guide offer a robust approach to characterizing the stability profile of this compound and meeting regulatory expectations.
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Reddy, B. P., & Reddy, K. V. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. IJPPR. Retrieved from [Link]
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ResearchGate. (2017, February 1). (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. Retrieved from [Link]
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MDPI. (n.d.). Auramine O UV Photocatalytic Degradation on TiO 2 Nanoparticles in a Heterogeneous Aqueous Solution. Retrieved from [Link]
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DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. Retrieved from [Link]
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Roland Institute of Pharmaceutical Sciences. (n.d.). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Retrieved from [Link]
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An In-depth Technical Guide to the pKa of O-(2-Methoxyethyl)hydroxylamine hydrochloride for Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2-Methoxyethyl)hydroxylamine hydrochloride is a pivotal reagent in modern drug development and bioconjugation, valued for its role in forming stable oxime linkages. A critical, yet often overlooked, parameter governing its reactivity and application is its acid dissociation constant (pKa). This guide provides a comprehensive exploration of the pKa of this compound, delving into the theoretical underpinnings, experimental determination methodologies, and the profound practical implications of this fundamental chemical property. We will explore both established and advanced techniques for pKa measurement, including potentiometric titration and nuclear magnetic resonance (NMR) spectroscopy, alongside computational prediction approaches. This document is intended to be a definitive resource for researchers, offering not just procedural outlines but also the scientific rationale to empower informed experimental design and interpretation.
Introduction: The Significance of pKa in the Utility of O-(2-Methoxyethyl)hydroxylamine
This compound belongs to the class of alkoxyamines, which are instrumental in the formation of oxime bonds—a cornerstone of modern bioconjugation chemistry. The reaction between an alkoxyamine and an aldehyde or ketone is highly specific and yields a robust oxime linkage, a favored strategy for attaching probes, drugs, or imaging agents to biomolecules. The efficiency and rate of this reaction are intrinsically linked to the nucleophilicity of the hydroxylamine nitrogen, which is directly governed by its protonation state. This is where the pKa, the pH at which the protonated and unprotonated forms of the hydroxylamine are present in equal concentrations, becomes a paramount consideration.
Understanding the pKa of O-(2-Methoxyethyl)hydroxylamine is crucial for:
-
Optimizing Reaction Conditions: The formation of an oxime bond is most efficient when a significant portion of the hydroxylamine is in its deprotonated, nucleophilic form. Knowledge of the pKa allows for the selection of an appropriate reaction pH to maximize the concentration of the reactive species without compromising the stability of the biomolecules involved.
-
Predicting Reactivity: The pKa value provides a quantitative measure of the basicity of the hydroxylamine. This allows for a comparative assessment of its reactivity against other hydroxylamine derivatives and informs the selection of the most suitable reagent for a specific application.
-
Controlling Specificity: In complex biological systems, pH control is a tool to modulate the reactivity of specific functional groups. A precise understanding of the pKa of O-(2-methoxyethyl)hydroxylamine enables finer control over conjugation reactions, minimizing off-target modifications.
Theoretical Framework: Understanding the Acidity of O-Alkylhydroxylamines
The parent compound, hydroxylamine (NH₂OH), has a pKa of approximately 6.0 for its conjugate acid (NH₃OH⁺)[1]. The substitution of a hydrogen atom on the oxygen with an alkyl group, as in O-(2-Methoxyethyl)hydroxylamine, has a notable effect on the basicity of the nitrogen atom.
The introduction of an electron-donating alkyl group might be intuitively expected to increase the electron density on the nitrogen, thereby increasing its basicity and leading to a higher pKa. However, experimental evidence for a series of O-alkylhydroxylamines demonstrates the opposite trend: O-alkylation leads to a decrease in the pKa value, signifying a reduction in basicity.[2]
This phenomenon can be attributed to the inductive effect of the oxygen atom. The electronegative oxygen atom withdraws electron density from the nitrogen, reducing its ability to donate its lone pair of electrons. While the O-alkyl group is electron-donating, its effect is outweighed by the powerful inductive withdrawal of the adjacent oxygen.
A study on the basicity of hydroxylamine and its derivatives reported the following pKa values for the conjugate acids of various O-alkylhydroxylamines in water at 20°C[2]:
| Compound | pKa |
| Hydroxylamine | 5.93 |
| O-Methylhydroxylamine | 4.58 |
| O-Ethylhydroxylamine | 4.65 |
| O-Benzylhydroxylamine | 4.23 |
Based on this trend, we can confidently estimate that the pKa of this compound will be lower than that of hydroxylamine, likely falling within the range of 4.0 to 4.8 . The 2-methoxyethyl group, with its additional oxygen atom, may exert a slightly stronger electron-withdrawing effect compared to a simple ethyl group, potentially pushing the pKa towards the lower end of this estimated range.
Experimental Determination of pKa: A Practical Guide
Accurate determination of the pKa is essential for rigorous scientific work. Two widely accepted and robust methods for this purpose are potentiometric titration and NMR spectroscopy.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly reliable method for determining pKa values.[3][4] The principle involves the gradual addition of a strong base (e.g., NaOH) to a solution of the acidic form of the compound (in this case, this compound) while monitoring the pH. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH) using CO₂-free water.
-
Accurately weigh approximately 125.6 mg of this compound (MW: 125.57 g/mol ) to prepare 100 mL of a 0.01 M solution in CO₂-free deionized water.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.[3]
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the this compound solution into a thermostatted beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Begin the titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection in the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the equivalence point is Veq.
-
The volume at the half-equivalence point is Veq/2.
-
The pKa is the pH value on the titration curve corresponding to the volume Veq/2.[3]
-
¹H NMR Spectroscopy: A Structure-Sensitive Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for pKa determination, with the added advantage of providing information about the specific site of protonation.[5][6][7] The chemical shift of protons adjacent to the basic nitrogen atom will change as a function of the protonation state. By monitoring these chemical shift changes across a range of pH values, a titration curve can be generated, and the pKa determined.
Experimental Workflow for NMR-based pKa Determination
Caption: Workflow for pKa determination by ¹H NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a series of buffer solutions with accurately known pH values, spanning a range from approximately pH 2 to pH 7.
-
Prepare a stock solution of this compound.
-
For each NMR sample, mix a constant amount of the stock solution with a buffer solution and a small percentage of D₂O for the NMR lock.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Identify the proton signals that are most sensitive to the protonation state of the nitrogen. These will typically be the protons on the carbon adjacent to the nitrogen (-O-CH₂-CH₂-NH₂).
-
-
Data Analysis:
-
For each spectrum, determine the chemical shift (δ) of the chosen proton signal.
-
Plot the chemical shift (δ) as a function of pH.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[6][7]
-
The data can be fitted to a modified Henderson-Hasselbalch equation to obtain a precise pKa value: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully protonated form, δ_B is the chemical shift of the deprotonated form, and K_a is the acid dissociation constant.
-
Computational Prediction of pKa
In addition to experimental methods, computational chemistry offers a valuable tool for predicting pKa values.[8][9] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, from which the pKa can be derived.
Conceptual Workflow for Computational pKa Prediction
Caption: Conceptual workflow for computational pKa prediction.
A common approach involves using Density Functional Theory (DFT) for the electronic structure calculations, combined with a continuum solvation model like the Polarizable Continuum Model (PCM) to account for the effect of the solvent (water).[8] While computationally intensive, this method can provide accurate pKa predictions, especially when benchmarked against experimental data for related compounds.
Practical Implications and Conclusion
The pKa of this compound, estimated to be in the range of 4.0-4.8, has significant practical consequences for its use in bioconjugation and drug development.
-
Reaction pH: To achieve a high reaction rate for oxime ligation, the reaction buffer should be maintained at a pH at or slightly above the pKa. For a pKa of ~4.5, a reaction pH of 5.0-6.0 would provide a good balance between having a sufficient concentration of the nucleophilic free amine and maintaining the stability of most proteins.
-
Purification and Stability: The hydrochloride salt is the stable, commercially available form. In solution, the protonation state, and therefore solubility and stability, will be pH-dependent.
-
Drug Delivery and Pharmacokinetics: For applications where O-(2-Methoxyethyl)hydroxylamine is part of a therapeutic agent, its pKa will influence its absorption, distribution, metabolism, and excretion (ADME) properties.
References
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-
PubChem. (n.d.). O-(2-methoxyethyl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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PubMed. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. National Library of Medicine. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
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NIH. (2016). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. National Institutes of Health. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Ataman Kimya. (n.d.). HYDROXYLAMINE. Retrieved from [Link]
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ResearchGate. (2014). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]
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Neuman, R. C. (n.d.). Substituent Effects. Retrieved from [Link]
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NIH. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health. Retrieved from [Link]
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University of East Anglia. (n.d.). Determination of the pKa and concentration of NMR-invisible molecules and sites using NMR spectroscopy. Retrieved from [Link]
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NIH. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. Retrieved from [Link]
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NIH. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. National Institutes of Health. Retrieved from [Link]
-
Pharmaffiliates. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Scribd. (n.d.). UV-Vis Spectrometry for Chemists. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
-
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
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PubChem. (n.d.). Hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. American Chemical Society. Retrieved from [Link]
-
MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
Rowan Scientific. (2025). How to Predict pKa. Retrieved from [Link]
-
Reddit. (2023). Computational pKa Determination. Retrieved from [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (2025). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved from [Link]
-
NIH. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. National Institutes of Health. Retrieved from [Link]
-
NIH. (2013). Development of Methods for the Determination of pKa Values. National Institutes of Health. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for O-(2-Methoxyethyl)hydroxylamine Hydrochloride in Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Oxime Ligation
In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules, precision and stability are paramount.[1][2] Oxime ligation has emerged as a cornerstone technique, prized for its high chemoselectivity and the formation of a robust oxime bond under mild, aqueous conditions.[3] This bioorthogonal reaction, occurring between a carbonyl group (an aldehyde or ketone) and an aminooxy moiety, proceeds with high efficiency and generates water as its sole byproduct, making it an exceptionally clean and reliable method for creating stable bioconjugates.[4]
The reaction's utility spans a vast range of applications, from the site-specific modification of proteins and the synthesis of antibody-drug conjugates (ADCs) to the development of advanced proteomics tools and targeted drug delivery systems.[5][6][7] The stability of the resulting oxime linkage is a significant advantage, with a half-life of approximately 600 years in neutral solution at room temperature, ensuring the integrity of the conjugate in biological systems.[2]
This guide focuses on the application of O-(2-Methoxyethyl)hydroxylamine hydrochloride , a specialized aminooxy reagent. The inclusion of the 2-methoxyethyl group is designed to enhance the physicochemical properties of the resulting conjugate. While direct comparisons are context-dependent, alkoxy modifications are generally employed to improve aqueous solubility and potentially reduce non-specific interactions or aggregation of the final bioconjugate, which are critical considerations in drug development and in vivo applications.
The Chemistry of Oxime Ligation: Mechanism and Catalysis
The formation of an oxime bond is a condensation reaction initiated by the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon.[8] The reaction rate is highly pH-dependent.
Uncatalyzed Reaction: The optimal pH for uncatalyzed oxime ligation is in the mildly acidic range of 4 to 5.[4] In this pH window, a sufficient portion of the carbonyl groups are protonated, which increases their electrophilicity, while the aminooxy group remains largely unprotonated and thus, a potent nucleophile.
Catalyzed Reaction: Many sensitive biomolecules cannot tolerate acidic conditions. At neutral pH (pH ~7), the uncatalyzed reaction is significantly slower. To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives, are employed. The catalyst first reacts with the carbonyl to form a more reactive protonated imine intermediate. This intermediate is then readily attacked by the aminooxy compound, leading to the formation of the oxime product and regeneration of the catalyst. Studies have shown that substituted anilines, such as p-phenylenediamine (pPDA), can be even more effective catalysts, accelerating the reaction rate by over 100-fold compared to the uncatalyzed reaction at neutral pH.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation with a Protein
This protocol details a standard method for conjugating a molecule functionalized with O-(2-Methoxyethyl)hydroxylamine to a protein containing an aldehyde or ketone group.
Materials:
-
Protein containing an accessible aldehyde or ketone group
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Catalyst Stock Solution (Recommended): 100 mM aniline or p-phenylenediamine (pPDA) in DMSO or aqueous buffer.
-
Quenching Solution (Optional): 1 M Acetone in reaction buffer
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes (appropriate MWCO).
Procedure:
-
Protein Preparation:
-
Dissolve the carbonyl-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically corresponds to 10-100 µM).
-
Ensure the protein is fully solubilized and stable in the buffer.
-
-
Reagent Addition:
-
Add this compound to the protein solution. A 10- to 50-fold molar excess relative to the protein is typically used to drive the reaction to completion.[5]
-
Rationale: Using a significant excess of the smaller aminooxy molecule maximizes the conjugation efficiency to the more valuable protein.
-
-
Catalyst Addition (Recommended for Neutral pH):
-
To accelerate the reaction at neutral pH, add the catalyst stock solution (aniline or pPDA) to the reaction mixture to achieve a final concentration of 10-50 mM.
-
Causality: The catalyst significantly lowers the activation energy for the reaction at physiological pH, enabling efficient conjugation without resorting to potentially damaging acidic conditions.
-
-
Incubation:
-
Gently mix the reaction vessel.
-
Incubate at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the presence of a catalyst.[5]
-
Rationale: Increased temperature generally accelerates the reaction rate, but must be balanced with the thermal stability of the protein.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by analytical techniques such as LC-MS (to observe the mass shift of the modified protein) or SDS-PAGE (to observe a potential shift in mobility).
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted O-(2-Methoxyethyl)hydroxylamine, add an excess of acetone and incubate for an additional 30 minutes.
-
Rationale: This step prevents the reactive aminooxy groups from potentially modifying other components during purification or storage.
-
-
Purification:
-
Purify the protein conjugate to remove unreacted reagents, catalyst, and byproducts.
-
Size-Exclusion Chromatography (SEC): An effective method for separating the larger protein conjugate from smaller molecules.
-
Dialysis: A suitable alternative for removing small molecule impurities.
-
Workflow for Protein Conjugation
Caption: General experimental workflow for oxime ligation.
Quantitative Parameters and Optimization
Successful oxime ligation depends on the careful control of several key parameters. The following table summarizes typical starting conditions and ranges for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 4.0 - 5.0 (uncatalyzed) 6.5 - 7.5 (catalyzed) | The uncatalyzed reaction is fastest in acidic conditions, but catalysts are essential for efficiency at neutral pH to protect sensitive biomolecules.[4] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may compromise the stability of the biomolecule. Some studies report that freezing (-20°C) can surprisingly accelerate the reaction at neutral pH. |
| Aminooxy Reagent Molar Excess | 10x - 50x | A high molar excess of the aminooxy reagent drives the equilibrium towards product formation, maximizing the yield of the desired conjugate.[5] |
| Catalyst Concentration | 10 - 100 mM (Aniline) 2 - 10 mM (p-Phenylenediamine) | p-Phenylenediamine is a more potent catalyst and can be used at lower concentrations.[4] High catalyst concentrations may require more rigorous purification. |
| Reaction Time | 1 - 24 hours | Dependent on all other parameters. Slower at lower temperatures and concentrations. Reaction progress should be monitored to determine the optimal time.[5] |
| Protein Concentration | 1 - 10 mg/mL (10 - 100 µM) | Higher concentrations can increase reaction rates but may also lead to aggregation. The optimal concentration is protein-dependent. |
Catalytic Mechanism Visualization
The diagram below illustrates the nucleophilic catalysis pathway facilitated by aniline.
Caption: Aniline-catalyzed mechanism for oxime ligation.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Suboptimal pH: Reaction was run at neutral pH without a catalyst. 2. Inactive Reagents: Hydrolysis of carbonyl or degradation of the aminooxy reagent. 3. Steric Hindrance: The carbonyl or aminooxy group is not accessible. 4. Insufficient Reagent Excess: Molar excess of the aminooxy reagent was too low. | 1. If the biomolecule is stable, lower the pH to 4.5-5.0. If not, add an aniline-based catalyst (10-100 mM). 2. Use fresh reagents. Prepare stock solutions immediately before use. 3. Consider engineering a more accessible conjugation site or using a linker with a longer spacer arm. 4. Increase the molar excess of the this compound to 50x or higher. |
| Slow Reaction Rate | 1. Low Temperature or Concentration: Reaction kinetics are slow under the chosen conditions. 2. Inefficient Catalyst: The chosen catalyst (or lack thereof) is not sufficient. | 1. Increase the reaction temperature to 37°C (if the protein is stable). Increase the concentration of one or both reactants. 2. Switch from aniline to a more efficient catalyst like p-phenylenediamine (pPDA) and optimize its concentration. |
| Side Product Formation / Protein Aggregation | 1. High Protein Concentration: Can lead to intermolecular cross-linking or aggregation. 2. Non-specific Reactions: Unwanted reactions with other functional groups (rare for this chemistry). 3. Catalyst-Induced Issues: Some catalysts, like pPDA with two amine groups, can potentially cause cross-linking at high concentrations.[3] | 1. Decrease the protein concentration and proportionally increase the reaction volume. 2. Ensure high purity of all reagents. Add a mild non-ionic detergent if compatible with the protein. 3. Use a mono-functional catalyst like aniline, or use pPDA at the lowest effective concentration (e.g., 2 mM).[3] |
| Difficulty Purifying Conjugate | 1. Catalyst Removal: Aniline and its derivatives can be difficult to remove completely. 2. Unreacted Reagents: High excess of small molecules co-eluting with the product. | 1. Perform multiple rounds of dialysis or use a desalting column with a sufficient number of exchanges. RP-HPLC can also be effective for peptide purification.[5] 2. After the main reaction, quench excess aminooxy reagent with acetone. Optimize SEC column length and flow rate for better separation. |
Conclusion
This compound is a valuable reagent for oxime ligation, enabling the creation of stable and well-defined bioconjugates. The success of the conjugation process hinges on a clear understanding of the underlying chemical principles and the rational optimization of reaction parameters. By carefully controlling pH, utilizing appropriate catalysts, and optimizing reactant concentrations, researchers can harness the power of oxime ligation to advance their work in drug discovery, proteomics, and beyond. This guide provides a robust framework and practical protocols to achieve efficient and reproducible results.
References
- BenchChem. (2025). Technical Support Center: Optimizing Oxyamine Ligation.
- BenchChem. (2025). Application Notes and Protocols for O-Methylhydroxylamine in Oxime Ligation.
- Baccam, F. et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.
- BenchChem. (2025). Application Notes and Protocols for O-Methylhydroxylamine Conjugation to Peptides.
- van den Berg, L. et al. (2016). Oxime Catalysis by Freezing. PubMed.
- ChemicalBook. (n.d.). This compound.
- Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. NIH Public Access.
- Lederer, M. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. NIH Public Access.
- PubChem. (n.d.). O-(2-methoxyethyl)hydroxylamine.
- PubChem. (n.d.). O-(Methoxymethyl)hydroxylamine hydrochloride.
- Lederer, M. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for Oxime Bond Formation.
- Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Rosenberg, S., Silver, S. M., Sayer, J. M., & Jencks, W. P. (1974). Reaction of aldehydes and ketones with hydroxylamine gives oximes. Journal of the American Chemical Society, 96, 7986–7998.
- Vector Labs. (2024). It Takes Two To Tango, Part 3: Advantages Of Bioconjugation.
- Kiick, K. L. (2007). Advances in Bioconjugation. NIH Public Access.
- Sun, X. et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. NIH Public Access.
- Lee, J. W. (2003). Application of proteomic technologies in the drug development process. PubMed.
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Application Notes and Protocols for Proteomic Analysis of Protein Carbonylation using O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOE-HCl)
Introduction: Unmasking Oxidative Stress through Protein Carbonylation
Protein carbonylation, the irreversible introduction of ketone or aldehyde groups onto protein side chains, stands as a major hallmark of oxidative stress.[1] This modification is a consequence of direct oxidation of amino acid residues (primarily proline, arginine, lysine, and threonine) or through secondary reactions with products of lipid peroxidation and glycation.[1][2] The accumulation of carbonylated proteins is implicated in cellular damage, aging, and the pathogenesis of numerous diseases, including neurodegenerative disorders, diabetes, and chronic lung disease.[3][4] Consequently, the accurate detection and quantification of protein carbonyls have become critical for researchers in basic science and drug development to assess oxidative damage and explore therapeutic interventions.
Mass spectrometry (MS)-based proteomics offers the unparalleled ability to not only identify which proteins are carbonylated but also to pinpoint the specific sites of modification.[4] However, the direct analysis of native carbonyl groups by MS is challenging due to their neutral charge and low abundance.[5] To overcome this, chemical derivatization is employed to "tag" the carbonyl group, enhancing its detectability and enabling enrichment.[6][7] While 2,4-dinitrophenylhydrazine (DNPH) has been a traditional reagent, its use can complicate MS analysis.[8] Hydroxylamine-based reagents, which react with carbonyls to form stable oximes, offer a superior alternative for MS-based workflows.[9]
This guide details the application of O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOE-HCl) , a highly effective derivatizing agent for the comprehensive analysis of protein carbonylation in complex biological samples. We will explore the chemical principles, provide detailed protocols for sample preparation and analysis, and discuss the advantages of this methodology for researchers in proteomics and drug development.
The Chemistry of MOE-HCl Derivatization
MOE-HCl reacts specifically with aldehyde and ketone carbonyl groups on protein side chains to form a stable O-(2-methoxyethyl)oxime. This reaction proceeds via a nucleophilic addition-elimination mechanism, analogous to imine formation.[10] The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon.[11] This is followed by dehydration to yield the stable oxime adduct.
The key advantages of using an O-substituted hydroxylamine like MOE-HCl include:
-
Stability: The resulting oxime bond is highly stable, preventing unwanted side reactions or degradation during subsequent sample processing steps like enzymatic digestion and chromatography.[9][12]
-
Specificity: The reaction is highly specific to aldehyde and ketone carbonyls, minimizing off-target modifications.[12]
-
Improved Analytics: The methoxyethyl tag can improve the chromatographic properties of the derivatized peptides and simplifies the resulting mass spectra compared to underivatized samples.[12]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction of a protein carbonyl with MOE-HCl to form a stable oxime.
Experimental Workflow: From Sample to Site Identification
The successful identification of carbonylated proteins and their modification sites using MOE-HCl involves a multi-step workflow. The process begins with careful protein extraction, followed by derivatization, enzymatic digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For low-abundance proteins, an enrichment step is often crucial.
Caption: Overall workflow for proteomic analysis of protein carbonylation.
Detailed Protocols
PART 1: Protein Extraction, Derivatization, and Digestion
This protocol outlines the steps for preparing protein samples for carbonylation analysis. It is crucial to prevent artificial oxidation during sample handling.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
This compound (MOE-HCl)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin (MS-grade)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Urea
Protocol:
-
Protein Extraction:
-
Homogenize cells or tissues in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To 1 mg of protein in a suitable buffer (e.g., 8 M Urea, 100 mM NH₄HCO₃), add DTT to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM.
-
Incubate for 45 minutes in the dark at room temperature to alkylate free cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
-
MOE-HCl Derivatization:
-
Prepare a fresh 200 mM solution of MOE-HCl in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Add the MOE-HCl solution to the protein sample to a final concentration of 20 mM.
-
Incubate for 2-3 hours at 37°C with gentle shaking.
-
Rationale: This step converts the carbonyl groups into stable oximes, preparing them for MS analysis. The chosen pH and temperature facilitate the reaction without degrading the protein sample.
-
-
Buffer Exchange and Digestion:
-
Remove excess reagents and urea by buffer exchange into a digestion-compatible buffer (e.g., 50 mM NH₄HCO₃) using a centrifugal filter unit (e.g., 10 kDa MWCO).
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 Solid-Phase Extraction (SPE) cartridge according to the manufacturer's instructions.
-
Elute the peptides, dry them in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.
-
PART 2: LC-MS/MS Analysis and Data Interpretation
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| Column | C18 reversed-phase, 75 µm ID x 15 cm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile |
| Gradient | 5-40% B over 90 minutes |
| Flow Rate | ~300 nL/min |
| MS1 Resolution | 60,000 |
| MS2 Method | Data-Dependent Acquisition (DDA), Top 20 |
| Fragmentation | Higher-energy C-trap Dissociation (HCD) |
| Dynamic Exclusion | 30 seconds |
Data Analysis:
-
Database Search:
-
Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, PEAKS).
-
Search the raw data against a relevant protein database (e.g., Swiss-Prot Human).
-
-
Setting Modifications:
-
Fixed Modification: Cysteine carbamidomethylation (+57.021 Da).
-
Variable Modifications:
-
Methionine oxidation (+15.995 Da).
-
MOE-oxime formation: This requires calculating the mass shift. The reaction involves the addition of C₃H₇NO and the loss of an oxygen atom from the carbonyl. The net mass change is +57.053 Da on the modified amino acid residue (e.g., Lysine, Proline, Arginine, Threonine).
-
-
-
Validation and Site Localization:
-
Filter results based on standard criteria (e.g., peptide and protein FDR < 1%).
-
Manually inspect MS/MS spectra for identified carbonylated peptides to confirm the presence of key fragment ions that validate the modification site.
-
Trustworthiness: Self-Validating Systems
To ensure the reliability of your results, incorporate the following controls into your experimental design:
-
Negative Control: Process a sample in parallel without adding MOE-HCl. This will help identify non-specific binding and background signals.
-
Positive Control: Use a known carbonylated protein (e.g., oxidized BSA) to validate the efficiency of the derivatization and detection workflow.
-
Internal Standards: For quantitative studies, consider using stable isotope-labeled versions of MOE-HCl or spike in known amounts of synthetic carbonylated peptides to normalize for variations in sample processing and instrument performance.
Conclusion
The use of this compound provides a robust and specific method for the derivatization of protein carbonyls for advanced proteomic analysis. Its ability to form stable oximes makes it an ideal reagent for workflows involving enzymatic digestion and LC-MS/MS. By following the detailed protocols and incorporating appropriate controls, researchers can confidently identify and quantify carbonylated proteins, gaining critical insights into the role of oxidative stress in their biological systems of interest. This methodology is a powerful tool for biomarker discovery and for evaluating the efficacy of therapeutic agents aimed at mitigating oxidative damage.
References
-
Mirzaei, H., & Regnier, F. (2006). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography. Analytical Chemistry. [Link]
-
Regnier, F. E., & Mirzaei, H. (2010). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. PMC. [Link]
-
Conrad, C. C., & Nedelkoska, L. (2013). Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging. Journal of Proteomics. [Link]
-
Poon, H. F., et al. (2006). Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. PMC. [Link]
-
Xiong, Y., & Wang, S. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. PubMed. [Link]
-
Cell Signaling Technology. (2021). Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. YouTube. [Link]
-
Whiteaker, J. R., et al. (2011). Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. PMC. [Link]
-
Suzuki, Y. J., & Carini, M. (2008). Protein Carbonylation. PMC. [Link]
-
Madian, A. G., & Regnier, F. E. (2010). Proteomic approaches to identifying carbonylated proteins in brain tissue. PubMed. [Link]
-
ResearchGate. (2011). Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. [Link]
-
Liu, Q. (2013). Identification and Quantification of Protein Carbonylation by Mass Spectrometry. CORE. [Link]
-
Nindl, V., & Grune, T. (2021). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. PMC. [Link]
-
Khan, A. A., & Kumar, A. (2018). Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study. Journal of Applicable Chemistry. [Link]
-
ResearchGate. (2015). Mass Spectrometry of Proteins - Methods and Protocols. [Link]
-
Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Semantic Scholar. [Link]
-
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
ResearchGate. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. [Link]
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- 1. Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling enrichment methods with proteomics for understanding and treating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with O-(2-Methoxyethyl)hydroxylamine hydrochloride
Introduction: Enhancing Carbonyl Analysis through Methoxyethyl Oxime Derivatization
In the landscape of chemical analysis, particularly within metabolomics, environmental science, and pharmaceutical development, the accurate quantification of aldehydes and ketones is of paramount importance. These carbonyl-containing compounds are often characterized by low molecular weights, high polarity, and thermal instability, which present significant challenges for direct analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Derivatization is a chemical modification strategy employed to overcome these analytical hurdles. By converting the analyte into a more suitable form, we can significantly enhance its chromatographic behavior and detection sensitivity.[3][4]
O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOX) has emerged as a valuable reagent for the derivatization of aldehydes and ketones. Its reaction with a carbonyl group yields a stable O-(2-methoxyethyl)oxime derivative. This transformation imparts several key advantages:
-
Increased Volatility and Thermal Stability: The resulting oxime is significantly more volatile and thermally stable than the parent carbonyl compound, making it amenable to GC-MS analysis.[5]
-
Improved Chromatographic Resolution: Derivatization can reduce the polarity of the analyte, leading to better peak shapes and resolution on chromatographic columns.
-
Enhanced Ionization Efficiency: For LC-MS applications, the addition of the methoxyethyl group can improve the ionization efficiency of the analyte in the mass spectrometer source, leading to lower detection limits.[6][7]
-
Structural Elucidation: The fragmentation patterns of the derivative in the mass spectrometer can provide valuable structural information about the original carbonyl compound.
This document provides a comprehensive guide to the use of this compound for the derivatization of aldehydes and ketones, including the underlying reaction mechanism, detailed experimental protocols for both GC-MS and LC-MS analysis, and troubleshooting advice.
The Chemistry of Oxime Formation: A Mechanistic Overview
The derivatization reaction proceeds via a nucleophilic addition of the O-(2-Methoxyethyl)hydroxylamine to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding oxime.[8][9][10][11] The reaction is typically carried out in a weakly acidic or basic medium, which facilitates both the nucleophilic attack and the dehydration step.[10][12]
The overall reaction can be summarized as follows:
R(R')C=O + H₂N-O-CH₂CH₂OCH₃·HCl → R(R')C=N-O-CH₂CH₂OCH₃ + H₂O + HCl
Where R and R' can be hydrogen atoms, alkyl, or aryl groups.
Below is a diagram illustrating the key steps of the reaction mechanism.
Caption: Reaction mechanism of oxime formation.
Experimental Protocols
The following protocols provide a starting point for the derivatization of aldehydes and ketones using this compound. It is important to note that optimal conditions may vary depending on the specific analyte and sample matrix, and some method development may be required.
General Workflow
The overall experimental workflow for the derivatization and analysis of carbonyl compounds is depicted below.
Caption: General experimental workflow.
Protocol 1: Derivatization for GC-MS Analysis
This protocol is suitable for volatile and semi-volatile aldehydes and ketones. For non-volatile compounds containing other functional groups (e.g., hydroxyl groups), a subsequent silylation step may be necessary.
Materials:
-
This compound (MOX·HCl)
-
Pyridine (anhydrous)
-
Sample containing aldehydes/ketones
-
Internal standard (e.g., a stable isotope-labeled carbonyl compound or a non-interfering compound)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample into a reaction vial. If the sample is in a complex matrix, perform a suitable extraction and concentration step. Add a known amount of the internal standard.
-
Reagent Preparation: Prepare a 20 mg/mL solution of MOX·HCl in anhydrous pyridine. This solution should be prepared fresh.
-
Derivatization Reaction:
-
Add 50-100 µL of the MOX·HCl solution to the sample in the reaction vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 500 µL of an organic solvent (e.g., hexane or ethyl acetate) and 500 µL of water.
-
Vortex vigorously for 2 minutes to extract the derivatives into the organic layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis: Inject 1 µL of the dried organic extract into the GC-MS system.
Table 1: Typical GC-MS Parameters
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial: 60-100°C, hold 2 min; Ramp: 5-10°C/min to 280-300°C, hold 5-10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Protocol 2: Derivatization for LC-MS Analysis
This protocol is suitable for a broader range of aldehydes and ketones, including those that are less volatile or thermally labile.
Materials:
-
This compound (MOX·HCl)
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Sample containing aldehydes/ketones
-
Internal standard
-
Reaction vials (1.5 mL)
-
Heating block or water bath
-
LC-MS system with a suitable C18 column
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample and internal standard in a suitable solvent (e.g., acetonitrile/water mixture).
-
Reagent Preparation: Prepare a 10 mg/mL solution of MOX·HCl in water or a mixture of water and a compatible organic solvent.
-
Derivatization Reaction:
-
Add 50 µL of the sample solution to a reaction vial.
-
Add 50 µL of the MOX·HCl solution.
-
Vortex briefly and heat at 40-60°C for 15-30 minutes.
-
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the initial mobile phase to an appropriate concentration for LC-MS analysis.
-
LC-MS Analysis: Inject the diluted sample into the LC-MS system.
Table 2: Typical LC-MS Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | A suitable gradient from low to high organic percentage |
| Injection Volume | 2-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Analysis | Selected Reaction Monitoring (SRM) or full scan |
Troubleshooting and Method Optimization
-
Incomplete Derivatization: If incomplete reaction is suspected, try increasing the reaction time, temperature, or the concentration of the derivatizing reagent. Ensure that the reagents are fresh and the solvents are anhydrous, especially for GC-MS applications.
-
Poor Peak Shape: Tailing or fronting peaks can be due to active sites in the GC inlet or column, or issues with the LC mobile phase. For GC-MS, ensure proper liner deactivation. For LC-MS, adjusting the mobile phase pH or organic modifier may help.
-
Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or cause ion suppression/enhancement in the MS source. Employing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can mitigate these effects.
-
Multiple Derivative Peaks: Some carbonyl compounds can exist as stereoisomers, which may be resolved chromatographically after derivatization, leading to multiple peaks for a single analyte.
Conclusion
Derivatization of aldehydes and ketones with this compound is a robust and effective strategy to enhance their analysis by both GC-MS and LC-MS. The formation of stable methoxyethyl oximes improves the volatility, thermal stability, and chromatographic behavior of these challenging analytes, leading to more reliable and sensitive quantification. The protocols provided herein serve as a solid foundation for researchers, scientists, and drug development professionals to implement this valuable technique in their analytical workflows. As with any analytical method, optimization of the reaction and instrumental conditions for the specific analytes and matrices of interest is crucial for achieving the best results.
References
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Oximes. BYJU'S. [Link]
-
Oxime formation. Química Organica.org. [Link]
-
Oxime. Wikipedia. [Link]
-
Krenske, E. H., et al. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 49(11), 2477–2490. [Link]
-
A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. National Institutes of Health. [Link]
-
Hydroxylamine Hydrochloride for Synthesis. Canada Chemical. [Link]
-
Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. PubMed. [Link]
- Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
-
A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. SciSpace. [Link]
-
Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. [Link]
-
HAMA: A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes. The Royal Society of Chemistry. [Link]
-
(PDF) Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. ResearchGate. [Link]
-
(PDF) Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. ResearchGate. [Link]
-
The Potential Use of Complex Derivatization Procedures in Comprehensive HPLC-MS/MS Detection of Anabolic Steroids. PubMed. [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. National Institutes of Health. [Link]
-
A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Semantic Scholar. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Semantic Scholar. [Link]
-
Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry. PubMed. [Link]
-
(PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE. ResearchGate. [Link]
-
Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
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Application Notes: High-Sensitivity Profiling of Carbonyl-Containing Compounds in Mass Spectrometry using O-(2-Methoxyethyl)hydroxylamine Hydrochloride
Introduction: Overcoming the Challenge of Carbonyl Analysis
The accurate quantification of carbonyl-containing molecules—such as aldehydes, ketones, keto-acids, and steroids—is a critical task in metabolomics, proteomics, and pharmaceutical development. These compounds are often central to biological pathways and can serve as key biomarkers for disease states or as indicators of product stability. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by poor ionization efficiency in common sources like electrospray ionization (ESI), leading to inadequate sensitivity.[1][2]
Chemical derivatization presents a robust solution to this challenge. By chemically modifying the carbonyl group, we can introduce a tag that significantly enhances the analyte's ability to be ionized, improves its chromatographic behavior, and imparts a predictable and specific fragmentation pattern for tandem mass spectrometry (MS/MS).[3] This application note provides a detailed protocol and scientific rationale for the use of O-(2-Methoxyethyl)hydroxylamine hydrochloride, a specialized derivatization agent designed to improve the quantitative analysis of carbonyls in complex matrices.
The Reagent: this compound
This compound (CAS No. 82172-73-4) is an alkoxyamine reagent that reacts specifically and efficiently with aldehyde and ketone moieties.
-
Molecular Formula: C₃H₁₀ClNO₂
-
Molecular Weight: 127.57 g/mol
The choice of this reagent is underpinned by key structural advantages. The core hydroxylamine group provides the reactive site for carbonyls, while the terminal methoxyethyl group offers a distinct advantage over simpler reagents like methoxyamine. This group increases the polarity of the resulting derivative compared to a simple methoxime, which can be beneficial for optimizing retention in reversed-phase liquid chromatography (RPLC), moving the analyte away from the solvent front and potential matrix interferences. Furthermore, the ether linkage within the methoxyethyl tag can provide a unique and consistent fragmentation pathway during collision-induced dissociation (CID), which is highly advantageous for developing sensitive and specific Multiple Reaction Monitoring (MRM) assays.
Mechanism of Action: The Oximation Reaction
The derivatization process is a classic nucleophilic addition-elimination reaction known as oximation. The nitrogen atom of the hydroxylamine is a potent nucleophile that attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in an O-(2-methoxyethyl)oxime derivative.
The reaction is typically performed under mildly acidic to neutral conditions to facilitate the dehydration step. The use of a base like pyridine is common to neutralize the hydrochloride salt of the reagent, driving the reaction to completion.[4]
Caption: Workflow from sample preparation to LC-MS/MS analysis.
Step-by-Step Derivatization Procedure
-
Reaction Initiation: To the dried sample extract, add 50 µL of the freshly prepared 50 mg/mL this compound in pyridine solution.
-
Vortexing: Cap the vial securely and vortex for 30 seconds to ensure the dried residue is fully dissolved.
-
Incubation: Place the vial in a heating block or oven at 60°C for 60 minutes. This elevated temperature accelerates the reaction to completion for most carbonyls, including sterically hindered ketones. [2]4. Solvent Removal: After incubation, cool the vial to room temperature. Remove the pyridine by evaporating the sample to dryness under a gentle stream of nitrogen. This step is critical as pyridine can interfere with RPLC and suppress ESI.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Mass Spectrometry Analysis and Data
The derivatization adds a methoxyethoxylimine group (-N-O-CH₂CH₂OCH₃) in place of the carbonyl oxygen, resulting in a predictable mass increase.
Mass Shift Calculation:
-
Mass of Carbonyl Oxygen (O): 15.999 Da
-
Mass of Methoxyethoxylimine Moiety (C₃H₇NO): 73.053 Da
-
Net Mass Increase: 73.053 - 15.999 = +57.054 Da
This significant and specific mass shift moves the analytes to a higher m/z region, often reducing background interference.
Expected MS/MS Fragmentation
Upon CID, the O-(2-methoxyethyl)oxime derivatives are expected to produce characteristic fragment ions. A likely and analytically useful fragmentation is the neutral loss of the entire methoxyethoxy group.
-
Neutral Loss Fragment: Loss of C₃H₇O₂ (methoxyethoxy radical) or C₃H₈O₂ (methoxyethanol). A common neutral loss would be -76.05 Da (C₃H₈O₂).
This predictable neutral loss can be used in precursor ion or neutral loss scans to screen for all derivatized carbonyls in a sample. For targeted quantification, specific precursor-to-product ion transitions should be optimized in MRM mode.
Example LC-MS/MS Parameters
The following table provides theoretical MRM transitions for common carbonyl-containing compounds after derivatization. These should be empirically optimized for the specific instrument used.
| Analyte | Undervatized Precursor [M+H]⁺ (m/z) | Derivatized Precursor [M+H]⁺ (m/z) | Proposed Product Ion (m/z) | Proposed Collision Energy (eV) |
| Testosterone | 289.2 | 346.3 | 288.2 (Loss of C₂H₄O) | 25 |
| Progesterone | 315.2 | 372.3 | 314.2 (Loss of C₂H₄O) | 28 |
| Cortisone | 361.2 | 475.3 (Di-derivatized) | 417.3 (Loss of C₂H₄O) | 30 |
| Acetone | 59.1 | 116.1 | 58.1 (Loss of C₂H₄O) | 15 |
Note: Cortisone has two reactive carbonyls and is expected to be di-derivatized, increasing its mass by 2 x 57.054 Da.
Field-Proven Insights and Causality
-
Why 60°C for 60 minutes? While many aldehydes react quickly at room temperature, sterically hindered ketones (e.g., in steroid structures) require thermal energy to ensure the reaction proceeds to completion within a reasonable timeframe, ensuring robust and reproducible quantification. [2]* Why Pyridine? Pyridine serves a dual purpose: it is an excellent solvent for both the reagent and many organic analytes, and it acts as a mild base to neutralize the HCl released from the hydroxylamine salt, preventing a drop in pH that could slow the reaction.
-
Importance of Drying: Complete removal of the extraction solvent before adding the reagent and complete removal of pyridine before reconstitution is paramount. Residual solvents can alter reaction kinetics or suppress ionization, leading to poor reproducibility.
-
Formation of Isomers: Asymmetric ketones will form syn and anti isomers of the oxime. [5]In many cases, these can be chromatographically separated. For quantitative analysis, it is often sufficient to integrate both peaks if they are not fully resolved, or to optimize chromatography to resolve them and sum their areas. The methoxyethyl tag may influence the isomer ratio and chromatographic behavior.
Comparison with Other Reagents
| Reagent | Key Advantage | Key Disadvantage | Best For |
| O-(2-Methoxyethyl)hydroxylamine | Good balance of polarity, unique mass tag, potential for specific fragmentation. | Less common, fewer published methods. | LC-MS based metabolomics where RPLC is used. |
| O-Methylhydroxylamine (MeOx) | Standard for GC-MS, well-documented, prevents isomerism. [4] | Derivatives can be too non-polar for good RPLC retention. | GC-MS based metabolomics. |
| PFBHA | Forms highly electronegative derivatives, excellent for GC-ECD or negative ion MS. [6] | High molecular weight increase, can be less efficient for di-carbonyls. | Targeted, ultra-trace analysis of specific aldehydes/ketones. |
| Dansylhydrazine | Fluorescent tag, provides excellent sensitivity in both fluorescence and MS detection. | Larger tag, may cause significant matrix effects. | Targeted analysis where high sensitivity is required. |
| Girard's Reagents (T & P) | Introduces a permanent positive charge, excellent for ESI sensitivity. [5] | Derivatives can be difficult to extract from aqueous media. | Shotgun infusion or analyses where chromatography is minimal. |
Conclusion
This compound is a highly effective derivatization agent for the sensitive and specific analysis of carbonyl-containing compounds by LC-MS/MS. The protocol described herein provides a comprehensive and robust workflow that leverages the reagent's unique chemical properties to enhance ionization, improve chromatography, and provide specific fragmentation patterns. By converting problematic analytes into stable, readily detectable oxime derivatives, researchers can achieve lower detection limits and greater quantitative accuracy, enabling deeper insights in complex biological and chemical systems.
References
-
Liang, Y., et al. (2010). Detection limits of electron and electron capture negative ionization-mass spectrometry for aldehydes derivatized with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride. Journal of the American Society for Mass Spectrometry, 21(6), 1031-1040. Available at: [Link]
-
Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. Available at: [Link]
-
Patti, G. J., et al. (2016). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Analytical Chemistry, 88(15), 7494–7500. Available at: [Link]
-
Turpeinen, U., et al. (2019). Simultaneous analysis by LC–MS/MS of 22 ketosteroids with hydroxylamine derivatization and underivatized estradiol from human plasma, serum and prostatic tissue homogenate. Journal of Steroid Biochemistry and Molecular Biology, 186, 168-178. Available at: [Link]
-
Zhang, X., et al. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 3, 146–155. Available at: [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Steroid Hormones. Available at: [Link]
-
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
-
Rizou, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5824. Available at: [Link]
-
Higashi, T. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 819-828. Available at: [Link]
-
Yuan, T., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580-586. Available at: [Link]
-
Moser, A. (2008). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. Available at: [Link]
-
Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 739-751. Available at: [Link]
-
Bartolucci, C., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis, 164, 532-539. Available at: [Link]
-
Varghese, J., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. International Journal of Molecular Sciences, 23(20), 12403. Available at: [Link]
Sources
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- 2. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Detection limits of electron and electron capture negative ionization-mass spectrometry for aldehydes derivatized with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-(2-Methoxyethyl)hydroxylamine Hydrochloride as a Quenching Agent in Peptide Labeling
Introduction: The Critical Role of Quenching in Peptide Labeling
In the realm of proteomics and drug development, the precise chemical labeling of peptides is a cornerstone of many analytical and functional assays. Techniques such as isobaric tagging for relative and absolute quantitation (e.g., TMT and iTRAQ) rely on the specific and complete labeling of primary amines on peptides with N-hydroxysuccinimide (NHS) esters.[1][2] However, a successful labeling experiment is not solely defined by the efficiency of the labeling reaction itself, but also by its timely and effective termination. This is where the role of a quenching agent becomes paramount.
The addition of a quenching agent serves two primary purposes:
-
To consume any unreacted labeling reagent: This prevents the indiscriminate labeling of other molecules in subsequent analytical steps and ensures the stoichiometry of the reaction is well-defined.
-
To reverse undesirable side-reactions: A significant challenge in NHS ester chemistry is the "overlabeling" of peptides, where the labeling reagent reacts with the hydroxyl groups of serine, threonine, and tyrosine residues to form O-acyl esters.[1][2] These side-products can complicate data analysis and lead to a loss of quantifiable information.[1][2]
This application note provides a detailed guide to the use of O-(2-Methoxyethyl)hydroxylamine hydrochloride as a specialized quenching agent in peptide labeling workflows. We will delve into its mechanism of action, provide a robust experimental protocol, and discuss critical considerations for its effective implementation.
Mechanism of Action: The Dual Functionality of O-(2-Methoxyethyl)hydroxylamine
O-(2-Methoxyethyl)hydroxylamine, a derivative of hydroxylamine, is a potent nucleophile that effectively quenches reactions involving NHS esters. Its efficacy stems from the highly reactive hydroxylamine moiety. The methoxyethyl group enhances its solubility and stability in aqueous buffers commonly used in bioconjugation.
The quenching process occurs via two key reactions:
-
Quenching of Excess NHS Ester: The primary amine of O-(2-Methoxyethyl)hydroxylamine rapidly attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable N-acyl-O-(2-methoxyethyl)hydroxylamine adduct and the release of N-hydroxysuccinimide (NHS), effectively capping the unreacted labeling reagent.
-
Reversal of O-acylation (Overlabeling): O-acyl esters formed on serine, threonine, and tyrosine residues are less stable than the desired amide bonds at the N-terminus and on lysine residues.[1][2] O-(2-Methoxyethyl)hydroxylamine preferentially attacks these labile ester linkages, reversing the overlabeling and restoring the native hydroxyl groups on the amino acid side chains.
Caption: Mechanism of O-(2-Methoxyethyl)hydroxylamine in peptide labeling.
Experimental Protocol: Quenching of Peptide Labeling Reactions
This protocol provides a general framework for using this compound to quench peptide labeling reactions. Optimal conditions may vary depending on the specific labeling reagent and peptide sample.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
HEPES buffer (1 M, pH 8.5)
-
Labeled peptide solution
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Quenching Solution (0.5 M):
-
Immediately before use, prepare a 0.5 M stock solution of this compound.
-
Note: Due to the hydrochloride salt, the pH of the solution will be acidic. It is crucial to adjust the pH to ensure efficient quenching.
-
Dissolve the required amount of this compound in a small volume of high-purity water.
-
Adjust the pH of the solution to ~8.5 with 1 M HEPES buffer or another suitable non-primary amine-containing buffer.
-
Bring the solution to the final volume with high-purity water.
-
-
Quenching Reaction:
-
Add the freshly prepared 0.5 M O-(2-Methoxyethyl)hydroxylamine quenching solution to your labeled peptide mixture to achieve a final concentration of approximately 50 mM.
-
Expert Tip: A 10-fold molar excess of the quenching agent over the initial amount of labeling reagent is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Acidification:
-
After the incubation period, stop the quenching reaction by acidifying the sample with TFA to a final concentration of 0.5-1% (pH < 3). This step also prepares the sample for subsequent solid-phase extraction (SPE) cleanup.
-
-
Sample Cleanup:
-
Proceed with desalting and purification of the labeled and quenched peptides using a suitable method, such as C18 SPE, to remove excess reagents, NHS, and the quenching agent adducts.
-
Caption: Experimental workflow for quenching peptide labeling reactions.
Critical Considerations and Best Practices
-
pH of the Quenching Reaction: The nucleophilicity of the hydroxylamine is pH-dependent. A slightly alkaline pH (around 8.0-9.0) is generally optimal for efficient quenching of NHS esters.[1][2]
-
Fresh Preparation of Reagents: O-(2-Methoxyethyl)hydroxylamine solutions should always be prepared fresh.[3] Over time, hydroxylamine derivatives can oxidize, reducing their efficacy.
-
Impact on Phosphopeptides: Caution is advised when working with phosphopeptide samples. Hydroxylamine has been shown to promote the β-elimination of phosphate groups from phosphoserine and phosphothreonine, particularly if the sample is vacuum-dried after quenching.[4] If phosphopeptide analysis is the primary goal, consider minimizing drying steps or exploring alternative quenching agents.
-
Alternative Quenching Agents: While O-(2-Methoxyethyl)hydroxylamine is effective, other quenching agents can be considered. Tris and glycine are common alternatives, although they may not be as efficient at reversing O-acylation.[5][6] For highly efficient removal of over-labeled peptides, methylamine has been reported to be more robust than hydroxylamine.[1][2]
Data Summary: Comparison of Quenching Reagents
| Quenching Agent | Typical Concentration | Key Advantages | Key Considerations |
| O-(2-Methoxyethyl)hydroxylamine | 50-400 mM | Dual-action: quenches and reverses O-acylation. | Prepare fresh; potential for phosphopeptide loss.[4] |
| Tris | 20-50 mM | Readily available; effective for NHS ester quenching. | Does not efficiently reverse O-acylation.[6] |
| Glycine | 50-100 mM | Simple amino acid; effective for NHS ester quenching. | Does not efficiently reverse O-acylation.[6] |
| Methylamine | 0.4 M | Highly efficient at reversing O-acylation.[1][2] | Volatile; may require special handling. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching | Insufficient concentration of quenching agent. | Increase the molar excess of O-(2-Methoxyethyl)hydroxylamine to the labeling reagent. |
| Degraded quenching agent. | Prepare a fresh solution of O-(2-Methoxyethyl)hydroxylamine immediately before use. | |
| Persistent Overlabeling | Quenching reaction time is too short or inefficient. | Increase the incubation time to 30-60 minutes. Consider using a more potent agent like methylamine if overlabeling persists.[1][2] |
| Loss of Phosphopeptides | β-elimination promoted by hydroxylamine and drying. | Avoid vacuum-drying after quenching. Dilute the sample and proceed directly to desalting.[4] |
Conclusion
This compound is a valuable tool in the peptide labeling workflow, offering the dual benefit of quenching excess labeling reagent and reversing undesirable side reactions. By understanding its mechanism of action and adhering to the optimized protocol and best practices outlined in this guide, researchers can enhance the quality and reliability of their quantitative proteomics and bioconjugation experiments. Careful consideration of the specific experimental goals, particularly when analyzing post-translationally modified peptides, will ensure the selection of the most appropriate quenching strategy.
References
-
O'Cualain, R., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research. Available at: [Link]
-
Bekker-Jensen, D.B., et al. (2020). Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. Available at: [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. Available at: [Link]
-
Kang, S., et al. (2018). Neutralizing the Detrimental Effect of an N-Hydroxysuccinimide Quenching Reagent on Phosphopeptide in Quantitative Proteomics. Analytical Chemistry. Available at: [Link]
-
Wang, T., et al. (2016). Comparing the suitability of sodium hyposulfite, hydroxylamine hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation. RSC Advances. Available at: [Link]
-
Perrone, M.G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. Available at: [Link]
Sources
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Neutralizing the Detrimental Effect of an N-Hydroxysuccinimide Quenching Reagent on Phosphopeptide in Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Guide to Polysaccharide Analysis using O-(2-Methoxyethyl)hydroxylamine Hydrochloride (MOE-HCl) Derivatization
Introduction: The Analytical Challenge of Polysaccharides
Polysaccharides are biopolymers of immense structural and functional diversity, playing critical roles in everything from cellular structure to immune modulation. Their analysis is fundamental in fields ranging from biofuel development to the quality control of biotherapeutics like monoclonal antibodies and vaccines.[1][2] However, the inherent properties of polysaccharides present significant analytical hurdles. Their large size, potential for complex branching, and the presence of numerous isomeric monosaccharide units make direct characterization difficult.[1][3] Furthermore, most monosaccharides lack a native chromophore or fluorophore, rendering them nearly invisible to standard HPLC detectors like UV-Vis.[4][5]
To overcome these challenges, chemical derivatization is an essential strategy.[5][6] By covalently attaching a tag to the monosaccharide units, we can dramatically improve their chromatographic behavior and detection sensitivity. This application note provides an in-depth guide to the use of O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOE-HCl), a highly effective derivatizing agent for the analysis of polysaccharides following their acid hydrolysis into constituent monosaccharides. We will explore the underlying chemistry, provide a validated protocol for monosaccharide composition analysis, and offer expert insights to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Mechanism of Action: The Chemistry of Stable Oxime Formation
The efficacy of MOE-HCl lies in its specific and efficient reaction with the carbonyl group of reducing sugars. In solution, monosaccharides exist in a dynamic equilibrium between a stable cyclic (hemiacetal or hemiketal) form and a transient open-chain form, which contains a reactive aldehyde or ketone group.[7][8] The aminooxy (-ONH2) moiety of MOE-HCl is a potent nucleophile that selectively attacks this carbonyl carbon.[9][10]
The reaction proceeds via a nucleophilic addition, forming a tetrahedral intermediate, which then dehydrates to yield a stable oxime.[11] This oximation reaction is highly chemoselective and can be performed under mild, aqueous conditions.[11] A key advantage is that the resulting oxime linkage is significantly more stable than the glycosidic bonds within the original polysaccharide, particularly against acid and enzymatic hydrolysis, ensuring the integrity of the derivatized sample during analysis.[11]
Sources
- 1. Relating glycoprotein structural heterogeneity to function – insights from native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Method for Preparing Polysaccharide Conjugates via Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 4. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 6. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 10. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: O-(2-Methoxyethyl)hydroxylamine Hydrochloride for Modifying Reducing Ends of Sugars
Introduction: The Critical Role of Glycan Modification
In the intricate fields of glycobiology, biopharmaceutical development, and diagnostics, the study of carbohydrates—or glycans—is paramount. Glycosylation is a fundamental post-translational modification that dictates protein folding, stability, and function.[1] Consequently, the ability to accurately analyze and purposefully modify glycans is a cornerstone of modern molecular science. One of the most versatile and stable methods for glycan modification targets the reducing end, a unique chemical feature present in most free sugars.
This guide provides an in-depth exploration of O-(2-Methoxyethyl)hydroxylamine hydrochloride, a specialized alkoxyamine reagent designed for the efficient and stable modification of the reducing termini of sugars. Through a reaction known as oxime ligation, this reagent provides a robust chemical handle for a wide array of applications, from enhancing analytical detection in mass spectrometry to constructing complex glycoconjugates for therapeutic use.[2][3] We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical applications that make this technique indispensable for researchers, scientists, and drug development professionals.
PART 1: The Chemistry of Oxime Ligation: A Stable Gateway to Glycan Functionalization
The Reactivity of the Reducing End
A sugar is classified as a "reducing sugar" if it possesses a free aldehyde or ketone group.[4] In solution, sugars exist in a dynamic equilibrium between a cyclic hemiacetal (or hemiketal) form and a transient, open-chain form which contains the reactive aldehyde or ketone.[5] It is this open-chain aldehyde that serves as the reactive site for conjugation with alkoxyamines like O-(2-Methoxyethyl)hydroxylamine.
Mechanism of Oxime Formation
The reaction between O-(2-Methoxyethyl)hydroxylamine and the aldehyde group of a reducing sugar is a chemoselective condensation reaction that forms a highly stable oxime bond.[3][6] This ligation is prized for its specificity and its ability to proceed under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[7]
The key steps are:
-
Nucleophilic Attack: The aminooxy group (-ONH₂) of the reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the sugar's open-chain aldehyde form.
-
Formation of Intermediate: This attack forms an unstable carbinolamine intermediate.
-
Dehydration: The intermediate rapidly undergoes dehydration (loss of a water molecule) to form the final, stable C=N oxime bond.
The resulting oxime linkage is significantly more robust than glycosidic bonds, demonstrating stability against both acidic conditions and enzymatic hydrolysis by glycosidases.[3][7]
Why this compound?
While various alkoxyamines and hydrazides can be used for ligation, the O-(2-Methoxyethyl) derivative offers distinct advantages:
-
Enhanced Solubility: The methoxyethyl group improves the water solubility of the reagent and the resulting glycoconjugate.
-
Improved Analytical Properties: This modification can enhance ionization efficiency in mass spectrometry, leading to better sensitivity.
-
Superior Stability: Aminooxy (alkoxyamine) tags have been shown to be highly effective for quantitative glycomics, forming more stable conjugates than some hydrazide-based tags.[1]
PART 2: Applications in Glycoanalysis and Drug Development
The stable and efficient nature of oxime ligation makes it a powerful tool across multiple scientific domains.
1. Enhanced Glycan Analysis by Mass Spectrometry
Mass spectrometry (MS) is a cornerstone of glycomics for identifying and quantifying glycan structures.[8] However, native glycans, particularly acidic sialylated ones, can be challenging to analyze due to poor ionization efficiency and in-source fragmentation (e.g., loss of sialic acid).[1][9]
Derivatization with O-(2-Methoxyethyl)hydroxylamine addresses these challenges by:
-
Stabilizing Labile Groups: The modification helps protect acid-labile residues like sialic acids from fragmentation during MS analysis.[1]
-
Improving Ionization: The tag can improve the ionization efficiency of neutral and acidic glycans in both MALDI and ESI-MS, leading to higher sensitivity.[8]
-
Facilitating Multiplexing: Similar aminooxy-containing reagents can be synthesized with isobaric tags (e.g., Tandem Mass Tags), allowing for the relative quantification of glycans from multiple samples in a single MS run.[1]
2. Bioconjugation for Therapeutics and Diagnostics
The ability to ligate unprotected sugars to other molecules opens up vast possibilities in drug development and diagnostics.[2][]
-
Vaccine Development: Sugars characteristic of pathogenic bacteria or viruses can be conjugated to carrier proteins to create potent vaccines that elicit a strong immune response.[2]
-
Targeted Drug Delivery: Carbohydrates are key mediators of cell signaling and recognition.[][11] By conjugating drugs to specific glycans, it is possible to target them to particular cells or tissues, enhancing efficacy and reducing side effects.[12]
-
Functionalizing Nanoparticles: Glycans can be attached to the surface of nanoparticles and liposomes to improve their biocompatibility and create targeted delivery vehicles.[2][11]
PART 3: Experimental Methodologies
Safety First: this compound and related hydroxylamine compounds are harmful if swallowed or in contact with skin, can cause skin and eye irritation, and are suspected of causing cancer.[13][14] Always consult the Safety Data Sheet (SDS) before use.[15] All steps involving the reagent should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[16]
Protocol 1: General Labeling of Purified Glycans
This protocol describes a general method for labeling glycans (e.g., N-glycans released from a glycoprotein) with O-(2-Methoxyethyl)hydroxylamine HCl.
Materials:
-
This compound
-
Purified, lyophilized glycan sample (10-100 nmol)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Microcentrifuge tubes
-
Heating block or oven set to 65°C
Procedure:
-
Sample Preparation: Place the dried glycan sample at the bottom of a microcentrifuge tube.
-
Reagent Preparation (perform in a fume hood):
-
Prepare the labeling solution by dissolving O-(2-Methoxyethyl)hydroxylamine HCl in a mixture of DMSO and glacial acetic acid. A common formulation is to create a stock solution of ~1 M reagent in a 9:1 DMSO:Acetic Acid (v/v) solution.
-
Note: This solution should be prepared fresh.
-
-
Reaction:
-
Add 10-20 µL of the freshly prepared labeling solution to the dried glycan sample. The reagent should be in significant molar excess (e.g., 50-fold or higher) relative to the glycan.
-
Ensure the glycan is fully dissolved. Vortex briefly and centrifuge to collect the solution at the bottom of the tube.
-
-
Incubation:
-
Cooling: After incubation, remove the sample and allow it to cool completely to room temperature. Briefly centrifuge the tube. The sample is now ready for cleanup.
Protocol 2: Post-Labeling Cleanup using HILIC-SPE
To ensure accurate downstream analysis, excess labeling reagent must be removed. Hydrophilic Interaction Liquid Chromatography (HILIC) Solid-Phase Extraction (SPE) is a highly effective method for this purpose.
Materials:
-
HILIC SPE cartridge (e.g., 100 mg sorbent)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Vacuum manifold or centrifuge for SPE processing
Procedure:
-
Prepare Solvents:
-
Binding/Wash Solution: 95% Acetonitrile, 1% TFA in water.
-
Elution Solution: 20% Acetonitrile in water.
-
-
Cartridge Equilibration:
-
Pass 1 mL of HPLC-grade water through the HILIC cartridge.
-
Pass 3 mL of the Binding/Wash Solution through the cartridge to equilibrate it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the reaction mixture from Protocol 1 with Acetonitrile to a final concentration of >90% ACN. For a 20 µL reaction, add at least 180 µL of ACN.
-
Load the diluted sample onto the equilibrated HILIC cartridge. Allow it to flow through slowly.
-
-
Wash Step:
-
Wash the cartridge with 3 x 1 mL of the Binding/Wash Solution. This step removes the excess, more hydrophobic labeling reagent while the hydrophilic-labeled glycans are retained.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the purified, labeled glycans by passing 2 x 0.5 mL of the Elution Solution through the cartridge.
-
-
Dry Down: Lyophilize or use a centrifugal evaporator to dry the eluted sample. The purified, labeled glycans are now ready for analysis (e.g., by MS) or storage at -20°C.
PART 4: Data, Optimization, and Troubleshooting
Quantitative Data Summary
The efficiency of glycan labeling is critical for quantitative analysis. The following table summarizes typical conditions and expected outcomes.
| Parameter | Condition | Rationale & Expected Outcome |
| Glycan Amount | 10 pmol - 50 nmol | The protocol is scalable across a wide range of sample amounts. |
| Reagent Stoichiometry | >50-fold molar excess | Drives the reaction equilibrium towards product formation, ensuring high labeling efficiency (>85%).[18] |
| Reaction Temperature | 65°C | Provides sufficient thermal energy to promote the reaction without causing significant degradation of most glycans.[16][17] |
| Reaction Time | 2 - 4 hours | Optimal time to achieve high labeling efficiency. Shorter times may be incomplete; longer times risk side-product formation.[17] |
| Post-Cleanup Purity | >98% | HILIC-SPE effectively removes excess reagent, which is crucial for sensitive MS analysis. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Reagent degradation (moisture).2. Incorrect pH.3. Contaminants in glycan sample (salts, detergents).4. Insufficient incubation time/temp. | 1. Prepare labeling solution fresh; use anhydrous solvents.2. Ensure proper ratio of DMSO to acetic acid.3. Purify glycan sample before labeling.4. Verify incubation conditions and extend time to 3-4 hours if necessary. |
| Poor MS Signal | 1. Incomplete removal of excess reagent.2. Low sample recovery after cleanup. | 1. Optimize the HILIC-SPE wash steps; ensure correct ACN concentration during binding.2. Check SPE cartridge for clogging; ensure proper elution solvent is used. |
| Presence of Side Products | 1. Reaction time too long or temperature too high.2. Glycan degradation. | 1. Reduce incubation time or temperature (e.g., 60°C).2. Ensure sample purity and handle glycans carefully to avoid degradation before labeling. |
Conclusion
This compound is a powerful and versatile reagent for the modification of reducing sugars. The formation of a stable oxime bond provides a reliable method for derivatizing glycans for enhanced analytical characterization by mass spectrometry. Furthermore, this robust ligation chemistry is a cornerstone of modern bioconjugation, enabling the construction of advanced glycoconjugates for vaccines, targeted therapeutics, and novel biomaterials. The protocols and insights provided herein offer a comprehensive guide for researchers to successfully implement this essential technique, paving the way for new discoveries in the dynamic world of glycoscience.
References
-
Waters Corporation. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Waters. Retrieved from [Link]
-
Miyamoto, S., et al. (n.d.). Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids. NIH. Retrieved from [Link]
-
Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. Retrieved from [Link]
-
Ludger Ltd. (n.d.). 2-AB glycan labelling kit. Ludger. Retrieved from [Link]
-
Ludger Ltd. (2006). LudgerTag 2-AB (2-Aminobenzamide) Glycan Labeling Kit Instruction Guide. Interchim. Retrieved from [Link]
-
Harvey, D. J. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Analytical Chemistry, 84(17), 7600-7607. Retrieved from [Link]
-
Al-Dabbagh, K., et al. (2014). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Journal of Materials Chemistry B, 2(34), 5548-5555. Retrieved from [Link]
-
Ludger Ltd. (2010). LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit. Retrieved from [Link]
-
Iqbal, A., et al. (2013). Mechanism for aminooxy glycoside formation via reaction between reducing sugars and O,N-disubstituted hydroxylamines. ResearchGate. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]
-
Patane, J., et al. (2019). Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters. Molecules, 24(6), 1055. Retrieved from [Link]
-
EMD Millipore. (n.d.). Hydroxylamine Hydrochloride GR ACS Safety Data Sheet. Retrieved from [Link]
-
Wang, Y., et al. (2009). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 20(6), 1233–1241. Retrieved from [Link]
-
Lab Alley. (2023). Hydroxylamine Hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Jiang, Z., et al. (2021). Exploring Carbohydrates for Therapeutics: A Review on Future Directions. Frontiers in Pharmacology, 12, 757759. Retrieved from [Link]
-
Chen, H., et al. (2021). Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications. Polymers, 13(23), 4156. Retrieved from [Link]
-
Wikipedia. (n.d.). Reducing sugar. Retrieved from [Link]
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O-(2-Methoxyethyl)hydroxylamine hydrochloride reaction with alpha-keto acids
An In-Depth Technical Guide to the Reaction of O-(2-Methoxyethyl)hydroxylamine hydrochloride with α-Keto Acids for Researchers and Drug Development Professionals.
Introduction: Stabilizing the Transient for Biological Discovery
Alpha-keto acids, such as pyruvate and α-ketoglutarate, are central nodes in cellular metabolism, acting as critical intermediates in glycolysis, the citric acid cycle, and amino acid metabolism. However, their inherent reactivity and instability present significant challenges for accurate quantification and analysis in biological matrices.[1] These compounds are prone to degradation during sample processing, hindering precise metabolic investigations.[1]
To overcome this analytical hurdle, derivatization is employed to convert these unstable molecules into stable derivatives. This compound (MEOX HCl) has emerged as a premier reagent for this purpose. It reacts with the ketone functional group of α-keto acids to form a stable oxime ether. This process, a form of oxime ligation, is a highly chemoselective and reliable conjugation technique performed under mild conditions.[2] The resulting stable derivative is amenable to analysis by powerful techniques like liquid chromatography-mass spectrometry (LC-MS), enabling robust quantification and mass isotopomer profiling.[1] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key applications in metabolomics and drug development.
The Chemistry: Mechanism of Oxime Formation
The reaction between O-(2-Methoxyethyl)hydroxylamine and an α-keto acid is a classic nucleophilic addition-elimination reaction, also known as a condensation reaction.[3] The nitrogen atom of the hydroxylamine, enhanced in nucleophilicity by the adjacent oxygen (the α-effect), attacks the electrophilic carbonyl carbon of the α-keto acid.[4][5] The reaction proceeds through a tetrahedral intermediate, followed by a series of proton transfers and the elimination of a water molecule to form the final, stable C=N oxime bond.[5][6]
The reaction is typically catalyzed by mild acid (pH ~4-5).[2] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, excessively low pH will protonate the hydroxylamine's nitrogen, rendering it non-nucleophilic and halting the reaction. Aniline and its derivatives can also be used to catalyze the ligation.[2]
Caption: Mechanism of oxime formation between an α-keto acid and MEOX.
Protocol: Derivatization of α-Keto Acids in Biological Samples
This protocol provides a robust method for derivatizing α-keto acids from cellular extracts for subsequent LC-MS/MS analysis. The procedure is designed to be self-validating by ensuring complete derivatization, which can be confirmed by monitoring the disappearance of the parent keto acid peak and the appearance of the oxime derivative peak via HPLC or LC-MS.
I. Materials and Equipment
-
Reagents:
-
This compound (MEOX HCl), CAS: 2921-14-4
-
Pyridine
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid
-
Internal Standards (e.g., isotopically labeled α-keto acids)
-
-
Equipment:
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Thermomixer or heating block
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
II. Reagent Preparation
-
Derivatization Reagent (20 mg/mL MEOX HCl in Pyridine/Methanol):
-
Dissolve 200 mg of MEOX HCl in 5 mL of pyridine.
-
Add 5 mL of methanol and vortex until fully dissolved.
-
Rationale: Pyridine acts as a base to neutralize the HCl salt, freeing the hydroxylamine nucleophile. It also serves as a catalyst. The solution should be prepared fresh for optimal reactivity.
-
III. Experimental Workflow
Caption: Experimental workflow for α-keto acid derivatization.
IV. Step-by-Step Methodology
-
Metabolite Extraction: Quench cellular metabolism and extract metabolites using a cold solvent extraction method (e.g., 80% methanol at -80°C). Centrifuge to pellet cellular debris and collect the supernatant.
-
Drying: Transfer the supernatant to a new tube and dry completely using a nitrogen evaporator or vacuum concentrator. This step is critical as water can interfere with the derivatization efficiency.
-
Derivatization:
-
Add 50 µL of the freshly prepared MEOX derivatization reagent to the dried metabolite extract.
-
Causality: This provides a large excess of the reagent to drive the reaction to completion.
-
Vortex thoroughly for 1 minute to ensure the pellet is fully redissolved.
-
-
Incubation: Incubate the mixture at 37°C for 60-90 minutes with gentle shaking.
-
Rationale: Mild heating accelerates the reaction rate without causing significant degradation of the sample or the newly formed oxime.
-
-
Solvent Removal: After incubation, evaporate the pyridine and methanol under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Optimizing Reaction Conditions
The efficiency of the oxime ligation can be fine-tuned by adjusting several parameters. The optimal conditions may vary depending on the specific α-keto acid and the sample matrix.
| Parameter | Typical Range | Rationale & Key Insights |
| pH | 4.0 - 6.0 | Optimal range for oxime ligation.[2] Below pH 4, the hydroxylamine is excessively protonated. Above pH 6, the carbonyl activation by acid catalysis is insufficient. |
| Temperature | Room Temp to 45°C | Reaction proceeds at room temperature, but gentle heating (37°C) significantly increases the rate. Higher temperatures risk sample degradation. |
| Reaction Time | 60 - 120 minutes | Sufficient time for the reaction to reach completion. Progress can be monitored by a time-course experiment to determine the optimal endpoint. |
| Solvent | Pyridine/Methanol, Aqueous Buffers | Pyridine is effective for neutralizing the HCl salt. For bioconjugation in aqueous media, buffered solutions (e.g., acetate or phosphate) are used.[7] |
| Catalyst | Aniline, p-phenylenediamine | For challenging or slow reactions, especially in bioconjugation, aniline-based catalysts (10-100 mM) can accelerate the ligation rate constant by orders of magnitude.[2][7] |
Applications in Scientific Research
The derivatization of α-keto acids with MEOX HCl is a cornerstone technique in several fields:
-
Metabolomics and Flux Analysis: This method is essential for accurately profiling central carbon metabolism. It stabilizes key metabolites like pyruvate, α-ketoglutarate, and oxaloacetate, allowing for their precise quantification in tracer studies using stable isotopes.[1] This provides deep insights into cellular metabolic pathways in health and disease.
-
Bioconjugation: The oxime ligation is a powerful tool in chemical biology for creating protein-small molecule conjugates, labeling biomolecules with fluorescent probes, or immobilizing proteins on surfaces.[8][9] An α-keto acid can be incorporated into a peptide or protein, which is then chemoselectively reacted with an aminooxy-functionalized molecule.[2]
-
Pharmaceutical Development: The reaction is used in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[10][11] The stability and versatility of the oxime bond are leveraged in designing novel drug candidates and prodrugs.[12]
-
Clinical Diagnostics: Derivatization methods are employed to develop sensitive assays for detecting α-keto acids in biological fluids like serum and urine, which can serve as biomarkers for various metabolic disorders.[13][14]
References
-
Buescher, J. M., et al. (2010). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Available at: [Link]
-
Schwarz, H. P., et al. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry. Available at: [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Available at: [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2013). ResearchGate. Available at: [Link]
-
Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. (2024). Sciencemadness.org. Available at: [Link]
-
Zou, Y., et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available at: [Link]
-
Hydroxylamine·HCl. G-Biosciences. Available at: [Link]
-
Reitemeier, J., et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Nature Communications. Available at: [Link]
-
Rosenthal, G. A. (1984). Oxime formation between alpha-keto acids and L-canaline. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Lelièvre, D., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry. Available at: [Link]
-
Crisalli, P., & Kool, E. T. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Organic Letters. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
- The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. Google Patents.
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]
-
Brogi, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. Available at: [Link]
-
What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? (2016). ResearchGate. Available at: [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora. Available at: [Link]
-
Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. (2024). Available at: [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
-
Action of Hydroxylamine on Aldehyde and Ketone. (2019). YouTube. Available at: [Link]
-
Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. (2021). ResearchGate. Available at: [Link]
-
Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. (2022). PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]
- 13. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: O-(2-Methoxyethyl)hydroxylamine Hydrochloride Applications
Welcome to the technical support center for O-(2-Methoxyethyl)hydroxylamine hydrochloride (M-O-H). This guide is designed for researchers, scientists, and drug development professionals who utilize M-O-H for oxime ligation in protein modification, bioconjugation, and proteomics. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your experiments effectively. This document addresses common challenges, including low reaction efficiency, protein instability, and potential side reactions, providing a framework for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the chemistry and application of this compound.
Q1: What is the primary reaction mechanism of this compound with a protein?
A1: The primary reaction is a chemoselective ligation between the aminooxy group of O-(2-Methoxyethyl)hydroxylamine (after neutralization of the hydrochloride salt) and a carbonyl group (aldehyde or ketone) on the protein. This reaction, known as an oxime ligation, forms a stable oxime bond. The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-O linkage. This process is highly specific for carbonyls, which are rare in native proteins, making it a bioorthogonal reaction when a carbonyl handle is introduced site-specifically.
Q2: Why is the hydrochloride salt of O-(2-Methoxyethyl)hydroxylamine used?
A2: The hydrochloride salt form of O-(2-Methoxyethyl)hydroxylamine is more stable and has a longer shelf-life compared to the free base. The free aminooxy group can be susceptible to oxidation. For the reaction to proceed, the hydrochloride must be neutralized in the reaction buffer to free the nucleophilic aminooxy group.
Q3: What is the optimal pH for oxime ligation and why is it important?
A3: The optimal pH for oxime ligation is typically weakly acidic, between pH 4 and 5.[1][2] This is a compromise: at lower pH, the carbonyl group is protonated, which makes it more electrophilic and susceptible to attack. However, if the pH is too low, the aminooxy group of M-O-H will be protonated (alkoxyammonium ion), reducing its nucleophilicity and slowing the reaction.[1] While the reaction can be performed at neutral pH (pH 7.0-7.4), the rate is significantly slower.[1][2] Using a catalyst, such as aniline or its derivatives, can substantially increase the reaction rate at neutral pH.[1][2][3]
Q4: What is the role of an aniline catalyst in the reaction?
A4: Aniline and its derivatives act as nucleophilic catalysts. They react with the protein's carbonyl group to form a protonated Schiff base intermediate. This intermediate is more reactive and susceptible to attack by the aminooxy group of M-O-H than the original carbonyl.[3] This catalytic cycle regenerates the aniline and accelerates the overall rate of oxime formation, which is particularly beneficial when working at neutral pH or with less reactive ketone carbonyls.[3][4] Derivatives like p-phenylenediamine (pPDA) have been shown to be even more effective catalysts than aniline.[1][2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable steps for resolution.
Issue 1: Low or No Conjugation Efficiency
You observe minimal or no formation of the desired protein conjugate, as determined by SDS-PAGE, mass spectrometry, or functional assays.
Potential Cause A: Suboptimal pH
-
Explanation: As detailed in the FAQ, the reaction rate is highly pH-dependent. If the pH is too high (above 8), the reaction is slow. If it's too acidic (below 4), the M-O-H reagent becomes non-nucleophilic.
-
Troubleshooting Protocol:
-
Verify Buffer pH: Directly measure the pH of your final reaction mixture. Do not assume the pH of the stock buffer is maintained after adding all components. The M-O-H hydrochloride salt is acidic and will lower the pH.
-
pH Optimization: Perform small-scale pilot reactions across a pH range (e.g., pH 4.5, 5.5, 6.5, 7.0). Analyze the results to determine the optimal pH for your specific protein.
-
Catalyst Consideration: If you must work at neutral pH due to protein stability, the use of an aniline catalyst (10-100 mM) is highly recommended to achieve reasonable reaction rates.[3]
-
Potential Cause B: Inactive Reagents or Insufficient Concentration
-
Explanation: this compound can degrade over time, especially if not stored properly (desiccated). Similarly, the carbonyl group on your protein may have degraded or may be present at a lower-than-expected concentration.
-
Troubleshooting Protocol:
-
Use Fresh Reagents: Prepare fresh solutions of M-O-H for each experiment.
-
Increase Reagent Excess: Increase the molar excess of M-O-H relative to the protein. A 10- to 50-fold molar excess is a common starting point.
-
Verify Carbonyl Presence: If possible, use a colorimetric assay (like a dinitrophenylhydrazine-based assay) to confirm the presence and quantify the concentration of carbonyl groups on your protein before proceeding with the ligation.
-
Potential Cause C: Slow Reaction Kinetics
-
Explanation: Even under optimal pH, the reaction can be slow, especially with ketone carbonyls which are less reactive than aldehydes. Reaction times may be insufficient.
-
Troubleshooting Protocol:
-
Increase Reaction Time: Extend the incubation time (e.g., from 2-12 hours to 24 hours).
-
Increase Temperature: If your protein is stable at higher temperatures, increasing the incubation temperature from room temperature to 37°C can enhance the reaction rate.
-
Add or Optimize Catalyst: If not already using one, add an aniline catalyst. If you are, consider switching to a more efficient derivative like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).[2][4]
-
Issue 2: Observation of Unexpected Mass Adducts
Mass spectrometry analysis reveals protein species with mass additions that do not correspond to the expected M-O-H conjugate.
Potential Cause A: Side Reaction with Lysine Residues
-
Explanation: While not the primary reaction pathway, hydroxylamines can participate in side reactions. A recently reported reaction is the hydroxylamine-mediated amidination of lysine residues in the presence of nitriles (like acetonitrile, a common solvent).[5][6][7] This converts the primary amine of the lysine side chain into an amidine, resulting in a mass addition while preserving the positive charge.
-
Diagnostic & Mitigation Protocol:
-
Analyze Mass Shift: Calculate the exact mass of the unexpected adduct. An amidination from acetonitrile would add +41.0265 Da.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to pinpoint the modification site. Fragmentation should confirm the modification is on a lysine residue.
-
Solvent Exchange: If acetonitrile is used as a co-solvent, replace it with a non-nitrile alternative like DMSO or DMF to see if the side product is eliminated.
-
Optimize pH: The amidination reaction conditions reported are often at a specific pH.[8] Shifting your ligation pH may disfavor this side reaction.
-
Potential Cause B: Catalyst-Mediated Side Reactions
-
Explanation: Aniline-based catalysts, especially diamines like p-phenylenediamine (pPDA), can be oxidized to reactive intermediates.[9] These intermediates can potentially form covalent adducts with nucleophilic amino acid residues on the protein, most notably cysteine.[10] This can lead to unexpected mass additions or even protein cross-linking. Additionally, aniline can form N-arylglycosylamine side products when reacting with carbohydrates.[11]
-
Diagnostic & Mitigation Protocol:
-
Run a Catalyst-Free Control: Perform the ligation reaction without the aniline catalyst (at a lower pH, e.g., 4.5-5.5) to see if the side product disappears.
-
Reduce Catalyst Concentration: Use the lowest effective concentration of the catalyst. More efficient catalysts like pPDA can be used at lower concentrations (e.g., 2 mM).[1][2]
-
Switch Catalyst: If using a diamine catalyst and observing cross-linking, switch to a monoamine catalyst like aniline.[3]
-
Mass Analysis: The mass of a pPDA adduct would be approximately +92 Da (C6H4N2). Use MS/MS to identify the site of modification, likely a cysteine residue.
-
Potential Cause C: Reaction with Cysteine Residues
-
Explanation: The sulfhydryl group of cysteine is a potent nucleophile. While less reactive towards the aminooxy reagent itself, it can react with oxidized or degradation products of reagents. Furthermore, under oxidizing conditions, hydroxylamines can be involved in complex reactions with thiols. For instance, the reaction of nitroxyl (HNO), which can be related to hydroxylamine chemistry, with thiols can lead to disulfide and sulfinamide formation.[12]
-
Diagnostic & Mitigation Protocol:
-
Include a Reducing Agent: Add a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction buffer to keep cysteines in their reduced state and prevent oxidative side reactions.[13]
-
Degas Solutions: To minimize oxidation, degas your buffers before use.
-
Cysteine Blocking: If the side reaction is persistent and your protein has non-essential cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to the oxime ligation step.
-
Issue 3: Protein Aggregation or Loss of Function
During or after the ligation reaction, you observe precipitation, or the purified conjugate shows reduced or no biological activity.
Potential Cause A: Suboptimal Buffer Conditions
-
Explanation: The required reaction conditions (e.g., acidic pH, presence of organic co-solvents, or high concentrations of reagents) may destabilize your protein, leading to unfolding and aggregation.[13][14][15][16][17]
-
Troubleshooting Protocol:
-
Buffer Screening: Screen a panel of buffers at different pH values to find one that maintains protein stability while still allowing for efficient ligation.
-
Use Stabilizing Additives: Include additives in your reaction buffer to enhance protein solubility and stability. Common examples include:
-
Minimize Reaction Time: Use a catalyst to accelerate the reaction, thereby reducing the time the protein is exposed to potentially destabilizing conditions.
-
Potential Cause B: Intermolecular Cross-linking
-
Explanation: If your protein has multiple accessible carbonyl groups and you are using a bifunctional reagent or a catalyst that can promote cross-linking (like an oxidized diamine), you may be forming intermolecular cross-links, leading to high molecular weight aggregates.
-
Troubleshooting Protocol:
-
Analyze by Non-reducing SDS-PAGE: Run samples on a non-reducing SDS-PAGE gel. The presence of high molecular weight bands that are not present in the starting material is indicative of cross-linking.
-
Control Reagent Stoichiometry: Ensure you are not using a vast excess of a bifunctional labeling reagent.
-
Modify Catalyst Choice: As mentioned in Issue 2B, switch from a diamine to a monoamine catalyst if cross-linking is suspected.[3]
-
Work at Lower Protein Concentrations: Reducing the protein concentration can decrease the probability of intermolecular reactions.[13]
-
Section 3: Data & Diagrams
Table 1: Key Parameters for Optimizing Oxime Ligation
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 4.0 - 7.5 | Optimal rate is typically pH 4.5-5.5. Neutral pH requires a catalyst for efficient reaction. Protein stability is the primary constraint.[1][2] |
| Temperature | 4°C - 37°C | Higher temperatures increase reaction rate but may compromise protein stability. Start at room temperature. |
| M-O-H Molar Excess | 10x - 100x over protein | Higher excess drives the reaction to completion. Start with ~50x. |
| Aniline Catalyst | 10 - 100 mM | Required for efficient ligation at neutral pH. Solubility of aniline is ~100 mM.[3] |
| pPDA Catalyst | 2 - 20 mM | More efficient than aniline, especially at neutral pH. Can be used at lower concentrations.[1][2] |
| Reaction Time | 2 - 24 hours | Highly dependent on pH, temperature, catalyst, and the reactivity of the carbonyl (aldehydes > ketones). |
Diagram 1: Intended Oxime Ligation Pathway
Caption: The aniline-catalyzed oxime ligation pathway.
Diagram 2: Potential Side Reaction Pathways
Caption: Plausible off-target reactions with Lysine and Cysteine.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
-
He, P.-Y., Zhou, Y., Chen, P.-G., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. Angewandte Chemie International Edition, 63(31), e202402880. Available at: [Link][5][7]
-
He, P.-Y., Zhou, Y., Chen, P.-G., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. Angewandte Chemie, 136(31). Available at: [Link][6]
-
He, P.-Y., Zhou, Y., Chen, P.-G., et al. (2024). Development of the hydroxylamine-mediated lysine amidination reaction. ResearchGate. Available at: [Link][8]
-
Marque, S. R. A., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(48), 6295-6310. Available at: [Link]
-
He, P.-Y., Zhou, Y., Chen, P.-G., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. PubMed. Available at: [Link]
-
Le-Ndéné, P. B., et al. (2022). Rapid glycoconjugation with glycosyl amines. RSC Chemical Biology, 3(1), 110-116. Available at: [Link][11]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available at: [Link][13]
-
Francis, M. B., et al. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(9), 2689-2692. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2013). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Organic & Biomolecular Chemistry, 12(1), 153-156. Available at: [Link][1][2]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Biozentrum, University of Basel. Available at: [Link][14]
-
Audfray, A., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. Photochemical & Photobiological Sciences, 20(11), 1517-1528. Available at: [Link]
-
Studer, A. (2008). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 62(3), 134-140. Available at: [Link]
-
Francis, M. B., et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(41), 9506-9512. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. Available at: [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. Available at: [Link][4]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. Available at: [Link][15][16]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. Available at: [Link]
-
Basketter, D. A., et al. (2009). Proposed oxidation of pPD and self-conjugation. ResearchGate. Available at: [Link][9]
-
Francis, M. B., et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. RSC Publishing. Available at: [Link]
-
Jinesh, G. G. (2013). How to stop protein aggregation?. ResearchGate. Available at: [Link][17]
-
Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114-2124. Available at: [Link]
-
Das, J. P., & Roy, S. (2022). Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. Modern Approaches in Chemical and Biological Sciences, 4, 23-38. Available at: [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Wikipedia. Available at: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available at: [Link]
-
Selvaraj, S., & Fathima, N. N. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14691. Available at: [Link]
-
Fan, F., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 15856. Available at: [Link]
-
Koniev, O., & Wagner, A. (2015). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemical Society Reviews, 44(15), 5495-5551. Available at: [Link]
-
Rashidian, M., et al. (2014). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Methods in Molecular Biology, 1147, 145-156. Available at: [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Wikipedia. Available at: [Link]
-
Melchiorre, M., et al. (2016). Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl. Biochemistry, 55(48), 6636-6644. Available at: [Link][12]
-
Jenkinson, C., et al. (2009). Characterization of p-phenylenediamine-albumin binding sites and T-cell responses to hapten-modified protein. Journal of Investigative Dermatology, 129(12), 2828-2836. Available at: [Link][10]
-
Vogel, T. A. (2016). The dark side of p-Phenylenediamine: Biological aspects and prevalence of contact allergy to an extraordinary molecule. University of Groningen Research Portal. Available at: [Link]
-
Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society, 80(17), 4581-4584. Available at: [Link]
-
Zhang, T., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Frontiers in Chemistry, 9, 725881. Available at: [Link]
-
Marque, S. R. A., et al. (2004). Homolysis and decomposition of alkoxyamines containing PROXYL and TEMPO residues: A comparison. ResearchGate. Available at: [Link]
-
Winther, J. R., & Thorpe, C. (2014). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Journal of Biological Chemistry, 289(39), 26866-26874. Available at: [Link]
-
Fedtke, N., et al. (1994). Characterization of Nucleoside and DNA Adducts Formed by S-(1-acetoxymethyl)glutathione and Implications for Dihalomethane-Glutathione Conjugates. Chemical Research in Toxicology, 7(1), 30-38. Available at: [Link]
-
Voronkov, M. G., et al. (2007). Reaction of hydroxylamine with formaldehyde and hydrogen sulfide. ResearchGate. Available at: [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]
-
Studer, A. (2008). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. Available at: [Link]
-
Parker, C. E., & Borchers, C. H. (2011). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. Available at: [Link]
-
Boston University Medical Campus. (n.d.). Top-down MS of post-translationally modified proteins. Boston University Medical Campus. Available at: [Link]
-
Roy, S., et al. (1992). Structural Characterization of the Major Adducts Formed by Reaction of 4,5-epoxy-4,5-dihydro-1-nitropyrene With DNA. Carcinogenesis, 13(9), 1637-1642. Available at: [Link]
-
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. Available at: [Link]
-
Bobrowski, K., et al. (2020). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. International Journal of Molecular Sciences, 21(18), 6845. Available at: [Link]
Sources
- 1. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of p-phenylenediamine-albumin binding sites and T-cell responses to hapten-modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid glycoconjugation with glycosyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. utsouthwestern.edu [utsouthwestern.edu]
- 16. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: O-(2-Methoxyethyl)hydroxylamine Hydrochloride Solutions
Welcome to the Technical Support Center for O-(2-Methoxyethyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation, handling, and stabilization of this compound solutions. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an O-alkylated derivative of hydroxylamine. The presence of the methoxyethyl group can modify its solubility, reactivity, and stability compared to the parent compound, hydroxylamine hydrochloride. It is primarily used in organic synthesis, particularly in the formation of oximes from aldehydes and ketones. These oximes are stable intermediates in various chemical transformations and are important in the development of pharmaceuticals and other fine chemicals.
Q2: My this compound solution has turned yellow. What does this indicate and is it still usable?
A yellow discoloration in your solution is a common indicator of degradation. This can be caused by several factors, including oxidation by atmospheric oxygen, reaction with impurities, or decomposition accelerated by elevated temperatures or light exposure. While slight discoloration may not significantly impact some robust reactions, it is generally advisable to discard the solution and prepare a fresh one to ensure reproducibility and avoid the introduction of unknown byproducts into your experiments. For sensitive applications, a discolored solution should not be used.
Q3: How should I properly store the solid this compound and its solutions?
Proper storage is critical to maintaining the stability of this compound.
-
Solid Form: The hydrochloride salt is more stable than the free base.[1] It should be stored in a tightly sealed container in a cool, dry, and dark place. Desiccation is recommended to protect it from moisture, as it can be hygroscopic.
-
Solutions: Aqueous solutions of hydroxylamine derivatives are inherently less stable than the solid form and are susceptible to decomposition.[2] It is strongly recommended to prepare solutions fresh, immediately before use.[1] If a solution must be stored, even for a short period, it should be kept at a low temperature (2-8°C), protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
| Storage Condition | Recommendation | Rationale |
| Solid | Cool, dry, dark, tightly sealed container with desiccant | Prevents degradation from heat, light, and moisture. |
| Solution | Prepare fresh before use. If temporary storage is necessary, store at 2-8°C, protected from light, under an inert atmosphere. | Minimizes oxidation and thermal decomposition. |
Q4: What are the primary factors that can cause the degradation of my this compound solution?
Several factors can contribute to the degradation of your solution:
-
pH: Hydroxylamine solutions are most stable in acidic conditions. Decomposition is accelerated at a pH above 7.
-
Temperature: Elevated temperatures increase the rate of decomposition reactions.[3]
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation.
-
Light: UV radiation can induce photolytic degradation.
-
Metal Ions: The presence of multivalent metal cations (e.g., Fe(II), Cu(II)) can catalyze the decomposition of hydroxylamines.[2]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare a fresh solution: Always prepare the solution immediately before use.[1]
-
Use high-purity solvent: Ensure the solvent (e.g., water, buffer) is free from metal ion contamination and other impurities.
-
Control reaction atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere.
-
Verify raw material quality: If problems persist, consider the quality of your solid this compound.
-
Problem 2: Formation of precipitates in the solution.
-
Possible Cause: This could be due to the formation of insoluble degradation products or reaction with components of your reaction mixture.
-
Troubleshooting Steps:
-
Analyze the precipitate: If possible, isolate and analyze the precipitate to identify its nature.
-
Review solution components: Ensure all components of your solution are compatible.
-
Filter the solution: While this may remove the precipitate, it does not address the underlying degradation issue. It is still recommended to prepare a fresh solution.
-
Experimental Protocols
Protocol for Preparation of a Standard Aqueous Solution
This protocol outlines the preparation of a 0.5 M aqueous solution. Adjust the quantities as needed for your specific application.
Materials:
-
This compound (solid)
-
High-purity, deionized water
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh the solid: Accurately weigh the required amount of this compound in a clean, dry weighing boat. For a 10 mL solution of 0.5 M, you would need approximately 0.62 g.
-
Dissolve in water: Add about 8 mL of deionized water to a 10 mL volumetric flask.
-
Add the solid: Carefully transfer the weighed solid into the volumetric flask.
-
Dissolve completely: Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.
-
Adjust to volume: Once dissolved, bring the solution to the final volume with deionized water.
-
Measure pH (optional but recommended): The initial pH of the solution will be acidic. If your application requires a different pH, you can adjust it using a suitable buffer or dropwise addition of acid or base. Be aware that increasing the pH will decrease the solution's stability.
-
Use immediately: For best results, use the solution without delay.
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] This protocol provides a general framework.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Prepare stock solution: Prepare a stock solution of this compound.
-
Apply stress conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).[6]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a defined period.[6]
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.[6]
-
Thermal Degradation: Expose a solid sample or a solution to dry heat in an oven (e.g., 80°C) for a defined period.[6]
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.[6]
-
-
Neutralize samples: For acid and base hydrolysis samples, neutralize the solution before analysis.[6]
-
Analyze samples: Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
Expected Outcome: The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a detectable level.[7]
Visualizing Degradation and Workflow
To better understand the factors leading to degradation and the workflow for assessing stability, the following diagrams are provided.
Caption: Factors contributing to the degradation of this compound solutions.
Caption: A systematic workflow for evaluating the stability of this compound solutions.
References
- AK Scientific, Inc. O-(2-Methoxyethyl)
- MedCrave.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- BenchChem.
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016).
- Asian Journal of Pharmaceutical Research. RP-HPLC Technique.
- Wikipedia. Hydroxylamine.
- Bio-protocol.
- American Journal of Biomedical Science and Research.
- Pharmaguideline.
- Fisher Scientific. Hydroxylamine•HCl.
- IJPPR.
- BenchChem. Hydroxylamine hydrochloride solution: how to prepare, use safely, and play its purpose.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- G-Biosciences. Hydroxylamine•HCl.
- Sciencemadness.org. Synthesis of N,N-Bis-(2-methoxyethyl)
- BLD Pharm. 82172-73-4|this compound|BLD Pharm.
- Google Patents.
- NIH.
- PubChem. O-(Methoxymethyl)hydroxylamine hydrochloride.
- SciSpace.
- Google Patents. US2319669A - Process for preparing hydroxylamine hydrochloride.
- IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.
- PubChem. O-Methylhydroxylamine hydrochloride.
- Google Patents.
- Smolecule. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5. (2023).
- Scharlab. Hydroxylamine hydrochloride, for analysis, ExpertQ®, ACS, ISO.
- Sigma-Aldrich. Hydroxylamine hydrochloride ACS reagent, 98.0%.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. US3145082A - Stabilized hydroxylamine and its method of preparation - Google Patents [patents.google.com]
- 3. icheme.org [icheme.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: pH Optimization for O-(2-Methoxyethyl)hydroxylamine hydrochloride Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for reactions involving O-(2-Methoxyethyl)hydroxylamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address specific challenges encountered during oxime ligation and bioconjugation experiments. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity of O-(2-Methoxyethyl)hydroxylamine and the critical role of pH.
Q1: Why is pH the most critical parameter for my reaction with this compound?
The success of an oxime ligation reaction is dictated by a delicate, pH-dependent balance between two key mechanistic steps:
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon (of an aldehyde or ketone). For this to occur, the nitrogen must have a lone pair of electrons available. However, O-(2-Methoxyethyl)hydroxylamine is a base (the pKa of the conjugate acid of hydroxylamine is ~6.0[1]). In strongly acidic conditions (pH << 4), the nitrogen is protonated (R-ONH3+), rendering it non-nucleophilic and halting the reaction.[2][3]
-
Dehydration of the Intermediate: The initial attack forms an unstable tetrahedral intermediate called a carbinolamine or hemiaminal. The rate-limiting step of the overall reaction is the acid-catalyzed dehydration of this intermediate to form the stable C=N oxime bond.[2] This step requires a proton source to convert the hydroxyl group into a good leaving group (H₂O). At neutral or basic pH, the lack of sufficient acid catalysis dramatically slows this dehydration step, leading to very slow reaction rates.
Therefore, the reaction rate exhibits a classic "bell-shaped" curve with respect to pH. The optimal pH is a compromise: acidic enough to catalyze dehydration but not so acidic that it deactivates the hydroxylamine nucleophile.
Caption: pH-dependent mechanism of oxime formation.
Q2: What is the theoretical optimal pH for oxime ligation?
For most uncatalyzed reactions between a hydroxylamine and an aldehyde or ketone, the optimal reaction rate is achieved in a mildly acidic buffer, typically between pH 4.0 and 6.0 .[4] A pH of approximately 4.5 is often cited as the ideal starting point for optimization.[2] This pH value effectively balances the need for a free nucleophilic hydroxylamine with the requirement for acid catalysis in the rate-determining dehydration step.
Q3: My biomolecule is unstable at acidic pH. Can I perform the reaction at neutral pH (7.0-7.4)?
Yes, this is a common requirement in bioconjugation. While the uncatalyzed reaction is impractically slow at neutral pH, the rate can be dramatically enhanced by using a nucleophilic catalyst.[2][5][6]
Aniline and its derivatives are the most common catalysts. They function by forming a more reactive Schiff base (imine) intermediate with the carbonyl compound, which is then rapidly displaced by the hydroxylamine. This catalytic pathway bypasses the slow, uncatalyzed dehydration of the hemiaminal at neutral pH. For reactions at or near pH 7, the addition of a catalyst is strongly recommended.
-
Aniline: Typically used at 10-100 mM concentrations.[7]
-
p-Phenylenediamine or m-Phenylenediamine: These are more potent catalysts and can be used at lower concentrations (e.g., 2-10 mM), often yielding significantly faster rates than aniline.[5][6][8]
Q4: What buffer should I choose for my reaction?
The choice of buffer is crucial for maintaining a stable pH throughout the reaction. A general rule is to select a buffer system whose pKa is within +/- 1 pH unit of your target reaction pH.
-
For acidic conditions (pH 4.0 - 5.5): Sodium acetate is an excellent choice.
-
For near-neutral conditions (pH 6.0 - 7.5): Sodium phosphate (e.g., PBS) is the standard.[9]
-
Note on Catalytic Buffers: Certain amine-containing buffers can themselves act as catalysts, accelerating the reaction.[10] If you are not intentionally using a catalytic buffer, stick to non-nucleophilic options like acetate or phosphate to ensure predictable kinetics.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
Problem 1: My reaction is very slow or the yield is low.
This is the most common issue and is almost always linked to reaction conditions.
| Potential Cause | Explanation & Solution |
| Suboptimal pH | The reaction is likely being run outside the optimal pH 4-6 window without a catalyst. Solution: Confirm the pH of your final reaction mixture. If you have the flexibility, adjust the pH to ~4.5. If not, proceed to the next cause. |
| Reaction at Neutral pH without a Catalyst | As detailed in FAQ Q3, the reaction is inherently slow at pH 7.4. The dehydration step is not being efficiently catalyzed. Solution: Add a nucleophilic catalyst. Start with 10 mM p-phenylenediamine for a significant rate enhancement at neutral pH.[6] |
| Low Reagent Concentration | Oxime formation is a second-order reaction, meaning its rate is dependent on the concentration of both the hydroxylamine and the carbonyl compound. At low micromolar concentrations, the reaction can be slow even at the optimal pH. Solution: If possible, increase the concentration of one of the reactants. If concentrations are fixed, the use of a catalyst becomes even more critical to achieving reasonable reaction times.[7] |
| Hydrolysis of Reactants or Product | The oxime bond is generally stable, but the starting aldehyde/ketone or the final product may be unstable over long reaction times. Solution: Monitor the reaction progress over time (e.g., by LC-MS) to determine the point of maximum conversion before degradation becomes significant. Rate acceleration via pH optimization or catalysis can minimize reaction time and thus limit degradation. |
Problem 2: I am seeing degradation of my starting material (e.g., protein, peptide).
| Potential Cause | Explanation & Solution |
| Acid-Labile Substrate | Your biomolecule may contain functional groups (e.g., acetals, silyl ethers, or sensitive tertiary structures) that are unstable at the optimal acidic pH for oxime ligation. Solution: Do not use acidic conditions. The best approach is to perform the reaction at neutral pH (e.g., 7.4) and use an efficient catalyst like p-phenylenediamine to accelerate the reaction.[5][6] This avoids exposing your molecule to harsh acidic conditions. |
Problem 3: The this compound reagent won't dissolve or the reaction is not starting.
| Potential Cause | Explanation & Solution |
| Incorrect Solvent | This compound is a salt and has high solubility in polar, aqueous solvents but is poorly soluble in many organic solvents. Solution: Ensure the reaction is performed in an appropriate aqueous buffer (e.g., acetate, phosphate). If a co-solvent is required to dissolve a hydrophobic substrate, use water-miscible solvents like DMSO or DMF, but keep the aqueous buffer component as high as possible. |
| Reagent is in the Inactive, Protonated Form | The reagent is supplied as a hydrochloride salt. Dissolving it in pure water will result in a weakly acidic solution where much of the reagent remains protonated and unreactive. Solution: Always dissolve the reagent in a buffer at your target pH. The buffer will neutralize the hydrochloride and establish an equilibrium with the desired amount of the free, nucleophilic amine form. Always prepare hydroxylamine solutions immediately before use.[11] |
Section 3: Experimental Protocols
A systematic approach is key to optimization. This protocol outlines a straightforward pH scouting experiment to identify the optimal conditions for your specific system.
Protocol 1: pH Scouting for Optimal Oxime Ligation
Objective: To determine the optimal pH for the reaction between your carbonyl-containing molecule and this compound by running parallel reactions across a pH gradient.
Caption: Experimental workflow for pH optimization.
Methodology:
-
Prepare Buffers:
-
Prepare a set of 100 mM buffers. For example:
-
pH 4.5: Sodium Acetate
-
pH 5.5: Sodium Acetate
-
pH 6.5: Sodium Phosphate
-
pH 7.4: Sodium Phosphate (PBS)
-
-
Optional: Prepare a fifth reaction at pH 7.4 that will include a catalyst.
-
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your aldehyde or ketone-containing substrate in a suitable solvent (e.g., water or DMSO).
-
Immediately before use, prepare a stock solution of this compound in water. A 10x or 20x stock is typical.
-
-
Set Up Reactions:
-
In separate microcentrifuge tubes, add the buffer for each pH point.
-
Add your substrate to each tube to reach the final desired concentration.
-
For the optional catalyzed reaction: Add the catalyst (e.g., p-phenylenediamine) to the pH 7.4 tube.
-
Initiate all reactions simultaneously by adding the this compound stock solution to each tube. Ensure final concentrations are identical across all conditions.
-
-
Incubation and Sampling:
-
Incubate all reactions at a constant temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), take an aliquot from each reaction and quench it immediately (e.g., by flash freezing or adding to an acid/base quench solution compatible with your analysis).
-
-
Analysis:
-
Analyze the samples using an appropriate technique to quantify the formation of the oxime product and the consumption of starting material.
-
For small molecules/peptides: LC-MS is ideal.
-
For proteins: SDS-PAGE (looking for a mass shift) or Mass Spectrometry.
-
-
-
Data Interpretation:
-
Plot the percentage of product formation versus time for each pH. The condition that reaches the highest yield in the shortest amount of time is your optimal pH.
-
References
-
Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. Chemistry – A European Journal, 21(15), 5980-5985. [Link]
-
Rashidian, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 8(5), 884-889. [Link]
-
Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 17(6), 1459-1463. [Link]
-
Mahmoodi, M. M., et al. (2015). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 26(8), 1624-1630. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). A Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate as a Route to O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990-9991. [Link]
-
Al-Zoubi, R. M., et al. (2011). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Journal of Carbohydrate Chemistry, 30(4-6), 256-277. [Link]
- De Rooy, A. H. (1969). Preparation of oxime. U.S.
-
Sciencemadness Discussion Board. (2014). Oximes. [Link]
-
The Chemistry Teacher. (2022). Why aldehyde reacts with NH2OH in acidic medium. YouTube. [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved January 12, 2026. [Link]
-
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]
-
Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(23), 5274-5279. [Link]
-
Kalia, J., & Raines, R. T. (2017). Supporting Information for Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Sciencemadness Wiki. (2023). Hydroxylammonium chloride. [Link]
-
PubChem. (n.d.). O-(Methoxymethyl)hydroxylamine hydrochloride. Retrieved January 12, 2026. [Link]
-
G-Biosciences. (n.d.). Hydroxylamine·HCl Technical Manual. [Link]
Sources
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 11. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Catalyst Selection for O-(2-Methoxyethyl)hydroxylamine Hydrochloride Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with O-(2-Methoxyethyl)hydroxylamine hydrochloride. This guide is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting for oxime ligation reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst often necessary for the reaction of this compound with aldehydes and ketones?
The reaction between an alkoxyamine, such as this compound, and a carbonyl compound (aldehyde or ketone) to form an oxime is a nucleophilic addition-elimination reaction.[1][2] While the reaction can proceed without a catalyst, it is often slow, especially with less reactive ketones.[3][4]
The core issue lies in the multi-step mechanism. The initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon is followed by a dehydration step to form the stable C=N double bond of the oxime.[1] This dehydration step is typically the rate-determining step and is significantly accelerated by an acid catalyst.[1] The catalyst protonates the hydroxyl group of the tetrahedral intermediate, converting it into a better leaving group (water), thus facilitating its elimination.
However, the reaction pH is a critical parameter. While acidic conditions catalyze the dehydration step, a medium that is too acidic will protonate the O-(2-Methoxyethyl)hydroxylamine, reducing its nucleophilicity and slowing down the initial addition step.[1] Therefore, a weakly acidic medium is often optimal for balancing these two effects.[1]
Q2: What are the most common catalysts used for this reaction, and how do I choose the right one?
The choice of catalyst depends on several factors, including the reactivity of the carbonyl substrate, the desired reaction pH, and the solvent system.
-
Aniline and its Derivatives: Aniline is a classic and effective nucleophilic catalyst for oxime ligation, particularly at physiological pH.[3][4][5] It operates by forming a protonated Schiff base with the carbonyl compound, which is more reactive towards the alkoxyamine than the protonated carbonyl itself.[6] This leads to a significant rate enhancement.[6] Substituted anilines, especially those with electron-donating groups like p-phenylenediamine, can be even more effective catalysts.[7] m-Phenylenediamine (mPDA) has been shown to be a highly efficient catalyst, up to 15 times more so than aniline, largely due to its greater aqueous solubility allowing for higher catalyst concentrations.[3][4][8]
-
Weak Acids: Simple weak acids like acetic acid or p-toluenesulfonic acid (PTSA) can serve as effective catalysts by facilitating the dehydration step.[1] These are often used in organic solvents.
-
Other Catalysts: For specific applications, other catalysts have been explored. For instance, Hyamine® has been used as an eco-friendly catalyst in aqueous media for the synthesis of aldoximes.[9] Bismuth(III) oxide (Bi₂O₃) has been employed in solvent-free conditions for the synthesis of both aldoximes and ketoximes.[10]
Catalyst Selection Guide:
| Catalyst Type | Recommended For | Key Advantages | Considerations |
| Aniline Derivatives (e.g., Aniline, mPDA, p-phenylenediamine) | Bioconjugation, reactions at neutral pH, aqueous systems.[3][7][8] | High efficiency, especially with ketones.[3][4] Can significantly accelerate reactions at physiological pH.[3] | Aniline has limited aqueous solubility.[3] mPDA is more soluble and efficient.[3][8] |
| Weak Acids (e.g., Acetic Acid, PTSA) | General organic synthesis in non-aqueous solvents. | Cost-effective and readily available. | Requires careful control of pH to avoid deactivating the hydroxylamine.[1] |
| Specialty Catalysts (e.g., Hyamine®, Bi₂O₃) | "Green chemistry" applications, solvent-free reactions.[9][10] | Environmentally benign, can offer high yields in specific conditions.[9][10] | May have a narrower substrate scope. |
Q3: My reaction is very slow or not proceeding at all. What are the first troubleshooting steps I should take?
A stalled reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Slow/No Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydroxylamine reacts with [allen.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yccskarad.com [yccskarad.com]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oximation Reactions with O-(2-Methoxyethyl)hydroxylamine Hydrochloride
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing O-(2-Methoxyethyl)hydroxylamine hydrochloride. The focus is on optimizing reaction conditions—specifically time and temperature—to achieve high yields and purity in the synthesis of O-alkyloxime ethers from carbonyl compounds. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific substrate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding reaction setup.
Q1: What is the optimal pH for the reaction, and how do I achieve it?
A: The formation of oximes is highly pH-dependent. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.[1][2] An optimal pH, typically between 4 and 6, is a delicate balance:
-
Too Acidic (pH < 4): The nitrogen atom of the hydroxylamine becomes fully protonated (R-ONH3+), which eliminates its nucleophilicity and stalls the initial addition step.
-
Too Basic (pH > 7): While the hydroxylamine is a free nucleophile, there is insufficient acid to catalyze the dehydration (water elimination) step, slowing the reaction.
Since this compound is an acidic salt, a base must be added to neutralize the liberated HCl and buffer the reaction into the optimal range.[3] Weak bases are preferred over strong bases like NaOH or KOH, which can promote side reactions.
Commonly Used Bases:
-
Sodium Acetate: Creates an acetic acid/acetate buffer system, ideal for maintaining the pH around 4-6.[6]
-
Potassium Carbonate (K₂CO₃): A mild inorganic base effective in solvents like methanol or THF.[4][7][8]
Q2: What solvent should I use for my reaction?
A: The choice of solvent depends on the solubility of your carbonyl substrate and the desired reaction temperature. This compound itself is soluble in polar solvents.[9][10]
Recommended Solvents:
-
Ethanol/Methanol: Excellent general-purpose polar protic solvents that readily dissolve the hydroxylamine salt and many organic substrates. Often used for reactions at room temperature or reflux.[4][11]
-
Pyridine: A good choice when a higher reaction temperature is needed, as it also functions as the base.[5]
-
Tetrahydrofuran (THF): A polar aprotic solvent suitable for substrates that may be sensitive to protic solvents. A separate base like potassium carbonate is required.[7]
-
Aqueous Mixtures (e.g., aq. Ethanol): Useful for water-soluble substrates and can facilitate the dissolution of all reagents.[6]
Q3: What are typical starting points for reaction temperature and time?
A: This is highly substrate-dependent. Aldehydes are generally more reactive than ketones. Sterically hindered ketones are the least reactive.[1]
-
For Aldehydes and Unhindered Ketones: Start at room temperature (20-25°C). Monitor the reaction by Thin Layer Chromatography (TLC). Many reactions reach completion within 2-4 hours, though some may require stirring overnight (12-24 hours).[4]
-
For Sterically Hindered or Deactivated Ketones: Begin by heating the reaction to a moderate temperature (e.g., 50-60°C) or refluxing.[1] Reaction times can extend from 4 to 24 hours. It is crucial to monitor progress to avoid potential decomposition from prolonged heating.[12][13]
Q4: Do I need to use an excess of the hydroxylamine reagent?
A: Using a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) is a common strategy to drive the reaction to completion, especially if the carbonyl compound is valuable. However, a large excess can complicate purification. For initial trials, using a 1:1 molar ratio is a reasonable starting point. For less reactive ketones, increasing the excess of the hydroxylamine reagent to 2-3 equivalents may be beneficial.[14]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific experimental issues.
Problem: Low or No Product Yield
Low conversion is the most frequent issue. A systematic approach is key to identifying the cause.
Caption: Troubleshooting logic for addressing low yields.
Detailed Causes & Solutions:
-
Cause 1: Incomplete Reaction
-
Diagnosis: TLC shows both starting material and product spots.
-
Solution: Ketones, particularly those with significant steric hindrance, require more energy and time to react than aldehydes.[1] First, extend the reaction time at the current temperature, monitoring every few hours. If the reaction stalls, increase the temperature incrementally (e.g., from room temperature to 50°C). Be cautious, as excessively high temperatures can promote side reactions.[12]
-
-
Cause 2: Suboptimal Reaction pH
-
Diagnosis: The reaction is sluggish or fails to start, even with reactive substrates.
-
Solution: Verify the stoichiometry of your base. For every one equivalent of this compound, you need at least one equivalent of a base like pyridine or one-half equivalent of a dibasic base like Na₂CO₃ to neutralize the HCl. Using a buffered system like sodium acetate in ethanol is often more reliable.[6]
-
-
Cause 3: Poor Reagent Quality
-
Diagnosis: The reaction fails even under proven conditions.
-
Solution: Hydroxylamine salts can absorb moisture and decompose over time.[1][9] Use a fresh bottle or a recently opened one that has been stored properly in a desiccator. Aldehydes are prone to oxidation to non-reactive carboxylic acids; purify by distillation if necessary.[1]
-
-
Cause 4: Product Loss During Workup
-
Diagnosis: The reaction appears clean and complete by TLC, but isolated yield is low.
-
Solution: Your oxime ether product may have some water solubility. When performing an aqueous workup, ensure you thoroughly extract the aqueous layer multiple times (e.g., 3x) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[15] Back-washing the combined organic layers with brine can improve phase separation and remove excess water.
-
Problem: Multiple Spots on TLC / Impure Product
-
Cause 1: Formation of E/Z Isomers
-
Diagnosis: The product appears as two distinct, close-running spots on TLC, which co-elute during column chromatography. The ¹H NMR spectrum shows duplicate sets of peaks.
-
Solution: This is not an impurity but a fundamental property of oxime formation from unsymmetrical ketones or aldehydes. The C=N double bond can exist as two geometric isomers (E/Z). Often, these isomers are difficult to separate and are characterized as a mixture.
-
-
Cause 2: Unreacted Starting Material
-
Diagnosis: A spot corresponding to the starting carbonyl compound is present after workup.
-
Solution: This indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" above. If purification is difficult, consider driving the reaction to full conversion before workup.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Oxime Ether Synthesis
This procedure is a robust starting point for most aldehydes and ketones.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 0.2-0.5 M concentration).
-
Addition of Reagents: Add this compound (1.2 eq) to the solution, followed by the base (e.g., pyridine, 1.5 eq, or sodium acetate, 1.5 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC by spotting the reaction mixture against the starting carbonyl compound. The disappearance of the starting material indicates completion.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent. Dilute the residue with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated NaHCO₃ solution, and finally, brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel if necessary.
Mechanism of O-alkyloxime Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 15. How To [chem.rochester.edu]
Removal of excess O-(2-Methoxyethyl)hydroxylamine hydrochloride from reaction
Welcome to the technical support center for O-(2-Methoxyethyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of excess this compound from reaction mixtures. As a polar, water-soluble salt, its removal is critical for the successful isolation and purification of your desired non-polar organic products. This center will delve into the chemical principles and provide validated protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my reaction?
A1: Excess this compound can interfere with downstream processes and product purification. Its presence can complicate NMR spectral interpretation, affect crystallization, and interfere with chromatographic purification by streaking on silica gel columns. For drug development applications, removal of all process reagents to meet stringent purity requirements is mandatory.
Q2: What are the key chemical properties of this compound that I can exploit for its removal?
A2: this compound is the hydrochloride salt of an O-alkylated hydroxylamine. Its key properties for removal are:
-
High Polarity and Water Solubility: As a salt, it is highly soluble in water and other polar solvents like methanol and ethanol, but poorly soluble in non-polar organic solvents such as diethyl ether, ethyl acetate, or dichloromethane.[1][2][3][4]
-
Acidic Nature: In aqueous solution, it behaves as a weak acid due to the ammonium ion.[1] This allows for manipulation of its form (salt vs. free base) through pH adjustment.
Q3: My product is sensitive to acidic or basic conditions. How can I remove the hydroxylamine reagent?
A3: If your product is sensitive to pH changes, the primary method for removal is a neutral aqueous wash (liquid-liquid extraction) with deionized water or a brine solution. Since this compound is a salt, it will readily partition into the aqueous phase, leaving your non-polar product in the organic layer. Multiple extractions with smaller volumes of water are more effective than a single large-volume extraction.
Q4: I performed an aqueous wash, but I still see evidence of the reagent in my product. What should I do?
A4: If a simple aqueous wash is insufficient, consider the following:
-
Increase the number of washes: Three to five washes are often necessary.
-
Use Brine: A final wash with a saturated sodium chloride solution (brine) can help to break emulsions and further decrease the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase while removing the last traces of the polar reagent.[5]
-
Consider Chromatography: If extraction fails to completely remove the reagent, column chromatography is a reliable secondary purification method.
Q5: What is "quenching," and can it be used to remove this compound?
A5: Quenching involves adding a chemical to the reaction mixture to react with and neutralize the excess reagent, converting it into a more easily removable substance. While hydroxylamines can be quenched, for removal from an organic product, extraction is generally the more direct and preferred method. Quenching is more commonly used to stop a reaction or to neutralize highly reactive reagents before workup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion during Aqueous Extraction | The polarity of the organic solvent is too close to that of the aqueous phase. High concentration of reagents or products acting as surfactants. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] 2. Allow the mixture to stand undisturbed for a longer period. 3. Filter the entire mixture through a pad of Celite®. 4. If the problem persists, consider switching to a less polar organic solvent for extraction. |
| Product is lost into the Aqueous Layer | The product has some polarity and is partially soluble in the aqueous wash. | 1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product. 2. Use brine for all aqueous washes to decrease the solubility of the organic product in the aqueous phase ("salting-out" effect). |
| Reagent Remains after Multiple Washes | The pH of the aqueous wash is not optimal for partitioning the reagent out of the organic phase. | If your product is stable, consider an acid or base wash. Since the reagent is a hydrochloride salt, a neutral or slightly acidic wash is usually effective. If the reaction was run under basic conditions to generate the free base, an acidic wash (e.g., 1M HCl) will protonate the free base, making it highly water-soluble.[6][7][8][9] |
| TLC analysis shows a polar baseline streak | Residual this compound or its free base is present. | This confirms incomplete removal. Perform additional aqueous washes as described above. If the product is stable, an acidic wash is highly effective. If extraction is still insufficient, proceed with column chromatography. |
Experimental Protocols
Protocol 1: Standard Removal by Aqueous Extraction (for pH-Stable Compounds)
This is the most common and effective method for removing this compound.
Causality: This protocol leverages the high water solubility of the polar salt to partition it from the non-polar organic phase into the aqueous phase. An initial acidic wash ensures any of the free base form is protonated to its highly water-soluble salt form. A final brine wash minimizes the amount of water in the organic layer before drying.
Workflow Diagram:
Caption: Workflow for removal by aqueous extraction.
Step-by-Step Procedure:
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will ensure the product is fully dissolved in the organic phase.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer.[8][9]
-
Neutral Wash: Add an equal volume of deionized water to the organic layer in the separatory funnel. Shake and separate as described above. Repeat this water wash two more times.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake and separate. The brine wash helps to remove residual water from the organic layer.[5]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should now be substantially free of this compound.
Protocol 2: Removal by Column Chromatography
This method is recommended when aqueous extraction is insufficient or if the product itself has moderate water solubility.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or solvent mixture).[10] The highly polar this compound will adsorb strongly to the polar silica gel, while a less polar desired product will travel down the column and be eluted first.
Workflow Diagram:
Caption: Workflow for removal by column chromatography.
Step-by-Step Procedure:
-
Sample Preparation: After the reaction, perform a basic aqueous workup (1-2 washes with water) to remove the bulk of the hydroxylamine salt. Concentrate the organic layer to obtain the crude product.
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The less polar product will elute from the column first. The highly polar this compound will remain strongly adsorbed to the silica gel at the top of the column.
-
Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
Solubility Profile of Hydroxylamine Salts:
| Solvent | Solubility of Hydroxylamine HCl | Expected Solubility of O-(2-Methoxyethyl)hydroxylamine HCl | Rationale |
| Water | High (83 g/100 mL at 17°C)[3] | High | The compound is a polar salt. |
| Methanol | Moderate (16.4 g/100 g)[3] | Moderate | Polar protic solvent. |
| Ethanol | Lower (4.43 g/100 g)[3] | Lower | Less polar than methanol. |
| Diethyl Ether | Insoluble[3] | Insoluble | Non-polar aprotic solvent. |
| Dichloromethane | Very Low | Very Low | Non-polar aprotic solvent. |
| Ethyl Acetate | Very Low | Very Low | Moderately polar aprotic solvent. |
This table highlights the basis for liquid-liquid extraction: the vast difference in solubility between water and common organic extraction solvents.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
PubMed. (2020). No-additive salting-out liquid-liquid extraction-A tool for purification of positively charged compounds from highly salted reaction mixtures. J Sep Sci. 2020 Dec;43(23):4356-4363. Retrieved from [Link]
-
PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
LinkedIn. (2021). Laboratory Techniques in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]
-
University of Rochester. (n.d.). About Workup. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
JoVE. (2020). Extraction. Retrieved from [Link]
-
YouTube. (2021). reaction work-up, liquid-liquid extraction, & product isolation. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyamine hydrochloride. Retrieved from [Link]
-
PMC - NIH. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]
-
Chemister.ru. (n.d.). hydroxylammonium chloride. Retrieved from [Link]
-
Scilit. (n.d.). Solid-Phase Synthesis of Oximes. Retrieved from [Link]
-
Harvard University. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). 1. Quenching hydroxylation procedure using hydroxylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Retrieved from [Link]
Sources
- 1. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. columbia.edu [columbia.edu]
Technical Support Center: O-(2-Methoxyethyl)hydroxylamine Hydrochloride (MOE-HCl)
Welcome to the technical support center for O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOE-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of MOE-HCl in your experiments. Here, we will delve into the critical aspects of its stability in various buffer systems, offering field-proven insights and methodologies to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of MOE-HCl in aqueous solutions, and what are the primary factors affecting it?
This compound, as an alkoxyamine, is generally more stable than its parent compound, hydroxylamine hydrochloride. However, its stability in aqueous solutions is not absolute and is primarily influenced by pH, temperature, and the presence of metal ions. Like many hydroxylamine derivatives, MOE-HCl solutions are susceptible to degradation over time, and it is a best practice to prepare solutions fresh before each use.[1] Decomposition can be accelerated at a high pH and in the presence of catalytic amounts of multivalent cations.[2]
Q2: I am planning a bioconjugation experiment. Which buffer system should I choose for optimal stability and reactivity of MOE-HCl?
The choice of buffer is critical for the success of your experiment. For reactions involving the aminooxy group of MOE-HCl with aldehydes or ketones to form a stable oxime bond, a slightly acidic to neutral pH is generally recommended.[3]
-
Recommended Buffers: Phosphate, HEPES, or MOPS buffers in the pH range of 6.0-7.5 are good starting points. The reaction of alkoxyamines with carbonyls is most efficient under neutral conditions (pH 6.5-7.5).[3]
-
Buffers to Use with Caution: Amine-containing buffers such as Tris are generally not recommended as they can potentially compete with the desired reaction, although this is less of a concern for the aminooxy-carbonyl reaction than for reactions involving NHS esters.[4] However, if your experimental system requires Tris, it is crucial to perform preliminary stability and reactivity tests.
-
Alkaline Buffers (pH > 8): High pH can accelerate the degradation of hydroxylamine derivatives and should generally be avoided for storage.[2] While some specific protocols for other hydroxylamines may use a higher pH for short reaction times, this should be carefully evaluated for MOE-HCl.[1]
Q3: How long can I store MOE-HCl once it is dissolved in a buffer?
While specific quantitative data on the half-life of MOE-HCl in various buffers is not extensively published, a general best practice for related aminooxy compounds is to use them immediately after dissolution, ideally within one week when stored appropriately.[5] For hydroxylamine hydrochloride, it is strongly advised to prepare solutions immediately before use.[1] Given the reactive nature of the aminooxy group, we recommend preparing only the required amount for your experiment and using it on the same day. For any unused portion of a stock solution, it should be aliquoted, protected from light, and stored at -20°C or -80°C for short-term storage, with the understanding that some degradation may still occur.
Q4: Are there any known incompatibilities of MOE-HCl with common buffer additives?
Yes, certain additives can negatively impact the stability and reactivity of MOE-HCl.
-
Metal Ions: Divalent and trivalent metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) can catalyze the decomposition of hydroxylamines.[2] If your buffer contains metal salts, consider adding a chelating agent like EDTA to sequester these ions.
-
Strong Oxidizing and Reducing Agents: The hydroxylamine moiety can be susceptible to oxidation. Avoid the presence of strong oxidizing agents in your buffer. While hydroxylamine itself is a reducing agent, the stability of MOE-HCl in the presence of other reducing agents should be experimentally verified if their use is necessary.
Troubleshooting Guide
Problem 1: Low or no yield in my bioconjugation reaction.
This is a common issue that can often be traced back to the stability and reactivity of MOE-HCl.
Potential Causes & Solutions:
-
Degraded MOE-HCl:
-
Insight: The most likely culprit is the degradation of your MOE-HCl solution.
-
Solution: Always prepare a fresh solution of MOE-HCl immediately before your experiment.[1] If you are using a previously prepared stock, its integrity may be compromised.
-
-
Suboptimal Reaction pH:
-
Insight: The pH of your reaction buffer dictates the reactivity of the aminooxy group.
-
Solution: Ensure your buffer pH is within the optimal range of 6.0-7.5 for oxime ligation.[3] Verify the pH of your final reaction mixture.
-
-
Presence of Contaminants:
-
Insight: Amine-containing contaminants in your protein or buffer can interfere with some reactions. While less of an issue for aminooxy chemistry than NHS-ester chemistry, it's good practice to ensure your components are pure.
-
Solution: Desalt your protein sample thoroughly before initiating the conjugation reaction.[4]
-
-
Hydrolysis of the Carbonyl Group:
-
Insight: The aldehyde or ketone on your binding partner may be unstable in aqueous buffers.
-
Solution: Assess the stability of your carbonyl-containing molecule under the reaction conditions separately.
-
Experimental Protocol: Assessing MOE-HCl Stability in Your Buffer
To ensure the integrity of your experiments, we strongly recommend performing a stability assessment of MOE-HCl in your specific buffer system. This protocol provides a framework for quantitatively determining the stability of MOE-HCl over time.
Objective: To determine the rate of degradation of MOE-HCl in a specific buffer at a given temperature.
Materials:
-
This compound (MOE-HCl)
-
Your chosen buffer (e.g., 100 mM Phosphate buffer, pH 7.0)
-
Quenching solution (e.g., a solution containing an excess of a stable aldehyde like benzaldehyde in an organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of MOE-HCl Stock Solution:
-
Prepare a concentrated stock solution of MOE-HCl (e.g., 100 mM) in deionized water immediately before starting the experiment.
-
-
Initiation of the Stability Study:
-
Add a known volume of the MOE-HCl stock solution to your pre-warmed buffer to achieve a final concentration relevant to your experimental conditions (e.g., 10 mM).
-
Immediately take a "time zero" (T₀) sample. To do this, withdraw an aliquot of the MOE-HCl/buffer mixture and immediately quench the reaction by adding it to the quenching solution. This will convert the remaining stable MOE-HCl into a stable oxime derivative that can be quantified.
-
-
Time-Course Sampling:
-
Incubate the remaining MOE-HCl/buffer solution at the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots and quench them in the same manner as the T₀ sample.
-
-
HPLC Analysis:
-
Analyze all quenched samples by HPLC. The stable oxime derivative formed during quenching should have a distinct retention time.
-
Quantify the peak area of the oxime derivative for each time point.
-
-
Data Analysis:
-
Normalize the peak area of each time point to the peak area of the T₀ sample.
-
Plot the percentage of remaining MOE-HCl versus time.
-
From this plot, you can determine the half-life (t₁₂) of MOE-HCl in your specific buffer system.
-
Data Summary Table Template
| Time Point (hours) | Peak Area of Oxime Derivative | % Remaining MOE-HCl |
| 0 | [Area at T₀] | 100% |
| 1 | [Area at T₁] | ([Area at T₁] / [Area at T₀]) * 100 |
| 2 | [Area at T₂] | ([Area at T₂] / [Area at T₀]) * 100 |
| 4 | [Area at T₄] | ([Area at T₄] / [Area at T₀]) * 100 |
| 8 | [Area at T₈] | ([Area at T₈] / [Area at T₀]) * 100 |
| 24 | [Area at T₂₄] | ([Area at T₂₄] / [Area at T₀]) * 100 |
Visualizing the Workflow
Below is a diagram illustrating the experimental workflow for assessing the stability of MOE-HCl.
Caption: Experimental workflow for assessing MOE-HCl stability.
Mechanistic Considerations
The stability of O-(2-Methoxyethyl)hydroxylamine is intrinsically linked to the chemistry of the hydroxylamine functional group. In aqueous solutions, hydroxylamines can undergo decomposition through various pathways, which can be influenced by pH and the presence of catalysts.[2] The hydrochloride salt form provides increased stability for storage as a solid.[1] Once dissolved, an equilibrium is established between the protonated hydroxylammonium ion and the free hydroxylamine base. The free base is the more reactive species in both desired conjugation reactions and undesired degradation pathways.
Caption: Equilibrium of MOE-HCl in aqueous solution.
By understanding and controlling the factors that influence this equilibrium and the subsequent reactivity of the free base, researchers can significantly improve the reproducibility and success of their experiments involving this compound.
References
-
National Center for Biotechnology Information. (n.d.). Hydroxylamine. PubChem Compound Summary for CID 787. Retrieved from [Link]
-
AxisPharm. (n.d.). Aminooxy PEG. Retrieved from [Link]
-
G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]
-
IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
- Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.
-
Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Retrieved from [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]
Common impurities in O-(2-Methoxyethyl)hydroxylamine hydrochloride and their effects
Introduction
O-(2-Methoxyethyl)hydroxylamine hydrochloride (MEHA HCl) is a critical reagent in modern drug development and proteomics, primarily utilized for the chemoselective formation of stable oxime bonds with aldehydes and ketones.[1][2] This "click-type" reaction, known as oxime ligation, is valued for its high specificity, biocompatibility, and the stability of the resulting conjugate.[1][2] It is a cornerstone of antibody-drug conjugate (ADC) development, peptide modification, and surface functionalization. However, the success of these sensitive applications is contingent on the purity of the MEHA HCl reagent. Impurities, often stemming from synthesis, degradation, or improper storage, can lead to failed reactions, impure products, and misleading experimental data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting common issues related to MEHA HCl impurities.
Frequently Asked Questions (FAQs)
Q1: My oxime ligation reaction is showing low yield and multiple side products by LC-MS. Could my MEHA HCl reagent be the cause?
A: Absolutely. This is a classic symptom of reagent impurity. While reaction conditions (pH, catalyst, temperature) are important, the purity of the hydroxylamine is paramount. Several types of impurities can be responsible:
-
Non-reactive Precursors: Residual starting materials from the synthesis of MEHA HCl, such as 2-methoxyethanol or related alkyl halides, will not participate in the ligation, effectively lowering the concentration of your active reagent and leading to incomplete conversion.
-
Competing Carbonyl-Containing Impurities: The aminooxy group is highly reactive towards any carbonyl compound.[3] If your MEHA HCl is contaminated with trace amounts of aldehydes or ketones (e.g., acetone from laboratory glassware), it can be consumed in side reactions before it has a chance to ligate to your target molecule.[1]
-
Oxidation/Degradation Products: Hydroxylamines are susceptible to oxidation.[4] Degradation can lead to various byproducts that may be unreactive or could potentially form unstable adducts with your target, complicating purification and analysis.
We recommend first verifying the purity of your MEHA HCl lot using a qualified analytical method (see Troubleshooting Guide below) before extensively optimizing other reaction parameters.
Q2: I observe a small, unidentified peak in the HPLC analysis of my MEHA HCl. What could it be?
A: Identifying unknown peaks requires systematic investigation, but we can narrow the possibilities based on the common impurity profile of hydroxylamine salts. The table below summarizes the most probable culprits.
| Potential Impurity | Likely Source | Chemical Structure | Potential Effect on Application |
| Hydroxylamine HCl | Incomplete alkylation during synthesis | NH₂OH·HCl | Can form a less stable oxime. May have different reaction kinetics and pH optima, leading to product heterogeneity. |
| Bis(2-methoxyethyl)amine | Side reaction during synthesis | (CH₃OCH₂CH₂)₂NH | Unlikely to interfere with ligation but represents a non-reactive impurity that reduces the purity of the active reagent. |
| 2-Methoxyethanol | Unreacted starting material | CH₃OCH₂CH₂OH | Reduces reagent purity. Generally does not participate in the ligation reaction. |
| Inorganic Salts (e.g., NaCl) | Byproduct of synthesis/workup | NaCl | Can alter the ionic strength of the reaction buffer, potentially affecting reaction rates and protein stability. |
| Oxidation Byproducts | Degradation due to air/moisture exposure | Various N-Oxides | Can be unreactive or lead to undesired side reactions. Indicates reagent instability and compromised quality.[4][5][6] |
Q3: How critical is the storage condition for MEHA HCl?
A: Extremely critical. MEHA HCl, like many hydroxylamine salts, is hygroscopic and sensitive to air and moisture.[5][6] Improper storage is a primary cause of reagent degradation.
-
Recommended Storage: The material should be stored under an inert atmosphere (argon or nitrogen), tightly sealed, and kept in a freezer at or below -20°C.[7][8]
-
Handling: Before use, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid when the vial is opened. Use the reagent quickly and promptly reseal and return to cold storage. Failure to do so introduces water and oxygen, accelerating the formation of non-reactive degradation products.
Troubleshooting and Experimental Protocols
This section provides actionable workflows and protocols to diagnose and resolve issues arising from suspected MEHA HCl impurities.
Troubleshooting Workflow for Ligation Failures
The following diagram outlines a logical workflow for troubleshooting poor outcomes in oxime ligation experiments.
Caption: Troubleshooting workflow for oxime ligation failures.
Protocol 1: Purity Assessment of MEHA HCl by RP-HPLC
This protocol provides a general method for assessing the purity of MEHA HCl. It should be adapted and validated for specific laboratory instrumentation.
Objective: To separate and quantify MEHA HCl from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh and dissolve MEHA HCl in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (or Charged Aerosol Detector (CAD) for impurities lacking a chromophore).
-
Gradient:
Time (min) %B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 17.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
A high-purity sample (>98%) should exhibit a single major peak with minimal secondary peaks at the baseline.
-
Protocol 2: Small-Scale Recrystallization for MEHA HCl Purification
If analytical testing confirms the presence of significant impurities, a simple recrystallization can often yield material of sufficient purity for most applications.
Objective: To remove insoluble impurities and those with different solubility profiles.
Materials:
-
Impure MEHA HCl
-
Anhydrous Ethanol
-
Diethyl Ether
-
Heated magnetic stir plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place 1.0 g of impure MEHA HCl in a clean, dry Erlenmeyer flask with a stir bar.
-
Gently heat the flask on a stir plate to ~40-50°C.
-
Add warm anhydrous ethanol dropwise while stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Remove the flask from heat. If any particulates are visible, quickly filter the hot solution through a pre-warmed funnel.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Add diethyl ether (approx. 2-3 volumes of the ethanol used) to the cold slurry to precipitate out the remaining product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold diethyl ether.
-
Dry the purified crystals under high vacuum for several hours to remove all residual solvent.
-
Crucially, re-analyze the purified material using Protocol 1 to confirm the purity before use.
Impact of Impurities on a Typical Ligation Reaction
The following diagram illustrates how an unreactive impurity can negatively impact the desired reaction pathway.
Caption: Effect of a non-reactive impurity on oxime ligation.
References
-
Buré, C., Lelièvre, D., & Delmas, A. (2000). Identification of By-Products From an Orthogonal Peptide Ligation by Oxime Bonds Using Mass Spectrometry and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 14(23), 2158-2164. [Link]
-
Popp, B. V., & Ball, Z. T. (2010). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 1(1), 1-6. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | 82172-73-4 [amp.chemicalbook.com]
- 8. This compound | 82172-73-4 [amp.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Oxime Formation: O-(2-Methoxyethyl)hydroxylamine hydrochloride vs. Hydroxylamine hydrochloride
In the landscape of synthetic and analytical chemistry, the formation of oximes from carbonyl compounds is a cornerstone reaction. This transformation is critical not only for protecting carbonyl groups but also for preparing derivatives for analysis and synthesizing valuable nitrogen-containing compounds.[1] For decades, hydroxylamine hydrochloride (NH₂OH·HCl) has been the workhorse for this reaction. However, the emergence of O-substituted derivatives, such as O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOX·HCl), has prompted a re-evaluation of the standard methodologies. This guide provides an in-depth, experience-driven comparison of these two reagents, designed for researchers and drug development professionals seeking to optimize their synthetic and analytical workflows.
Molecular and Mechanistic Overview
At first glance, the two reagents are structurally similar, with the key difference being the substitution on the oxygen atom. This seemingly minor change has profound implications for the properties of both the reagent and the resulting oxime product.
-
Hydroxylamine (NH₂OH): Reacts with a ketone or aldehyde to form a traditional oxime, which possesses a hydroxyl group (-N-OH).[2][3]
-
O-(2-Methoxyethyl)hydroxylamine (CH₃OCH₂CH₂ONH₂): Reacts to form an O-substituted oxime, specifically a methoxyethyl oxime ether (-N-OCH₂CH₂OCH₃).
The reaction proceeds via nucleophilic addition of the hydroxylamine's nitrogen to the carbonyl carbon, followed by dehydration to form the C=N double bond.[4][5] This mechanism is catalyzed by weak acid.[2][5] The nitrogen atom, activated by the adjacent oxygen's lone pairs (the alpha effect), acts as a potent nucleophile, making the reaction efficient.[6]
Figure 1. Comparison of reactants and products in oxime formation.
Head-to-Head Performance Comparison
The choice between these two reagents is dictated by the specific application, desired outcome, and experimental constraints. My experience in the field has shown that while hydroxylamine hydrochloride is a robust, cost-effective choice for many standard syntheses, this compound offers distinct advantages, particularly in the realms of analytical chemistry and complex molecule synthesis.
Reactivity and Kinetics
From a fundamental chemical principles standpoint, hydroxylamine hydrochloride is often considered more reactive, and the reaction may proceed faster.[7] The reasoning is that the electron-withdrawing nature of the O-methoxyethyl group in MOX could slightly reduce the nucleophilicity of the nitrogen atom.[7]
However, this is an oversimplification. In practice, factors like solubility and steric hindrance play a more significant role. MOX and its resulting oximes are often more soluble in common organic solvents used in derivatization, which can lead to more homogeneous reaction mixtures and, consequently, faster and more complete reactions.
Stability of the Resulting Oximes
This is where O-substituted hydroxylamines truly shine.
-
Traditional Oximes (from NH₂OH·HCl): These can be susceptible to hydrolysis, especially under acidic conditions, reverting to the original carbonyl and hydroxylamine.[3] They are also prone to undergo the Beckmann rearrangement, particularly when treated with acid, to form amides.[3][4]
-
O-Methoxyethyl Oximes (from MOX·HCl): The replacement of the acidic hydroxyl proton with a stable methoxyethyl group confers significantly greater stability. These oxime ethers are far more resistant to hydrolysis and do not undergo the Beckmann rearrangement.[8] This stability is paramount in multi-step syntheses and is absolutely critical for analytical techniques like GC-MS, where samples must endure high temperatures and varied conditions without degradation.
Applications and Use-Cases
The distinct properties of the two reagents lend them to different applications.
-
Hydroxylamine Hydrochloride:
-
Bulk Synthesis: Ideal for large-scale industrial processes where cost is a major factor, such as the synthesis of caprolactam, a precursor to Nylon 6.[2]
-
Protecting Group: A reliable and inexpensive choice for temporarily protecting a ketone or aldehyde.
-
Intermediate Synthesis: Used when the resulting oxime needs to be further transformed, for example, via reduction to an amine or through the Beckmann rearrangement.[2][3]
-
-
This compound (and its simpler analog, Methoxyamine hydrochloride):
-
Metabolomics & Proteomics: The go-to reagent for derivatizing carbonyl-containing metabolites (like keto-acids and sugars) prior to GC-MS analysis.[9][10] The resulting methoxyoximes are volatile, thermally stable, and produce clean, interpretable mass spectra. The mass shift introduced by the derivatization helps to move analyte peaks away from matrix interference.[7]
-
Sensitive Substrates: When working with delicate molecules that cannot withstand the harsh conditions sometimes required for traditional oximation or subsequent reactions.
-
Bioconjugation: The stable oxime ether linkage is valuable in creating robust bioconjugates.
-
Data Summary: A Comparative Overview
| Feature | Hydroxylamine Hydrochloride | This compound | Rationale & Expert Insight |
| Reagent Cost | Lower | Higher | A primary consideration for large-scale industrial synthesis. |
| Product Stability | Moderate; susceptible to hydrolysis and Beckmann rearrangement.[3][4] | High; resistant to hydrolysis and rearrangement.[8] | Critical for analytical applications and multi-step synthesis. |
| Primary Use-Case | Bulk synthesis, protecting groups, intermediates.[2][11] | Analytical derivatization (GC-MS), sensitive substrates.[9][12] | The choice is application-driven. |
| Solubility | Generally higher in aqueous media. | Often better solubility in organic solvents (e.g., pyridine). | Can lead to more efficient reactions in organic media. |
| Downstream Chemistry | Enables reduction to amines, Beckmann rearrangement.[3] | Primarily used for stable product formation. | The O-substituent blocks further classical oxime chemistry. |
Experimental Protocols: A Practical Guide
The trustworthiness of any protocol lies in its reproducibility. Below are self-validating, step-by-step methodologies for typical oximation reactions.
Protocol 1: General Oximation using Hydroxylamine Hydrochloride
This protocol is a standard method for protecting a carbonyl group in a general organic synthesis context.
Objective: To form the oxime of cyclohexanone.
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of hydroxylamine hydrochloride in 25 mL of water.
-
Add 20.0 g of sodium acetate and stir until dissolved. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
To this solution, add 10.0 g of cyclohexanone dissolved in 25 mL of ethanol.
-
Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the cyclohexanone oxime.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure cyclohexanone oxime.
Protocol 2: Derivatization for GC-MS using Methoxyamine Hydrochloride
This protocol is standard in metabolomics for preparing biological extracts for analysis. Note: Methoxyamine hydrochloride (MOX) is often used interchangeably with its 2-methoxyethyl analog in literature and serves as a perfect exemplar for this class of reagent.
Objective: To derivatize a dried metabolite extract for GC-MS analysis.
Materials:
-
Dried biological extract
-
Methoxyamine hydrochloride (CH₃ONH₂·HCl) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heated shaker/incubator
Figure 2. Standard two-step derivatization workflow for GC-MS metabolomics.
Procedure:
-
Methoximation: To the vial containing the dried extract, add 80 µL of the methoxyamine hydrochloride solution in pyridine.[13]
-
Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the mixture in a heated shaker for 90 minutes at 30°C.[13] This step converts all aldehyde and ketone groups to stable methoxyoximes.
-
Silylation: After cooling to room temperature, add 40 µL of MSTFA (with 1% TMCS) to the vial.[13]
-
Seal the vial again and incubate for an additional 30 minutes at 37°C.[13] This step silylates other active hydrogens (e.g., -OH, -NH, -SH) to increase volatility.
-
The sample is now derivatized and ready for injection into the GC-MS system.
Conclusion and Expert Recommendations
The choice between hydroxylamine hydrochloride and this compound is not a matter of which is "better," but which is the right tool for the job.
-
Choose Hydroxylamine Hydrochloride for cost-effective, large-scale syntheses, traditional carbonyl protection, and when you intend to leverage the subsequent reactivity of the oxime's hydroxyl group (e.g., for reductions or rearrangements).
-
Choose this compound (or Methoxyamine hydrochloride) when product stability is paramount. It is the superior, and often necessary, choice for preparing robust, volatile derivatives for analytical techniques like GC-MS, especially in high-sensitivity fields like metabolomics. Its use is also indicated when working with complex, sensitive molecules where preventing side reactions like the Beckmann rearrangement is critical.
By understanding the fundamental chemical differences and their practical implications, researchers can make informed decisions, leading to more efficient, robust, and reliable experimental outcomes.
References
-
BYJU'S. (n.d.). Oximes. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
Química Organica.org. (n.d.). Oxime formation. Available at: [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]
-
Wikipedia. (n.d.). Oxime. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Available at: [Link]
-
ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? Available at: [Link]
- Google Patents. (n.d.). Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method.
-
Wikipedia. (n.d.). Methoxyamine. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of methoxylamine hydrochloride.
- Google Patents. (n.d.). Process for preparing hydroxylamine hydrochloride.
-
National Institutes of Health. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). METHOXYAMINE HYDROCHLORIDE | 89803-5G. Available at: [Link]
-
National Institutes of Health. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Available at: [Link]
-
Shimadzu (Europe). (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Available at: [Link]
-
National Institutes of Health. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Available at: [Link]
- Google Patents. (n.d.). The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
-
National Institutes of Health. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Available at: [Link]
-
MDPI. (2023). Evaluation of Two Simultaneous Metabolomic and Proteomic Extraction Protocols Assessed by Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxime formation [quimicaorganica.org]
- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
A Senior Application Scientist's Guide to Alkoxyamines: A Comparative Analysis of O-(2-Methoxyethyl)hydroxylamine Hydrochloride for Bioconjugation
For researchers, scientists, and professionals in drug development, the precise and stable linkage of molecules is paramount. Bioconjugation via oxime ligation, a reaction between an alkoxyamine and a carbonyl group (an aldehyde or ketone), has become an indispensable tool due to its high chemoselectivity and the stability of the resultant bond under physiological conditions.[1][2] This guide provides an in-depth comparison of O-(2-Methoxyethyl)hydroxylamine hydrochloride against other commonly used alkoxyamines, offering field-proven insights and experimental data to inform your selection for specific research applications.
The Oxime Ligation: A Cornerstone of Bioconjugation
The power of oxime ligation lies in its bioorthogonality; the reacting functional groups—aminooxy and carbonyl—are largely absent in biological systems, ensuring minimal side reactions with native biomolecules.[2][3] The reaction proceeds via a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl to form a tetrahedral carbinolamine intermediate, followed by a rate-limiting dehydration step to yield a stable oxime linkage.
This reaction's efficiency is pH-dependent, with mildly acidic conditions (typically pH 4.5-5.5) favoring the dehydration of the intermediate.[4][5] Furthermore, the reaction rate can be significantly enhanced by nucleophilic catalysts, such as aniline and its derivatives.[2][6]
Caption: General mechanism of oxime ligation.
Featured Reagent: this compound
This compound stands out due to the methoxyethyl group attached to the oxygen atom. This small polyethylene glycol (PEG)-like modification imparts distinct physical properties that are highly advantageous in bioconjugation.
-
Structure: CH₃OCH₂CH₂ONH₂ · HCl
-
Key Feature: The ether linkage enhances aqueous solubility and can reduce steric hindrance compared to bulkier alkyl or aryl substituents.[7] This is critical when working with large biomolecules like proteins or antibodies in aqueous buffers.
Its primary application lies in the labeling and crosslinking of molecules where improved solubility of the final conjugate is desired.[7]
Comparative Analysis of Common Alkoxyamines
The choice of an alkoxyamine is not trivial; it directly impacts reaction efficiency, conjugate stability, and solubility. Below is a comparison of O-(2-Methoxyethyl)hydroxylamine with other prevalent alternatives.
| Reagent | Structure | Molecular Wt. (HCl Salt) | Key Characteristics & Considerations |
| O-(2-Methoxyethyl)hydroxylamine HCl | CH₃OCH₂CH₂ONH₂ · HCl | 127.57 g/mol [8] | High aqueous solubility ; PEG-like spacer can reduce aggregation and improve conjugate pharmacokinetics. Ideal for protein and antibody modification. |
| O-Methylhydroxylamine HCl | CH₃ONH₂ · HCl | 83.52 g/mol [9] | Smallest O-alkylated reagent, minimal steric bulk. Widely used as a baseline reagent and in small molecule synthesis.[10] |
| O-Benzylhydroxylamine HCl | C₆H₅CH₂ONH₂ · HCl | 159.61 g/mol [] | Introduces a hydrophobic and bulky benzyl group. Useful for applications requiring non-aqueous conditions or where the benzyl group can be leveraged for specific interactions.[12][13] |
| Aminooxyacetic acid (AOA) | HOOCCH₂ONH₂ | 91.06 g/mol (free base)[14] | Contains a terminal carboxylic acid, providing a negative charge at neutral pH. This can alter the pI of a protein conjugate and provides an additional handle for secondary conjugation. |
| Hydroxylamine HCl | NH₂OH · HCl | 69.49 g/mol [15] | The parent compound. While reactive, the resulting unsubstituted oxime (C=N-OH) is generally less stable than its O-alkylated counterparts. Often used as a strong reducing agent.[16][17] |
Head-to-Head Performance Metrics
A. Reaction Kinetics
While comprehensive, directly comparable kinetic data across all alkoxyamines under identical conditions is scarce in the literature, general principles apply. The nucleophilicity of the aminooxy nitrogen is the primary driver of the initial attack.
-
Electronic Effects: Electron-withdrawing groups attached to the oxygen (like an unshielded carboxylate in AOA) can slightly decrease the nucleophilicity of the nitrogen, potentially slowing the reaction. Conversely, simple alkyl groups (methyl, methoxyethyl) have a minimal electronic effect.
-
Steric Hindrance: Bulky substituents, such as the benzyl group in O-Benzylhydroxylamine, can sterically hinder the approach to the carbonyl, especially if the carbonyl itself is in a sterically congested environment. O-Methylhydroxylamine and O-(2-Methoxyethyl)hydroxylamine offer a favorable steric profile.
B. Oxime Bond Stability
The stability of the resulting conjugate is often the most critical factor, particularly for in vivo applications or long-term assays. The key reaction to consider is hydrolysis, the reverse of the formation reaction.
A seminal study by Kalia and Raines provides a direct comparison of the hydrolytic stability of isostructural conjugates. Their findings demonstrate that oximes are significantly more stable to hydrolysis than hydrazones .[18][19] At neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone.[18][19]
This superior stability is attributed to the higher electronegativity of the oxygen atom compared to a nitrogen atom.[18] This inductively disfavors the protonation of the imine nitrogen, which is the requisite first step for hydrolysis to occur.[20] Therefore, for applications demanding high stability, any of the O-alkylated hydroxylamines are preferable to hydrazide-based reagents. Among the alkoxyamines, the stability of the resulting O-alkyl oxime bond is generally high, with the specific R-group having a secondary effect on stability compared to the primary effect of the oxygen atom itself.
Experimental Protocols & Workflows
General Protocol for Protein Labeling via Oxime Ligation
This protocol describes a general workflow for conjugating an alkoxyamine-modified small molecule to a protein containing an aldehyde or ketone handle.
1. Preparation of the Carbonyl-Containing Protein:
- Site-specific aldehydes or ketones can be introduced into proteins using various methods, such as the oxidation of an N-terminal serine residue with sodium periodate (NaIO₄) or the incorporation of unnatural amino acids with ketone-bearing side chains.[21]
2. The Ligation Reaction: a. Dissolve the carbonyl-containing protein in a reaction buffer (e.g., 0.1 M sodium acetate or phosphate buffer) to a final concentration of 1-5 mg/mL. The optimal pH is typically between 4.5 and 5.5 to accelerate the rate-limiting dehydration step. b. Prepare a stock solution of the chosen alkoxyamine hydrochloride (e.g., this compound) in the same buffer. c. Add a 10- to 50-fold molar excess of the alkoxyamine to the protein solution. The excess drives the reaction equilibrium towards the product. For poorly soluble alkoxyamines like O-Benzylhydroxylamine, a co-solvent such as DMSO may be required. d. Optional but Recommended: To accelerate the reaction, especially at pH > 6, add a nucleophilic catalyst like aniline to a final concentration of 1-10 mM.[22] e. Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. Reaction progress can be monitored by LC-MS.
3. Purification and Characterization: a. Remove excess alkoxyamine and catalyst using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). b. Characterize the final conjugate to confirm successful ligation and purity using mass spectrometry (expect a mass increase corresponding to the alkoxyamine minus water) and SDS-PAGE.
Caption: A typical experimental workflow for protein bioconjugation.
Decision Guide: Selecting the Right Alkoxyamine
Choosing the optimal alkoxyamine requires balancing the demands of your specific biological system and experimental goals.
Caption: Decision tree for selecting an appropriate alkoxyamine.
Conclusion
While all O-alkylated hydroxylamines form robust and stable oxime bonds suitable for a wide array of applications, This compound offers a distinct advantage when working in aqueous systems with complex biomolecules. Its enhanced solubility, conferred by the methoxyethyl group, can improve reaction efficiency, simplify purification, and result in a final conjugate with superior biophysical properties. For applications where steric bulk must be minimized, O-methylhydroxylamine remains an excellent choice. The selection process should always be guided by a thorough analysis of the specific requirements of the biomolecule, the reaction environment, and the intended application of the final conjugate.
References
-
St. Amant, A. H., & Miller, M. J. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 105-125. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666-676. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Alkoxyamine Modified Oligonucleotide. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
Wright, T. H., Bower, B. J., & Bernardes, G. J. L. (2020). Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates. Angewandte Chemie International Edition, 59(42), 18451-18455. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aminooxyacetic acid – Knowledge and References. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]
-
Le Saux, T., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. ACS Macro Letters, 3(10), 1036-1040. Retrieved from [Link]
-
Unverzagt, C., et al. (2012). Rapid glycoconjugation with glycosyl amines. Organic & Biomolecular Chemistry, 10(44), 8788-8794. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminooxyacetic acid. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylammonium chloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ketone Derivatization: Girard's Reagent vs. O-(2-Methoxyethyl)hydroxylamine Hydrochloride
In the landscape of analytical chemistry, particularly within drug development and metabolomics, the accurate quantification of low-abundance ketones and aldehydes presents a persistent challenge. These carbonyl-containing molecules, including critical biomarkers like steroids, neurosteroids, and keto-acids, often exhibit poor ionization efficiency in mass spectrometry (MS) and thermal instability in gas chromatography (GC). Chemical derivatization is a cornerstone strategy to overcome these limitations, enhancing analytical sensitivity and selectivity.
This guide provides an in-depth comparison of two prominent derivatization agents: Girard's Reagent T (GirT) and O-(2-Methoxyethyl)hydroxylamine hydrochloride (MEOX). We will dissect their reaction mechanisms, evaluate their performance with supporting data, and provide field-proven protocols to guide researchers in selecting the optimal reagent for their analytical workflow, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications.
The Imperative for Derivatization
Many endogenous ketones, such as steroids, are neutral molecules with low proton affinity, leading to suppressed signal intensity in electrospray ionization (ESI), the most common ionization source for LC-MS. Derivatization addresses this by chemically modifying the ketone's carbonyl group to introduce moieties that are more readily ionized, more stable, or possess better chromatographic properties. The choice of reagent is therefore a critical decision that dictates the success of the entire analytical method.
Reagent Profile I: Girard's Reagent T (GirT)
Girard's reagents are a class of hydrazides distinguished by a permanently charged quaternary ammonium (GirT) or pyridinium (GirP) group.[1][2] This "charge-tagging" approach is the defining feature and primary advantage of using GirT for LC-MS analysis.
Mechanism of Action: GirT reacts with the carbonyl group of a ketone or aldehyde under mildly acidic conditions to form a stable hydrazone.[1][3] The key to its efficacy is the introduction of a pre-formed, fixed positive charge onto the target analyte. This obviates the need for the analyte to acquire a proton in the ESI source, dramatically increasing ionization efficiency and, consequently, detection sensitivity.[4][5]
Sources
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of Protein Carbonylation Detection: A Comparative Analysis Featuring O-(2-Methoxyethyl)hydroxylamine hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Protein Carbonylation
Protein carbonylation is an irreversible, non-enzymatic post-translational modification (PTM) that introduces ketone or aldehyde groups onto protein side chains.[1][2] It stands as a primary and chemically stable biomarker of severe oxidative stress, a condition implicated in aging and the pathogenesis of numerous diseases, including neurodegenerative disorders, chronic diseases, and cataract development.[2][3] Unlike other oxidative modifications, carbonyl groups are formed relatively early and are stable, making them a reliable indicator for measuring the extent of oxidative damage in biological systems.[2][4][5] Accurate and sensitive detection of these modifications is therefore critical for both basic research and the development of novel therapeutics.
This guide provides an in-depth comparison of the available methodologies for detecting protein carbonylation, with a special focus on the validation and application of O-(2-Methoxyethyl)hydroxylamine hydrochloride (MEAH), a reagent increasingly favored for mass spectrometry-based applications. We will dissect the causality behind experimental choices and provide validated protocols to ensure trustworthiness and reproducibility in your results.
The Chemistry of Detection: A Tale of Two Nucleophiles
The detection of protein carbonyls universally relies on the chemical derivatization of the aldehyde or ketone group with a nucleophilic probe. This probe effectively "tags" the carbonylated protein for subsequent detection. The vast majority of these probes fall into two chemical classes: hydrazines and hydroxylamines.[3]
-
Hydrazines: The classic and most widely used reagent is 2,4-dinitrophenylhydrazine (DNPH).[6][7] It reacts with carbonyls to form a DNP-hydrazone. Other popular alternatives include biotin hydrazide and various fluorescent hydrazides, which attach a biotin or fluorophore tag, respectively.[1][8][9]
-
Hydroxylamines: This class of reagents, which includes MEAH and N'-aminooxymethylcarbonylhydrazino-d-biotin (also known as ARP), reacts with carbonyls to form a stable oxime.[10][11]
The choice of reagent dictates the entire downstream workflow, from sample preparation to the final detection strategy, and has significant implications for the sensitivity, specificity, and type of data that can be obtained.
A Comparative Analysis of Carbonyl Detection Methods
Choosing the right detection method is contingent on the specific research question. Are you seeking to quantify total carbonyl content, identify specific proteins that are carbonylated, or pinpoint the exact amino acid residues that have been modified? Here, we objectively compare MEAH with the leading alternatives.
O-(2-Methoxyethyl)hydroxylamine (MEAH)
-
Mechanism & Rationale: MEAH is a hydroxylamine-based probe that reacts with protein carbonyls to form a highly stable oxime linkage.[10][11][12] The key advantage of the oxime bond is its stability; unlike the hydrazone bond formed by hydrazine reagents, it does not require a subsequent reduction step (e.g., with sodium cyanoborohydride) to prevent reversal of the derivatization.[10][11][13] This simplifies the workflow and removes a potentially variable chemical step. The methoxyethyl group adds a specific mass shift (75.05 Da) that is readily identifiable by mass spectrometry (MS), making MEAH an excellent choice for proteomic studies aimed at identifying specific sites of carbonylation.
-
Primary Application: Mass Spectrometry-based proteomics for the identification and quantification of carbonylation sites.
-
Advantages:
-
Stable Product: Forms a stable oxime without a reduction step.[11]
-
Simplified Workflow: Eliminates the need for chemical reduction, reducing sample handling and potential artifacts.
-
High Specificity for MS: Provides a unique and specific mass addition for confident identification of modified peptides.
-
Good Reactivity: Hydroxylamine probes can offer higher yields under certain acidic conditions.[11]
-
-
Limitations:
-
Primarily designed for MS-based detection; not suitable for standard antibody-based methods like Western blot or ELISA unless a specific anti-MEAH antibody is developed.
-
Requires access to sophisticated mass spectrometry instrumentation and bioinformatics expertise.
-
2,4-Dinitrophenylhydrazine (DNPH) - The "Gold Standard"
-
Mechanism & Rationale: DNPH is the most established reagent for carbonyl detection. It reacts with carbonyls to form a 2,4-dinitrophenylhydrazone adduct.[5][14] This DNP tag can then be detected either by its absorbance or, more commonly, with a highly specific anti-DNP antibody.
-
Primary Applications: Spectrophotometry (Levine method), ELISA, and Western Blotting (OxyBlot).[6][14][15]
-
Advantages:
-
Versatility: Can be used for quantifying total carbonyls (spectrophotometry, ELISA) or detecting specific carbonylated proteins after gel electrophoresis (Western blot).[14][16]
-
High Sensitivity (Immunochemical): Antibody-based detection is significantly more sensitive than the spectrophotometric method.[6][17]
-
Well-Established: Extensive literature and commercially available kits support its use.[6][7]
-
-
Limitations:
-
Workflow Complexity: The protocol requires numerous precipitation and washing steps to remove interfering unreacted DNPH.[17]
-
Potential for Artifacts: Incomplete removal of DNPH can lead to high background. The stability of the DNPH stock solution itself can also be a concern.[18]
-
Low Sensitivity (Spectrophotometric): The classic Levine method is prone to variation and lacks the sensitivity needed for samples with low levels of carbonylation.[17]
-
Biotin Hydrazide
-
Mechanism & Rationale: This probe attaches a biotin molecule to protein carbonyls.[1][8] Detection is then achieved via the extraordinarily high affinity of biotin for streptavidin or avidin, which can be conjugated to a reporter enzyme (like HRP) or a fluorophore.[19][20]
-
Primary Applications: Western Blotting, ELISA, and affinity enrichment/purification.
-
Advantages:
-
Exceptional Sensitivity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature, leading to very high sensitivity and low background.[8][19]
-
Antibody-Free Detection: Avoids the use of primary and secondary antibodies, eliminating issues with non-specific binding and background from endogenous immunoglobulins in complex samples.[8][20]
-
Enrichment Capability: Biotinylated proteins or peptides can be captured on avidin-coated beads, allowing for the enrichment and subsequent identification of low-abundance carbonylated species by MS.[10][20]
-
-
Limitations:
-
Requires Reduction: The hydrazone bond formed is less stable than an oxime and often requires a reduction step to form a stable hydrazine linkage, adding a step to the workflow.[10][13]
-
Endogenous Biotin: Samples may contain endogenous biotinylated proteins that can contribute to background signal, though this is often minimal.
-
Fluorescent Hydrazides
-
Mechanism & Rationale: These reagents, such as BODIPY, Cy3, Cy5, or Rhodamine B hydrazides, directly couple a fluorescent molecule to the carbonyl group.[9][21][22]
-
Primary Applications: In-gel fluorescence visualization (1D or 2D-PAGE), fluorescence microscopy, and plate-based assays.
-
Advantages:
-
Streamlined Workflow: Eliminates the entire immunodetection process (blocking, antibody incubations, washes), significantly shortening the protocol and increasing accuracy.[9][15]
-
Multiplexing: Different fluorescent dyes (e.g., Cy3 and Cy5) can be used to compare different samples on the same gel (2D-DIGE), reducing gel-to-gel variability.[9][15]
-
Extreme Sensitivity: Certain probes, like Rhodamine B hydrazide, offer ultrasensitive detection, requiring very low amounts of protein.[21][22]
-
-
Limitations:
-
Instrumentation: Requires access to a suitable fluorescence imager or scanner.
-
Photostability: The stability of the fluorescent signal can be a concern, and samples may need to be protected from light.[23]
-
Data Presentation: Performance Comparison
| Feature | O-(2-Methoxyethyl)hydroxylamine (MEAH) | 2,4-Dinitrophenylhydrazine (DNPH) | Biotin Hydrazide | Fluorescent Hydrazides |
| Reaction Product | Stable Oxime | Hydrazone | Hydrazone (often reduced) | Hydrazone |
| Reduction Step Needed? | No | No | Recommended for stability | No |
| Primary Detection | Mass Spectrometry (Mass Shift) | Antibody (Anti-DNP) or Spectrophotometry | Streptavidin Conjugate | Direct Fluorescence |
| Sensitivity | High (MS dependent) | Moderate (Spectro) to High (Immuno) | Very High | Very High to Ultra-High |
| Workflow Complexity | Moderate (MS sample prep) | High (multiple wash steps) | Moderate (reduction step) | Low (direct detection) |
| Key Advantage | Stable product, ideal for MS site ID | Versatility (Blot, ELISA, Spectro) | Signal amplification, enrichment | Speed, multiplexing capability |
| Key Limitation | Requires MS instrumentation | Prone to high background | Potential need for reduction | Requires fluorescence imager |
Visualization of Key Concepts
Chemical Derivatization of Protein Carbonyls
The diagram below illustrates the fundamental reactions between a protein carbonyl and the two main classes of derivatization reagents.
Caption: Reaction of a protein carbonyl with MEAH (a hydroxylamine) to form a stable oxime and with DNPH (a hydrazine) to form a hydrazone.
Comparative Experimental Workflows
This diagram outlines the divergent paths required for analysis depending on the chosen derivatization reagent.
Caption: High-level comparison of workflows for MEAH-MS, DNPH-Blot, and Biotin Hydrazide-Blot methods.
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust protocols. Here we provide detailed, step-by-step methodologies for MEAH-based MS analysis and the classic DNPH-based Western blot.
Protocol 1: Identification of Carbonylation Sites using MEAH and Mass Spectrometry
Rationale: This protocol is designed to specifically label carbonyls with MEAH for subsequent identification of the modified peptide and protein by high-resolution mass spectrometry. The stability of the oxime bond is critical for preventing loss of the tag during sample processing.
Materials:
-
Protein extract in a buffer free of primary amines (e.g., Tris). Use phosphate or HEPES buffers.
-
This compound (MEAH)
-
Aniline (as a catalyst)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Desalting columns (e.g., C18 StageTips)
Methodology:
-
Protein Quantification: Accurately determine the protein concentration of your sample using a compatible assay (e.g., BCA). Aliquot ~100 µg of protein per sample.
-
Derivatization:
-
Adjust the protein sample to a final concentration of 1 mg/mL in 100 mM phosphate buffer, pH 6.0.
-
Add MEAH to a final concentration of 20 mM.
-
Add aniline to a final concentration of 10 mM. Aniline acts as a nucleophilic catalyst to accelerate oxime formation.
-
Incubate at 37°C for 2 hours with gentle agitation.
-
-
Denaturation, Reduction, and Alkylation:
-
Add Urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or similar reversed-phase cleanup method according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% FA for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the sample on a high-resolution mass spectrometer.
-
During database searching, specify a variable modification of +75.0497 Da on Asp, Glu, Lys, Arg, Pro, and Thr residues, corresponding to the mass of the MEAH tag minus H₂O.
-
Protocol 2: Detection of Carbonylated Proteins by DNPH-Western Blot (OxyBlot)
Rationale: This protocol uses the established DNPH derivatization followed by immunodetection to visualize carbonylated proteins separated by size. The extensive washing is critical to minimize background from non-specific antibody binding.
Materials:
-
Protein extract
-
10 mM DNPH in 2 M HCl
-
20% (w/v) Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (1:1) wash solution
-
Guanidine hydrochloride or appropriate SDS-PAGE loading buffer
-
PVDF membrane
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody: Rabbit or Mouse Anti-DNP
-
Secondary antibody: HRP-conjugated Anti-Rabbit or Anti-Mouse
-
ECL chemiluminescence substrate
Methodology:
-
Sample Preparation: For each sample, prepare two identical aliquots containing 10-20 µg of protein. One will be the DNPH-treated sample, the other a negative control.
-
Derivatization:
-
To the "sample" tube, add an equal volume of 10 mM DNPH in 2 M HCl.
-
To the "control" tube, add an equal volume of 2 M HCl alone.
-
Incubate both tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
-
Protein Precipitation and Washing:
-
Add an equal volume of 20% TCA to each tube, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 3 minutes to pellet the protein.
-
Carefully discard the supernatant. Wash the pellet three times with 1 mL of the ethanol/ethyl acetate solution to remove free DNPH. This step is critical for a clean blot.
-
-
Resuspension and Electrophoresis:
-
Resuspend the final pellet in a suitable buffer (e.g., 6 M Guanidine HCl for spectrophotometry, or directly in 1X SDS-PAGE loading buffer for Western blot).
-
Neutralize the sample if necessary before loading.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Western Blotting and Immunodetection:
-
Transfer the separated proteins to a PVDF membrane.[24]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the anti-DNP primary antibody (e.g., 1:1000 dilution) for 2 hours at RT or overnight at 4°C.[24]
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Apply ECL substrate and image the chemiluminescent signal. The resulting bands or smears represent the carbonylated proteins in the sample.
-
Conclusion and Authoritative Recommendations
The validation of protein carbonylation detection is not a one-size-fits-all process. The optimal method is dictated by the experimental objective and the available instrumentation.
-
For global quantification of protein carbonyls in numerous samples, an ELISA based on either the DNPH[14] or biotin hydrazide[25] derivatization offers the best combination of throughput and sensitivity.
-
For visualizing specific protein bands that are carbonylated, the DNPH-based Western blot remains a robust and widely used technique. For a more streamlined, antibody-free alternative with multiplexing capabilities, fluorescent hydrazides are an excellent choice.[9][15]
-
For the definitive identification of carbonylation sites at the amino acid level, This compound (MEAH) coupled with high-resolution mass spectrometry is the superior method. Its ability to form a stable oxime in a simplified workflow provides high-quality data for advanced proteomics research.
By understanding the chemical principles, advantages, and limitations of each method, researchers can confidently select and validate the appropriate tool to investigate the critical role of protein carbonylation in health and disease.
References
- Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods.Methods in Molecular Biology,
- Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides.Elsevier B.V.,
-
Protein carbonylation detection methods: A comparison. Data in Brief, [Link]
- Biotin Hydrazide - Protein Carbonyl
- Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods.Springer Link,
- Evaluation of Different Methods for Assaying Protein Carbonylation.
-
Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. Redox Biology, [Link]
- (PDF) Protein carbonylation detection methods: A comparison.
- Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay.
-
Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. PubMed, [Link]
-
Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. National Institutes of Health (NIH), [Link]
- Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods | Request PDF.
- Analysis of protein carbonylation - pitfalls and promise in commonly used methods.Informa Healthcare,
-
Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. National Institutes of Health (NIH), [Link]
- (PDF) Quantification of Protein Carbonylation.
- A step-by-step protocol for assaying protein carbonylation in biological samples.
-
PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES. National Institutes of Health (NIH), [Link]
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Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. Journal of Proteome Research, [Link]
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Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies. Mass Spectrometry Reviews, [Link]
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Validation of protein carbonyl measurement: A multi-centre study. Free Radical Biology and Medicine, [Link]
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Specific detection of protein carbonylation sites by 473 nm photodissociation mass spectrometry. Analytical and Bioanalytical Chemistry, [Link]
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Searching for carbonylome biomarkers of aging – development and validation of the proteomic method for quantification of carbonylated protein in human plasma. PubMed Central, [Link]
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Novel DNPH-based method for determination of protein carbonylation in muscle and meat. Food Chemistry, [Link]
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Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions. Free Radical Biology and Medicine, [Link]
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Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. National Institutes of Health (NIH), [Link]
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A Comparative Guide to LC-MS Analysis of Monosaccharides: O-(2-Methoxyethyl)hydroxylamine Hydrochloride Derivatization and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of glycoanalysis, the accurate quantification of monosaccharides is a foundational requirement. However, the inherent properties of these simple sugars—high polarity and poor ionization efficiency—present significant challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is, therefore, an indispensable strategy to enhance their detectability and chromatographic separation.
This guide provides an in-depth comparison of derivatization methods for LC-MS analysis of monosaccharides, with a focus on the use of O-(2-Methoxyethyl)hydroxylamine hydrochloride. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability in your laboratory.
The Challenge of Monosaccharide Analysis
Monosaccharides are structurally diverse, with numerous isomers and anomers that are difficult to separate and distinguish using standard analytical techniques. Their high hydrophilicity leads to poor retention on reversed-phase liquid chromatography (RPLC) columns, the workhorse of many analytical labs. Furthermore, their low ionization efficiency in common mass spectrometry sources results in poor sensitivity. Derivatization addresses these challenges by:
-
Increasing Hydrophobicity: Modifying the polar hydroxyl and carbonyl groups to improve retention on RPLC columns.
-
Enhancing Ionization Efficiency: Introducing a readily ionizable moiety to boost the signal in the mass spectrometer.
-
Improving Structural Stability: "Locking" the sugar in a specific form to prevent the formation of multiple anomeric peaks in the chromatogram.[1]
This compound: A Hydroxylamine-Based Derivatization Strategy
Hydroxylamine-based reagents react with the aldehyde or ketone group of a monosaccharide to form a stable oxime derivative. This reaction effectively caps the reactive carbonyl group, preventing the interconversion of anomers and simplifying the resulting chromatogram. This compound is an attractive reagent in this class due to the introduction of a methoxyethyl group, which can enhance the hydrophobicity and ionization efficiency of the resulting derivative.
A significant advantage of using hydroxylamine-based reagents is the potential for paired derivatization with isotopically labeled analogues (e.g., H/D-labeled). This approach allows for the use of the labeled derivative as an internal standard, leading to highly accurate and precise quantification, even in complex biological matrices.[2]
The Derivatization Workflow
The derivatization of monosaccharides with this compound is a straightforward process that involves the formation of an oxime. This is typically followed by a second derivatization step, such as silylation, to cap the remaining hydroxyl groups, rendering the molecule sufficiently volatile and thermally stable for analysis.
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A Comparative Guide to Glycan Release: O-(2-Methoxyethyl)hydroxylamine Hydrochloride versus Hydrazinolysis
For researchers, scientists, and drug development professionals engaged in glycoanalysis, the efficient and high-fidelity release of glycans from glycoproteins is a critical first step. The choice of method directly impacts the accuracy of downstream analyses, influencing everything from basic research to the quality control of biotherapeutics. Historically, hydrazinolysis has been a cornerstone for the chemical release of both N- and O-linked glycans. However, its harsh nature and associated side reactions have driven the development of milder, more robust alternatives.
This guide provides an in-depth comparison of the classical hydrazinolysis method with a modern, hydroxylamine-based approach, exemplified by reagents such as O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOEH·HCl). We will delve into the underlying chemistry, compare performance based on experimental data, and provide actionable protocols to empower you to make the most informed decision for your research.
The Foundational Method: Hydrazinolysis
Hydrazinolysis employs anhydrous hydrazine (N₂H₄) to cleave the glycosidic linkages between glycans and the polypeptide backbone.[1] It is a powerful, non-selective method capable of releasing both N- and O-linked glycans, a feat not achievable by a single, broad-spectrum enzyme for O-glycans.[2][3]
Mechanism of Action
For N-glycans , hydrazine cleaves the amide bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue.[4] For O-glycans , the release occurs via a β-elimination reaction catalyzed by the basicity of hydrazine.[4] The versatility of hydrazinolysis lies in its ability to tune selectivity based on reaction conditions; milder temperatures (e.g., 60°C) preferentially release O-glycans, while higher temperatures (e.g., 95-100°C) are required for the release of N-glycans.[4][5]
Inherent Challenges of Hydrazinolysis
Despite its power, hydrazinolysis is fraught with challenges that can compromise sample integrity and introduce analytical artifacts:
-
De-N-acetylation: The harsh conditions strip N-acetyl groups from amino sugars (e.g., GlcNAc, Neu5Ac). This necessitates a subsequent re-N-acetylation step, which adds time and potential for incomplete reactions.[4]
-
"Peeling" Reaction: O-glycans, once released, are susceptible to a progressive degradation from the reducing end, known as peeling.[6] This side reaction leads to the loss of monosaccharide units and results in a misleading glycan profile. While strategies exist to suppress peeling, such as ensuring strictly anhydrous conditions or the addition of chelating agents like EDTA, it remains a significant concern.[6][7]
-
Toxicity and Handling: Anhydrous hydrazine is highly toxic, corrosive, and explosive, requiring specialized handling procedures and equipment.[1][7]
-
Peptide Backbone Degradation: The reaction conditions lead to the substantial cleavage of peptide bonds, precluding any subsequent analysis of the deglycosylated protein.[4]
The Modern Alternative: Hydroxylamine-Based Release (Eliminative Oximation)
To overcome the limitations of hydrazinolysis, particularly for the delicate O-glycans, milder chemical methods have been developed. One of the most promising is "eliminative oximation," which utilizes hydroxylamine (NH₂OH), often in conjunction with a strong, non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][6]
This compound (MOEH·HCl) is a derivative of hydroxylamine. While direct, peer-reviewed comparisons of MOEH·HCl to hydrazinolysis are not prevalent in the literature, its chemical structure suggests it functions via the same core mechanism as hydroxylamine. The methoxyethyl group is likely introduced to enhance properties such as solubility or stability. Therefore, the performance of hydroxylamine-based methods provides a strong proxy for the expected efficiency and advantages of using MOEH·HCl.
Mechanism of Action
The hydroxylamine/DBU method also proceeds via a β-elimination reaction to release the O-glycan. The key innovation lies in the role of hydroxylamine. As the glycan is released, hydroxylamine rapidly reacts with the newly formed reducing-end aldehyde to form a stable glycan oxime.[6] This oximation effectively "caps" the reducing end, preventing the peeling reaction that plagues traditional alkaline elimination and hydrazinolysis methods.[6]
This approach offers several distinct advantages:
-
Suppression of Peeling: The in-situ formation of stable oximes minimizes glycan degradation, leading to a more accurate representation of the native glycome.[1][6]
-
Milder Reaction Conditions: The reaction is typically performed at lower temperatures (e.g., 50°C) and for shorter durations, preserving sensitive glycan features.[6]
-
Aqueous Compatibility: Unlike hydrazinolysis, this method can be performed in aqueous solutions, simplifying sample preparation and handling.[6]
-
Reduced Toxicity: Hydroxylamine and DBU are significantly less hazardous than anhydrous hydrazine, making the procedure safer and more accessible.
Head-to-Head Comparison: MOEH·HCl (Hydroxylamine-based) vs. Hydrazinolysis
To facilitate a clear choice, the following table summarizes the key performance and practical characteristics of the two methods.
| Feature | Hydrazinolysis | O-(2-Methoxyethyl)hydroxylamine HCl (inferred from Hydroxylamine/DBU data) |
| Primary Application | Release of N- and O-glycans | Primarily for the release of O-glycans |
| Glycan Yield | High, can be quantitative (>90%)[4] | Comparable to hydrazinolysis[1][6] |
| Side Reactions | Significant: De-N-acetylation, "Peeling" of O-glycans, peptide degradation[4][6] | Minimal: "Peeling" is effectively suppressed by oxime formation[1][6] |
| Glycan Integrity | Compromised by de-acetylation and peeling; requires subsequent re-acetylation step[4] | High; preserves sensitive structures and the reducing end as a stable oxime[1] |
| Reaction Conditions | Harsh: High temperatures (60-100°C), long incubation (hours), anhydrous[1] | Mild: Lower temperatures (~50°C), shorter incubation (~20 min), aqueous compatible[6] |
| Reagent Safety | Highly toxic, corrosive, and explosive[1] | Significantly lower toxicity and easier to handle |
| Downstream Analysis | Released glycans have a free reducing end (after workup) suitable for fluorescent labeling | Released glycans are oximes, which can also be fluorescently labeled for analysis[6] |
| Protein Recovery | No, the polypeptide backbone is destroyed[4] | No, the polypeptide backbone is also degraded |
Experimental Workflows
The choice of workflow significantly impacts experimental design and timeline. The following diagrams illustrate the typical steps involved in glycan release using both hydrazinolysis and a hydroxylamine-based method.
Caption: Workflow for Glycan Release using Hydrazinolysis.
Caption: Workflow for O-Glycan Release using MOEH·HCl/DBU.
Detailed Experimental Protocol: O-Glycan Release via Eliminative Oximation
This protocol is based on the published method for hydroxylamine/DBU release and serves as an excellent starting point for using this compound.[6] Note: Optimization may be required for specific glycoproteins.
Materials:
-
Glycoprotein sample (1-100 µg) in aqueous solution (e.g., water or compatible buffer)
-
This compound (MOEH·HCl) solution (e.g., 50% w/v in water)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Cold acetone (-20°C)
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cleanup columns (e.g., graphitized carbon or hydrophilic interaction)
-
Heat block, microcentrifuge, vortex mixer
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add your glycoprotein sample (e.g., 16 µL containing 1-100 µg of protein).
-
Add Reagents: To the glycoprotein solution, add 8 µL of the MOEH·HCl solution, followed by 16 µL of DBU.
-
Mixing: Mix the solution thoroughly using a vortex mixer and briefly centrifuge to collect the contents at the bottom of the tube.
-
Incubation: Place the tube in a heat block set to 50°C and incubate for 20 minutes. This step facilitates the β-elimination and subsequent oximation.
-
Protein Precipitation: After incubation, remove the tube and pour the reaction mixture into 200 µL of cold acetone in a larger centrifuge tube. This step precipitates the deglycosylated protein and other macromolecules.
-
Cleanup Preparation: Dilute the acetone mixture with acetonitrile up to a final volume of 4 mL. This prepares the sample for solid-phase extraction.
-
Solid-Phase Extraction (SPE): a. Pass the entire volume of the diluted solution through a pre-conditioned SPE cleanup column. b. Wash the column twice with 600 µL of acetonitrile to remove residual DBU and other impurities. c. Elute the glycan oximes from the column using an appropriate elution buffer (e.g., 40% acetonitrile with 0.1% TFA for graphitized carbon columns).
-
Sample Finalization: Dry the eluted glycan fraction in a vacuum centrifuge. The resulting glycan oximes are now ready for downstream fluorescent labeling and analysis by HPLC or mass spectrometry.
Conclusion
The choice between hydrazinolysis and a hydroxylamine-based reagent like this compound depends on the specific analytical goal. Hydrazinolysis remains a powerful, albeit harsh, method for the non-selective release of all glycan types. However, for applications demanding high fidelity, particularly in O-glycan analysis, the evidence strongly supports the adoption of modern, milder methods.
The eliminative oximation approach, for which MOEH·HCl is a suitable reagent, offers a compelling alternative. It provides comparable glycan yields to hydrazinolysis while critically minimizing the destructive "peeling" side reaction.[1][6] The improved safety profile, milder reaction conditions, and higher fidelity of the released glycan profile make hydroxylamine-based methods a superior choice for the routine and high-stakes analysis of O-glycans in academic research and the biopharmaceutical industry. By preserving the integrity of the released glycans, this method ensures that the subsequent analytical data is a true and accurate reflection of the glycoprotein's native state.
References
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Kameyama, A., Thet Tin, W. W., Toyoda, M., & Sakaguchi, M. (2019). A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. Biochemical and Biophysical Research Communications, 513(1), 186–192. [Link]
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Goso, Y., Sugaya, T., Ishihara, K., & Kurihara, M. (2017). Comparison of Methods to Release Mucin-Type O-Glycans for Glycomic Analysis. Analytical Chemistry, 89(17), 8870–8876. [Link]
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Nakakita, S. (2021). Release of N-glycans by hydrazinolysis. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
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Kameyama, A. (2021). Release of O-glycan by eliminative oximation. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]
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Reiding, K. R., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(9), 3713–3728. [Link]
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Agilent Technologies. (n.d.). GlycoRelease™ Glycan Hydrazinolysis Kit. Technical Note. [Link]
- Merry, A. H., et al. (2002). A new strategy for the sequential release of N- and O-linked oligosaccharides from glycoproteins. Journal of Biomolecular Techniques, 13(1), 35-47.
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Turyan, I., Hronowski, X., Sosic, Z., & Lyubarskaya, Y. (2012). Suppression of peeling during the release of O-glycans by hydrazinolysis. Analytical Biochemistry, 423(1), 81–89. [Link]
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Patel, T., Bruce, J., Merry, A., Bigge, C., Wormald, M., Jaques, A., & Parekh, R. (1993). Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins. Biochemistry, 32(2), 679-693. [Link]
- Kozak, R. P., et al. (2012). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate.
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Song, X., et al. (2016). Oxidative Release of Natural Glycans for Functional Glycomics. Journal of the American Chemical Society, 138(43), 14238–14241. [Link]
- Harvey, D. J. (2011). Analysis of N- and O-glycans by mass spectrometry. Current Protocols in Protein Science, Chapter 12, Unit 12.10.
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Flowers, D. A., & Osborn, R. O. (2019). N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols. Journal of Biomolecular Techniques, 30(4), 58–63. [Link]
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A Senior Scientist's Guide to Quenching NHS Ester Reactions: Beyond Hydroxylamine
Introduction: The Critical Role of Quenching in Bioconjugation
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules through the formation of stable amide bonds with primary amines.[1][2] The reaction is valued for its efficiency and the stability of the resulting linkage, making it fundamental to applications ranging from fluorescent labeling and immunoassays to the development of antibody-drug conjugates (ADCs).[3]
A pivotal, yet often overlooked, step in any NHS ester conjugation workflow is the quenching of the reaction. Quenching terminates the conjugation process by consuming any unreacted NHS ester.[1] This step is crucial for ensuring a homogenous final product by preventing unwanted side reactions or continued modification of the target molecule over time.[4] While hydroxylamine is a widely known quenching reagent, a variety of highly effective and often more suitable alternatives exist. This guide provides an in-depth comparison of these alternatives, supported by mechanistic insights and actionable experimental protocols to help researchers optimize their bioconjugation workflows.
The Chemistry of NHS Esters: A Three-Way Competition
The success of an NHS ester reaction hinges on the competition between three potential pathways for the reactive ester: the desired aminolysis, the competing hydrolysis, and the deliberate quenching.
-
Aminolysis (Conjugation): The intended reaction involves the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amino group of a lysine residue) on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][] This reaction is most efficient in the pH range of 7.2 to 8.5.[1][6]
-
Hydrolysis (Inactivation): A competing reaction is the hydrolysis of the NHS ester by water. This process regenerates the original, unactivated carboxyl group and releases NHS. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[6] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[6]
-
Quenching (Termination): This is the controlled termination of the reaction. It is achieved by adding a small molecule, typically containing a primary amine, in large molar excess. This quencher rapidly reacts with any remaining NHS ester, preventing further reaction with the target biomolecule.[1][7]
Caption: Key reaction pathways for an NHS ester in a bioconjugation setting.
A Comparative Guide to Quenching Reagents
The ideal quenching reagent should be highly reactive towards NHS esters, inert towards the newly formed conjugate, and easily removable in downstream purification steps. While hydroxylamine is an option, the most common and often superior alternatives are small molecules containing primary amines.
| Reagent | Chemical Class | Typical Final Conc. | Typical Time | Key Advantages | Potential Drawbacks & Considerations |
| Tris | Primary Amine | 20-100 mM[1][7] | 15-30 min[1][7] | Highly effective, common lab buffer, readily available. | Modifies carboxyls; must be absent during conjugation.[8][9] |
| Glycine | Primary Amine (Amino Acid) | 20-100 mM[1][7] | 15-30 min[1][7] | Simple, effective, inexpensive, and biocompatible. | Modifies carboxyls; competes with target if present during reaction.[6][8] |
| Lysine | Primary Amine (Amino Acid) | 20-50 mM[1][7] | 15-30 min[1][7] | Biocompatible, effective, possesses two primary amines. | Less common than Tris or glycine for this purpose. |
| Ethanolamine | Primary Amine | 20-50 mM[1][7] | 15-30 min[1][7] | Small, highly reactive, and effective. | Can be less benign in certain cellular or sensitive systems.[8] |
| Methylamine | Primary Amine | ~0.4 M[10] | 60 min[10] | Superior for reversing O-acylation side reactions on Ser, Thr, Tyr.[10] | Primarily used in sensitive applications like quantitative proteomics. |
| Hydrolysis | pH Adjustment | N/A (pH > 8.6) | ~10-60 min[6][8] | Regenerates the original carboxyl; no quencher adduct is formed. | Slower than amine quenching; high pH may affect protein stability. |
In-Depth Analysis & Field-Proven Insights
Tris and Glycine: The Workhorses of Quenching Tris(hydroxymethyl)aminomethane (Tris) and glycine are the most frequently used quenching agents for good reason.[4][6] They are inexpensive, readily available, and their primary amine groups react rapidly and efficiently with any excess NHS ester.[1] It is critical to remember that these reagents are incompatible with the conjugation step itself, as they will compete with the target molecule and drastically reduce labeling efficiency.[9] They should only be introduced after the desired conjugation time has elapsed.
Methylamine: The Specialist for High-Fidelity Proteomics A significant challenge in NHS ester chemistry is the potential for "overlabeling" or off-target reactions. Besides reacting with primary amines (N-acylation), NHS esters can also form less stable O-acyl esters with the hydroxyl groups of serine, threonine, and tyrosine residues.[10] These side products are particularly problematic in quantitative proteomics (e.g., using TMT reagents), where they can lead to inaccurate quantification and reduced peptide identification rates.[10]
A 2021 study systematically demonstrated that methylamine is significantly more efficient than hydroxylamine at cleaving these undesirable O-acyl esters, reducing overlabeling to less than 1% without impacting the desired N-terminal and lysine labels.[10] This makes methylamine the quenching reagent of choice for applications requiring the highest level of precision and fidelity.
Controlled Hydrolysis: The "No-Footprint" Alternative In some applications, the addition of any small molecule quencher is undesirable as it modifies the unreacted carboxyl groups. In such cases, quenching can be achieved by simply raising the pH of the reaction mixture to 8.6 or higher.[8] At this pH, the half-life of the NHS ester is reduced to just 10 minutes, leading to rapid hydrolysis back to the original, unmodified carboxyl group.[6] This method is effective but requires ensuring that the target biomolecule is stable at the elevated pH for the duration of the quenching step.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a standard workflow for labeling a protein, into which a quenching step is incorporated.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[11]
-
NHS ester of the desired label (e.g., biotin, fluorescent dye).
-
Anhydrous DMSO or DMF.[9]
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5.[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[11]
-
Purification system (e.g., desalting column like Sephadex G-25).[9]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If it is in a buffer like Tris, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[9]
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[12]
-
Conjugation Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[3] Keep the final concentration of the organic solvent below 10% to avoid denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protecting it from light if using a photosensitive label.[3][9]
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for an additional 15-30 minutes at room temperature.[1][3]
-
Purification: Remove the quenched NHS ester, NHS byproduct, and excess quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]
Protocol 2: Head-to-Head Comparison of Quenching Reagents
This self-validating protocol allows for a direct comparison of the efficiency of different quenching agents.
Objective: To compare the effectiveness of Tris, Glycine, and Methylamine at quenching an NHS ester reaction and to assess their impact on the final conjugate.
Caption: Experimental workflow for comparing the performance of different quenching reagents.
Procedure:
-
Set up a large-scale labeling reaction: Following steps 1-4 of Protocol 1, set up a single, larger-volume conjugation reaction.
-
Aliquot the reaction: After the initial incubation period (e.g., 60 minutes), divide the reaction mixture into four equal aliquots.
-
Quench in parallel:
-
Aliquot 1: Add 1 M Tris-HCl to a final concentration of 50 mM.
-
Aliquot 2: Add 1 M Glycine to a final concentration of 50 mM.
-
Aliquot 3: Add Methylamine to a final concentration of 0.4 M.[10]
-
Aliquot 4 (Control): Add an equivalent volume of Reaction Buffer (this will be a hydrolysis/no-quench control).
-
-
Incubate: Allow all four aliquots to incubate for an additional 60 minutes at room temperature.
-
Purify: Purify the conjugates from each aliquot using identical desalting columns to ensure consistency.
-
Analyze:
-
Degree of Labeling (DOL): For fluorescent or chromophoric labels, use UV-Vis spectrophotometry to determine the ratio of label to protein for each sample.[12] A successful quench will prevent the DOL from increasing during the second incubation period.
-
Mass Spectrometry (Optional but Recommended): For the most detailed analysis, use LC-MS to analyze the final conjugates. This will confirm the primary conjugation sites and, crucially, allow for the detection and quantification of any O-acylation side products, providing direct evidence for the superior performance of methylamine in this regard.[10]
-
Conclusion and Recommendations
The termination of an NHS ester reaction is a critical step that dictates the homogeneity and reliability of the final bioconjugate. While hydroxylamine is a functional quenching agent, a range of primary amine-containing reagents offer robust and often superior alternatives.
-
For routine applications, Tris and glycine are excellent, cost-effective, and highly efficient choices for rapidly quenching excess NHS esters.[1][7]
-
For applications demanding the highest fidelity, such as quantitative proteomics, methylamine is the clear reagent of choice due to its unique ability to efficiently reverse unwanted O-acylation side reactions, a significant advantage over hydroxylamine.[10]
-
When the modification of unreacted carboxyls must be avoided, controlled hydrolysis via pH adjustment provides a "traceless" quenching method, provided the target molecule is stable under the required alkaline conditions.[8]
By understanding the mechanisms and considering the specific demands of the experiment, researchers can move beyond a one-size-fits-all approach and select the optimal quenching reagent to ensure the integrity, consistency, and success of their bioconjugation outcomes.
References
- BenchChem. (2025). Application Notes: Quenching Acid-PEG2-NHS Ester Reactions.
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O'Brien, J. J., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research. [Link]
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Foley, K. et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
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A Comparative Guide to Spectroscopic Methods for Confirming Oxime Bond Formation
For researchers, medicinal chemists, and drug development professionals, the oxime ligation—a cornerstone of bioconjugation and chemical synthesis—represents a critical covalent bond formation. Its successful and unambiguous confirmation is not merely a procedural checkpoint but a foundational requirement for advancing a project. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the unambiguous structural confirmation of oxime bond formation, providing detailed information about the chemical environment of atoms at the ligation site.[1] It is particularly adept at distinguishing between the E and Z isomers of the oxime that often form.
The Principle: Tracking Chemical Shift Perturbations
The formation of an oxime bond from an aldehyde/ketone and an aminooxy-functionalized molecule induces significant and predictable changes in the NMR spectrum. The core of the analysis lies in monitoring the disappearance of reactant signals and the appearance of new, characteristic product signals.
Key Diagnostic Signals:
-
¹H NMR: The most telling sign is the disappearance of the sharp aldehyde proton singlet, typically found in the downfield region of ~9.5-10.5 ppm . Concurrently, a new signal corresponding to the oxime proton (R-CH=NOH) emerges between ~7.0-8.5 ppm for aldoximes and slightly more upfield for ketoximes. The exact position can help in assigning E/Z stereochemistry.
-
¹³C NMR: The carbon atom of the carbonyl group (C=O) in the starting material exhibits a characteristic resonance at ~190-205 ppm . Upon successful ligation, this signal vanishes and is replaced by the oxime carbon (C=N) resonance, which appears further upfield at approximately 145-160 ppm .[2][3]
Experimental Protocol: ¹H NMR Analysis of a Small Molecule Oxime Ligation
This protocol outlines a self-validating system where the disappearance of a key starting material peak is directly correlated with the appearance of a product peak.
-
Sample Preparation (Starting Material): Dissolve 1-5 mg of the aldehyde or ketone starting material in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a known concentration of an internal standard (e.g., tetramethylsilane, TMS).[4]
-
Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum of the starting material. Note the precise chemical shift and integration of the aldehyde proton.
-
Reaction: To the NMR tube, add a stoichiometric equivalent of the aminooxy-containing reagent.
-
Monitoring: Acquire spectra at regular intervals (e.g., every 30 minutes) at room temperature or the desired reaction temperature.
-
Confirmation: Successful oxime formation is confirmed by the progressive decrease and eventual disappearance of the aldehyde proton signal and the simultaneous appearance and increase of the oxime proton signal.[5] The reaction is deemed complete when the aldehyde peak is no longer detectable.
Data Presentation: Characteristic Chemical Shifts for Oxime Formation
| Nucleus | Functional Group | Starting Material (ppm) | Product (ppm) | Key Observation |
| ¹H | Aldehyde Proton (R-CH O) | ~9.5-10.5 | N/A | Disappearance |
| ¹H | Oxime Proton (R-CH =NOH) | N/A | ~7.0-8.5 | Appearance |
| ¹³C | Carbonyl Carbon (R-C =O) | ~190-205 | N/A | Disappearance |
| ¹³C | Oxime Carbon (R-C =NOH) | N/A | ~145-160 | Appearance |
Expertise in Action: Causality and Limitations
-
Why NMR is Authoritative: NMR provides direct evidence of the covalent bond's local electronic environment. The magnitude of the chemical shift changes is a direct consequence of the altered shielding experienced by the nuclei upon rehybridization from sp² carbonyl to sp² imine.
-
Trustworthiness: The internal validation comes from the stoichiometric relationship; the integration of the disappearing reactant peak should correlate with the integration of the appearing product peak over time.
-
Limitations: The primary drawback of NMR is its relatively low sensitivity, requiring higher sample concentrations (micromolar to millimolar range), which can be prohibitive for precious samples or large biomolecules where signal broadening can obscure key peaks.[1][6]
Chapter 2: Infrared (IR) Spectroscopy — A Rapid and Accessible Functional Group Check
IR spectroscopy is a fast, non-destructive technique that excels at identifying the presence or absence of specific functional groups by measuring their characteristic vibrational frequencies.[6] It serves as an excellent first-pass method for confirming oxime formation.
The Principle: Monitoring Vibrational Band Shifts
The conversion of a carbonyl to an oxime results in a clear and diagnostic shift in the IR spectrum. The analysis hinges on identifying the disappearance of the strong carbonyl (C=O) stretch and the appearance of the new carbon-nitrogen double bond (C=N) and nitrogen-oxygen (N-O) stretches.
Key Diagnostic Signals:
-
Disappearance: A strong, sharp absorption band from the C=O stretch of the starting aldehyde or ketone, typically found around 1740-1680 cm⁻¹ , will vanish.
-
Appearance:
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-FTIR is the preferred method due to its minimal sample preparation requirements.[11][12]
-
Background Spectrum: With a clean ATR crystal (diamond or germanium), collect a background spectrum. This accounts for atmospheric CO₂ and H₂O.
-
Sample Application (Starting Material): Apply a small amount of the starting carbonyl compound directly onto the ATR crystal. If solid, use the pressure clamp to ensure good contact.[13]
-
Acquire Spectrum: Collect the IR spectrum of the starting material, noting the exact position and intensity of the C=O stretch.
-
Clean Crystal: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and dry completely.
-
Sample Application (Product): Apply the purified reaction product (the oxime) to the crystal and acquire its spectrum.
-
Confirmation: Compare the two spectra. Successful formation is validated by the absence of the C=O band in the product spectrum and the clear presence of the C=N and N-O bands.[7]
Data Presentation: Key IR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Observation for Confirmation |
| Carbonyl (C=O) | 1740-1680 | Strong | Disappears |
| Imine (C=N) | 1685-1620 | Medium-Weak | Appears |
| N-O Stretch | 960-930 | Medium-Strong | Appears |
| O-H Stretch | 3600-3100 | Broad, Medium | Appears |
Logical Workflow for Oxime Confirmation by IR
Caption: Workflow for a kinetic study of oxime formation using UV-Vis spectroscopy.
Chapter 4: Mass Spectrometry (MS) — Unambiguous Molecular Weight Confirmation
Mass spectrometry is the ultimate arbiter for confirming the molecular weight of the final product. [8]For bioconjugates, especially large proteins, techniques like Electrospray Ionization (ESI-MS) are indispensable for verifying that the conjugation has occurred. [14][15]
The Principle: Precise Mass Measurement
MS measures the mass-to-charge ratio (m/z) of ions. The formation of an oxime bond results in a product with a predictable molecular weight, equal to the sum of the masses of the two reactants minus the mass of a water molecule (18.015 Da). Observing a peak at this precise mass is definitive proof of covalent bond formation.
Experimental Protocol: ESI-MS for Protein Conjugate Confirmation
-
Sample Preparation: The protein conjugate must be in a liquid solution, often requiring desalting or buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) to prevent ion suppression. [16][17]The final sample is typically diluted in a solution like 50:50 acetonitrile:water with 0.1% formic acid. [18]2. Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Analysis of Starting Material: First, run a sample of the unconjugated protein to obtain its baseline mass spectrum. ESI-MS produces a series of peaks with different charge states; deconvolution software is used to calculate the precise molecular weight. [19]4. Analysis of Product: Run the purified protein conjugate under the same conditions.
-
Confirmation: Deconvolute the product's mass spectrum. A new peak corresponding to the mass of the original protein plus the mass of the attached molecule (minus water) confirms the successful oxime ligation. [20]
Data Presentation: Expected vs. Observed Mass
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |
| Starting Protein | 15,000.0 | 15,000.2 | - | Reference |
| Aminooxy-PEG (MW=550) | - | - | - | Reagent |
| Expected Conjugate | 15,532.0 (15000+550-18) | 15,532.4 | +532.2 | Successful Conjugation |
Chapter 5: Comparative Analysis and Method Selection
The choice of analytical technique is dictated by the specific question being asked, the nature of the sample, and the available instrumentation. [1][6]
Head-to-Head Comparison of Spectroscopic Methods
| Feature | NMR Spectroscopy | IR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry |
| Information | Detailed structure, E/Z isomers | Functional groups present | Reaction kinetics, completion | Precise molecular weight |
| Sensitivity | Low to Medium | Medium | High | Very High |
| Sample Needs | Soluble, ~1-10 mM | Solid or liquid, neat | Soluble, chromophore needed | Ionizable, ~µM-nM |
| Throughput | Low | High | High | Medium |
| Key Advantage | Unambiguous structural proof | Fast, simple, non-destructive | Real-time monitoring | Definitive mass confirmation |
| Key Limitation | High sample concentration needed | Low structural detail | Indirect confirmation | No isomer or positional info |
Decision-Making Workflow for Method Selection
Caption: Decision-making guide for selecting the appropriate spectroscopic method.
Conclusion
Confirming the formation of an oxime bond is a multifaceted analytical challenge. While NMR provides the most detailed and unambiguous structural proof, its sensitivity limitations can be a barrier. IR spectroscopy offers a rapid and accessible method for a confident first assessment. For understanding reaction dynamics and ensuring completion, UV-Vis spectroscopy is unparalleled, assuming a suitable chromophoric handle exists. Finally, Mass Spectrometry delivers the ultimate confirmation of covalent modification by providing an exact molecular weight, which is especially critical in the field of bioconjugation.
As senior application scientists, we advocate for a multi-pronged approach. The most trustworthy validation comes from the use of orthogonal techniques. For instance, monitoring a reaction to completion by UV-Vis, followed by definitive product confirmation by Mass Spectrometry and, where feasible, detailed structural elucidation by NMR, constitutes a self-validating workflow that ensures the highest degree of scientific integrity.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Oxime Bond Formation.
- BenchChem. (n.d.). A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques.
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Wang, S., Nawale, G., Kadekar, S., & Varghese, O. P. (2018). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. ResearchGate. Retrieved from [Link]
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LibreTexts. (2022). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). INFRARED STUDY OF THE N—OH GROUP IN ALPHA AND BETA OXIMES. Retrieved from [Link]
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PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Retrieved from [Link]
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Phan, C. M., Hoang, S. A., Vu, S. H., & Yusa, S. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H bond) and 1643 cm −1 (C=N-OH bond). ResearchGate. Retrieved from [Link]
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NIH. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Retrieved from [Link]
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PubMed. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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EPA. (n.d.). ANALYTICAL METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN WATER USING LC/MS/MS ANALYSIS. Retrieved from [Link]
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ResearchGate. (n.d.). Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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PubMed Central. (n.d.). Mass Spectrometry in Advancement of Redox Precision Medicine. Retrieved from [Link]
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Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra. YouTube. Retrieved from [Link]
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PubMed. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Retrieved from [Link]
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RSC Publishing. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]
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University of Louisville. (n.d.). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. Retrieved from [Link]
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ACS Publications. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. Retrieved from [Link]
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DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide: Benchmarking O-(2-Methoxyethyl)hydroxylamine Hydrochloride Against Leading Cross-Linking Agents
For researchers, medicinal chemists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. From antibody-drug conjugates (ADCs) to immobilized enzymes and diagnostic probes, the choice of a cross-linking agent dictates the stability, functionality, and ultimate success of the final product.
This guide provides an in-depth comparison of O-(2-Methoxyethyl)hydroxylamine hydrochloride (MOHA), a key reagent for oxime ligation, against two industry-standard cross-linking chemistries: carbodiimide (EDC/NHS) and glutaraldehyde. We will move beyond catalog descriptions to explore the mechanistic nuances, present a framework for empirical comparison, and provide actionable protocols to empower you to make the most informed decision for your specific application.
Part 1: The Chemistry of Conjugation: Mechanisms and Specificity
The selection of a cross-linker begins with a fundamental understanding of its reaction mechanism, as this governs its specificity and the nature of the resulting covalent bond.
O-(2-Methoxyethyl)hydroxylamine HCl (MOHA): The Oxime Ligation
MOHA belongs to the class of alkoxyamine reagents that react with carbonyl groups (aldehydes or ketones) to form a highly stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry due to its high specificity and the stability of the resulting linkage.[1][2] The methoxyethyl group is specifically incorporated to enhance aqueous solubility and potentially reduce aggregation of the conjugate. The reaction proceeds via a nucleophilic attack of the alkoxyamine on the carbonyl carbon, followed by dehydration to form the oxime.
Caption: Mechanism of oxime bond formation.
EDC/NHS: The "Zero-Length" Amide Bond
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), is a "zero-length" cross-linker.[3] It does not become part of the final linkage. EDC activates carboxyl groups (e.g., on aspartate, glutamate, or C-termini) to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in water but can react with a primary amine (e.g., on lysine or an N-terminus) to form a stable amide bond.[5] The inclusion of NHS stabilizes the active intermediate by forming a semi-stable NHS ester, increasing the efficiency of the reaction at physiological pH.[4]
Caption: Two-step EDC/NHS activation and conjugation.
Glutaraldehyde: The Versatile but Less Specific Linker
Glutaraldehyde is a homobifunctional cross-linker with aldehyde groups at both ends of a five-carbon chain.[6] It readily reacts with primary amines, primarily the ε-amino group of lysine residues, via a Schiff base mechanism.[7] However, the chemistry of glutaraldehyde in aqueous solution is complex; it can exist as a monomer, a cyclic hemiacetal, and polymers.[6] This complexity can lead to a variety of reaction products and a degree of non-specificity, though it forms highly stable linkages that are resistant to hydrolysis.[6][8]
Caption: Workflow for comparative cross-linker analysis.
Experimental Protocols
Objective: To compare the efficiency, specificity, and impact on protein integrity of MOHA, EDC/NHS, and Glutaraldehyde by conjugating a synthetic peptide to Bovine Serum Albumin (BSA).
Materials:
-
Protein: Bovine Serum Albumin (BSA), 10 mg/mL solution.
-
Peptide: A synthetic 2 kDa peptide with a single primary amine (for EDC/NHS and Glutaraldehyde) and a version with a terminal aldehyde (for MOHA).
-
Cross-linkers: this compound (MOHA), EDC, Sulfo-NHS, Glutaraldehyde (25% aqueous solution).
-
Buffers: MES Buffer (pH 6.0), PBS (pH 7.4), Quenching solutions.
Protocol 1: MOHA Cross-Linking (Oxime Ligation)
Causality: This protocol is designed for the specific reaction between a carbonyl (aldehyde on the peptide) and an alkoxyamine (generated from MOHA on the protein, after modification). For this example, we will assume BSA has been modified to present an aldehyde. A more common approach is oxidizing glycoprotein carbohydrates.
-
Protein Preparation: Prepare BSA-aldehyde at 10 mg/mL in PBS (pH 7.2).
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of BSA-aldehyde solution with a 20-fold molar excess of the aldehyde-peptide.
-
Initiate Reaction: Add MOHA from a freshly prepared 100 mM stock solution in PBS to a final concentration of 10 mM. For catalyzed reactions, aniline can be added to a final concentration of 2 mM.
-
Incubation: React for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess peptide and reagents using a desalting column (e.g., SpinOUT™ GT-600) equilibrated with PBS (pH 7.4).
Protocol 2: EDC/NHS Cross-Linking (Amide Bond Formation)
Causality: This is a two-step protocol to maximize efficiency and minimize BSA self-polymerization. [5]We first activate the carboxyl groups on BSA with EDC/NHS and then add the amine-containing peptide.
-
Protein Activation: To 100 µL of 10 mg/mL BSA in MES Buffer (pH 6.0), add EDC to a final concentration of 4 mM and Sulfo-NHS to 10 mM. [3]2. Incubation: React for 15 minutes at room temperature.
-
Quench EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. Incubate for 10 minutes. This step prevents the EDC from cross-linking the added peptide to itself.
-
Conjugation: Add a 20-fold molar excess of the amine-peptide to the activated BSA solution.
-
Incubation: React for 2 hours at room temperature.
-
Quench Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS-esters. [5]7. Purification: Purify the conjugate using a desalting column equilibrated with PBS (pH 7.4).
Protocol 3: Glutaraldehyde Cross-Linking
Causality: This one-step protocol is rapid but less controlled. The glutaraldehyde concentration is kept low to favor inter-molecular (BSA-peptide) over intra-molecular (BSA-BSA) cross-linking.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of 10 mg/mL BSA and a 20-fold molar excess of the amine-peptide in PBS (pH 7.4).
-
Initiate Reaction: Add glutaraldehyde from a stock solution to a final concentration of 0.1%. Mix immediately.
-
Incubation: React for 1-2 hours at room temperature.
-
Quench Reaction: Add Tris or glycine buffer to a final concentration of 50 mM to quench unreacted aldehyde groups.
-
Purification: Purify the conjugate using a desalting column equilibrated with PBS (pH 7.4).
Part 4: Data Analysis and Interpretation
Successful benchmarking requires robust analytical characterization.
-
SDS-PAGE: This is the first and quickest check. Run non-reduced samples of the starting materials and the purified conjugate from each reaction.
-
What to look for: A shift in the molecular weight of the BSA band indicates successful conjugation. The appearance of high-molecular-weight smears or bands indicates undesirable protein polymerization, a key indicator of non-specific cross-linking (most likely with glutaraldehyde and uncontrolled EDC/NHS reactions).
-
-
Size Exclusion Chromatography (SEC): This provides quantitative data on the purity of the conjugate.
-
What to look for: A single, sharp peak for the monomeric conjugate is ideal. The presence of earlier-eluting peaks corresponds to soluble aggregates. Comparing the monomer peak area across the three methods provides a quantitative measure of aggregation.
-
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides definitive confirmation and measures the drug-to-antibody ratio (DAR), or in this case, the peptide-to-protein ratio. [9] * What to look for: The mass spectrum of the conjugate will show a distribution of species corresponding to BSA with 0, 1, 2, 3, etc., peptides attached. This allows for the calculation of the average number of peptides per protein and an assessment of the reaction's heterogeneity. [10]* Functional Assay: If the protein has a biological function (e.g., enzymatic activity), an activity assay is critical.
-
What to look for: Compare the specific activity of the conjugated BSA to the unconjugated control. A significant loss of activity suggests that the cross-linking reaction has modified critical residues or altered the protein's conformation.
-
Conclusion and Recommendations
The selection of a cross-linking agent is not a one-size-fits-all decision. This guide provides a framework for making an evidence-based choice.
-
This compound (MOHA) is the superior choice for applications demanding high specificity and stability , where a functional group like an aldehyde can be introduced at a specific site. It is ideal for creating well-defined bioconjugates like ADCs, where precise control over the linkage site and number of attached molecules is critical. [11]
-
EDC/NHS is a versatile and powerful tool for creating stable, "zero-length" amide bonds between existing carboxyl and amine groups. It is excellent for protein immobilization and peptide coupling but requires careful optimization to control for unwanted polymerization. [12]
-
Glutaraldehyde remains a viable option for applications where speed, high cross-linking efficiency, and robust bond stability are paramount , and where specificity is less of a concern, such as in the preparation of cross-linked enzyme aggregates (CLEAs) or in tissue fixation. [7][13] By moving from theoretical comparison to empirical validation using the protocols and analytical methods outlined here, you can confidently select the cross-linking agent that best aligns with the specific demands of your research, ensuring the creation of robust, functional, and well-characterized biomolecular conjugates.
References
- Benchchem. A Comparative Guide to the Stability of Oxime and Other Covalent Linkages in Bioconjugation.
- G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Published September 26, 2017.
- Benchchem. A Comparative Guide to the Stability of Oxime vs. Thioether Bonds in Bioconjugates.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Patke S, Stillahn J, Manning M. Current Status of Analytical Techniques for Characterization of Protein Stability. The Analytical Scientist. Published July 20, 2018.
- Mabion. Protein Characterization Techniques for Biologics Development.
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- ProteoChem. EDC-HCl (EDAC) Crosslinker Protocol.
- ResearchGate. Crosslinking Chemistry -EDC/NHS.
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- Yan EK, Cao HL, Zhang CY, et al. Cross-linked protein crystals by glutaraldehyde and their applications. RSC Adv. 2015;5(33):26163-26174.
- Hadisi Z, Wikswo JP, Prokop A. The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment. J Struct Biol. 2013;184(3):429-436.
- Kölmel DK, Ljewschin D, Sättele T, et al. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjug Chem. 2017;28(11):2725-2740.
- Kaddour H, Rahaoui H, Goetsch L, et al. Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Anal Chem. 2012;84(1):230-236.
- Tosoh Bioscience. Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. Published April 10, 2024.
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Safety Operating Guide
Navigating the Disposal of O-(2-Methoxyethyl)hydroxylamine Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher focused on innovation, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of O-(2-Methoxyethyl)hydroxylamine hydrochloride (CAS No. 82172-73-4), a versatile yet hazardous reagent. By understanding the chemical principles behind these procedures, you can ensure the safety of your team and the compliance of your facility.
Immediate Safety and Hazard Profile
Before any disposal operation, a thorough understanding of the hazards is paramount. This compound, like many hydroxylamine derivatives, presents multiple risks. The hydrochloride salt is typically a crystalline solid.[1] The parent compound, O-(2-Methoxyethyl)hydroxylamine, is classified as a flammable liquid and vapor that causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] Always handle this compound within a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).
Core Principle: The primary hazards stem from its potential corrosivity, irritation, and the reactivity common to hydroxylamines. Disposal strategies are therefore designed to neutralize its acidic nature and mitigate its chemical reactivity before it enters the waste stream.
| Hazard Profile & Physical Properties | Data / Classification | Source(s) |
| GHS Hazard Statements (for parent compound) | H226: Flammable liquid and vaporH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [PubChem][2] |
| Molecular Formula | C₃H₁₀ClNO₂ | [Vulcanchem][3] |
| Molecular Weight | 127.57 g/mol | [Vulcanchem][3] |
| Appearance | White to off-white crystalline solid (typical for hydrochloride salts) | [Sigma-Aldrich][1] |
| Essential PPE | Nitrile or rubber gloves, chemical safety goggles or face shield, lab coat, and appropriate respiratory protection if dust is generated. | [G-Biosciences] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.[4] Store in a corrosive-resistant container.[5] | [4][5] |
The Chemistry of Disposal: Neutralization and Waste Management
The disposal of this compound must address two key chemical characteristics: its acidity (due to the hydrochloride salt) and the reactivity of the hydroxylamine moiety. Therefore, a two-pronged approach is recommended for aqueous waste solutions: neutralization followed by collection for chemical waste incineration. Direct disposal down the drain is strictly prohibited. [6]
Causality of Protocol Choice:
-
Neutralization: The hydrochloride salt makes aqueous solutions acidic. Neutralizing this with a weak base (like sodium bicarbonate) mitigates corrosivity and prepares the waste for consolidation with other aqueous streams.[7] This process must be performed slowly and with cooling, as neutralization reactions are exothermic.
-
Segregation & Incineration: Hydroxylamine derivatives are organic nitrogen compounds. The most effective and environmentally sound method for their ultimate disposal is high-temperature incineration by a licensed waste management facility.[8] This process breaks the molecule down into simpler, less harmful components like CO₂, H₂O, and nitrogen oxides, which are treated by the facility's scrubbers.
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for O-(2-Methoxyethyl)hydroxylamine HCl waste.
Step-by-Step Disposal Protocols
These protocols are designed for laboratory-scale quantities. At every stage, conduct operations within a chemical fume hood and wear all required PPE.
Protocol 1: Disposal of Contaminated Solids
This applies to items such as gloves, weighing papers, pipette tips, and paper towels contaminated with small amounts of the reagent.
-
Segregation: Do not mix contaminated solids with regular trash.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste bag or container.
-
Labeling: Affix a hazardous waste label to the container immediately. List "this compound" and any other chemical contaminants.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.
Protocol 2: Disposal of Aqueous Liquid Waste
This protocol is for aqueous solutions containing this compound, such as from reaction workups or extractions.
Important: This procedure is a neutralization, not a complete degradation. The resulting solution must still be disposed of as hazardous chemical waste.
-
Preparation:
-
Ensure you are in a chemical fume hood.
-
Place a suitably sized waste container (e.g., a high-density polyethylene (HDPE) carboy) in a secondary containment bin.
-
Have a pH meter or pH strips ready.
-
Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or have the solid powder available.
-
-
Dilution:
-
If the waste solution is concentrated, dilute it by slowly adding it to a larger volume of cold water (at least 5-10 parts water to 1 part waste solution) in the waste container. This helps to dissipate heat generated during neutralization.
-
-
Neutralization:
-
While stirring the diluted waste solution, slowly add the sodium bicarbonate solution or small portions of the solid powder.
-
Causality: Adding the base slowly is critical to control the exothermic reaction and prevent vigorous gas evolution (CO₂) and splashing.
-
Monitor the pH of the solution. Continue adding the base until the pH is stable between 6.5 and 8.0.
-
-
Collection and Labeling:
-
Once neutralized, securely cap the waste container.
-
Label the container with a hazardous waste tag. List all chemical constituents, including "Neutralized this compound solution."
-
-
Final Disposal:
-
Store the container in your lab's designated satellite accumulation area.
-
Arrange for pickup and disposal via incineration through your institution's EHS-approved vendor.
-
Chemical Incompatibilities in Waste Streams
To prevent dangerous reactions, never mix waste containing this compound with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, permanganates, hypochlorite/bleach). Contact can lead to rapid, exothermic, and potentially explosive decomposition.[4]
-
Strong Acids: While the compound is a hydrochloride salt, mixing it with other strong acids is not advisable and can create hazardous conditions.
-
Strong Bases (in concentrated form): Adding strong bases like NaOH or KOH directly to concentrated waste can generate significant heat. Neutralization should always be performed on dilute solutions with a weak base.
-
Metals: As a hydrochloride salt, solutions can be corrosive to some metals.[1][5] Use glass or plastic (HDPE) containers for waste collection.[9]
By adhering to these technically sound and safety-first procedures, you uphold your responsibility as a scientific professional, ensuring that your valuable research does not come at the cost of safety or environmental integrity.
References
-
Efficient transformation of hydroxylamine from wastewater after supplementation with sodium carbonate or calcium bicarbonate. (2023). PubMed. [Link]
- Method of decomposing hydroxylamine in aqueous solutions. (n.d.).
- Decomposition of residual hydroxylamine by hydrogen peroxide treatment. (n.d.).
- Method for the disposal of hydroxylamine nitrate in waste water. (n.d.).
-
Electrosynthesis of hydroxylamine from nitrate reduction in water. (2023). ResearchGate. [Link]
-
HYDROXYLAMINE HYDROCHLORIDE - International Chemical Safety Cards. (1993). IPCS CEC. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. (n.d.). EPA. [Link]
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O-(2-methoxyethyl)hydroxylamine. (n.d.). PubChem. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). NOP. [Link]
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How to Dispose of Acids and Bases Safely: A Complete Guide. (2024). Greenflow. [Link]
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Hydroxylamine Hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]
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Hydroxylamine·HCl. (n.d.). G-Biosciences. [Link]
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Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. [Link]
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Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
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A Senior Application Scientist's Guide to Handling O-(2-Methoxyethyl)hydroxylamine hydrochloride
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. O-(2-Methoxyethyl)hydroxylamine hydrochloride is a valuable reagent in chemical synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe use, ensuring both personnel safety and experimental success.
Part 1: Immediate Safety and Hazard Analysis
Before handling this compound, it is critical to internalize its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful management.[1]
Core Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Irritation (Specific target organ toxicity - single exposure, Category 3): May cause respiratory irritation if inhaled.[1]
This profile dictates that the primary routes of exposure—dermal, ocular, and inhalation—must be meticulously controlled through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Part 2: Pre-Operational Plan: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential. Do not rely on PPE alone.
Engineering Controls: The First Line of Defense All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood.[2] The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or vapors, which is the foundational step in mitigating respiratory exposure.[3] Ensure that the fume hood has a recent certification and that you work well within its designated safe area. An eyewash station and an emergency safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): The Essential Barrier The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified.
| Hazard Category | Required PPE | Rationale |
| Skin Irritation (Cat. 2) | Nitrile or rubber gloves (minimum) | Prevents direct contact with the skin, which can cause irritation.[1][4] |
| Lab coat or chemical-resistant apron | Protects underlying clothing and skin from spills and contamination.[4] | |
| Eye Irritation (Cat. 2A) | Chemical safety goggles or a face shield | Provides a complete seal around the eyes to protect from dust, splashes, and vapors.[1][5] Standard safety glasses are insufficient. |
| Respiratory Irritation (Cat. 3) | Use within a chemical fume hood | This engineering control is the primary method to prevent inhalation.[2] |
| NIOSH-approved respirator (if dusts are generated outside a fume hood) | Required if engineering controls are insufficient or during a large spill clean-up.[4][5] |
Workflow Diagram: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is as crucial as selecting it. The following sequence minimizes the risk of self-contamination.
Caption: Logical sequence for donning and doffing PPE to prevent contamination.
Part 3: Standard Operating Procedure (SOP) for Handling
This step-by-step protocol ensures a systematic and safe approach to handling this compound.
Step 1: Preparation & Area Setup
-
Ensure the chemical fume hood is on and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the controlled area.
-
Don all required PPE as per the sequence outlined in the diagram above.
Step 2: Weighing and Transfer (Solid Form)
-
Carefully open the container inside the fume hood. Avoid creating airborne dust.
-
Use a dedicated spatula to transfer the required amount of solid to a weigh boat.
-
Once the desired amount is weighed, securely close the primary container.
-
To dissolve, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
Step 3: Post-Handling and Cleanup
-
Wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) into a designated, sealed hazardous waste bag.
-
Doff PPE in the correct sequence to avoid contaminating yourself.
-
Wash hands and forearms thoroughly with soap and water.[1]
Part 4: Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency First Aid Protocol
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][6] Remove all contaminated clothing. If skin irritation occurs, seek immediate medical advice.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.
Workflow Diagram: Emergency Response for Skin Contact
Caption: Immediate, step-by-step actions following accidental skin exposure.
Storage and Disposal Plan
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1] The storage area should be a designated corrosives cabinet. Avoid storing near strong oxidizing agents, as these are incompatible.[4]
-
Spill Cleanup: For small spills, dampen the solid material with water to prevent dust formation, then carefully sweep it into a suitable, labeled container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[6] Do not let the chemical enter drains.[3]
-
Waste Disposal: All waste material, including contaminated PPE and cleanup supplies, must be disposed of as hazardous waste.[1] Place materials in a sealed, properly labeled container. Do not mix with other waste streams. Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[4]
By adhering to this detailed operational guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
-
EMD Millipore , Hydroxylamine Hydrochloride GR ACS - SAFETY DATA SHEET, [Link]
-
University of Hawaii , HYDROXYLAMINE HYDROCHLORIDE - MATERIAL SAFETY DATA SHEET, [Link]
-
Loba Chemie , HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet, [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
